Dimethyl 5-bromoisophthalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-bromobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJINGKSNJNXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068667 | |
| Record name | Dimethyl 5-bromoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51760-21-5 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051760215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 5-bromoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 5-bromoisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the CAS number for Dimethyl 5-bromoisophthalate
An In-Depth Technical Guide to Dimethyl 5-bromoisophthalate
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 51760-21-5), a pivotal bifunctional aromatic building block. The document delineates its physicochemical properties, established synthesis protocols, and key analytical characterization methods. A core focus is placed on its synthetic utility, exploring the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions and the derivatization of its ester functionalities. This guide is intended for researchers, chemists, and drug development professionals who can leverage this versatile intermediate in the design and synthesis of novel functional materials and pharmaceutical agents.
Core Compound Identification and Properties
This compound is a substituted aromatic compound featuring a central benzene ring functionalized with two methyl ester groups in a meta-configuration (positions 1 and 3) and a bromine atom at position 5. This substitution pattern renders it an exceptionally useful and rigid scaffold for chemical synthesis. The CAS number for this compound is 51760-21-5 [1][2][3][4].
Its key physicochemical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 51760-21-5 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₄ | [1][4][5] |
| Molecular Weight | 273.08 g/mol | [1][5] |
| Appearance | White to light yellow/beige solid, often in powder or crystalline form. | [3] |
| Melting Point | 85-91 °C | [4] |
| Boiling Point | 159 °C at 4.8 mmHg | [6][7] |
| Solubility | Insoluble in water. | [3] |
| Synonyms | Dimethyl 5-bromobenzene-1,3-dicarboxylate, 5-Bromoisophthalic acid dimethyl ester | [4][5] |
Synthesis Methodologies: A Protocol-Driven Approach
The reliable synthesis of this compound is critical for its application. The most prevalent and high-yielding laboratory method is the Fischer esterification of its corresponding diacid, 5-bromoisophthalic acid.
Preferred Synthesis: Fischer Esterification of 5-Bromoisophthalic Acid
This method is favored for its straightforward procedure, high yield, and use of common laboratory reagents. The reaction proceeds by acid-catalyzed esterification using an excess of methanol to drive the equilibrium towards the product.
Causality and Experimental Rationale:
-
Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid groups, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
Excess Methanol: The esterification is a reversible reaction. By using methanol as the solvent, its high concentration shifts the reaction equilibrium to favor the formation of the dimethyl ester product, in accordance with Le Châtelier's principle.
-
Precipitation in Water: Upon completion, the reaction mixture is added to water. This compound is insoluble in water, causing it to precipitate as a solid, while the excess methanol, sulfuric acid, and any unreacted starting material remain in the aqueous phase. This provides an effective initial purification step.
-
Neutralization (NaHCO₃): A wash with aqueous sodium bicarbonate solution is performed to neutralize and remove any residual sulfuric acid catalyst from the precipitated product.
Detailed Experimental Protocol[1][10]:
-
Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol), anhydrous methanol (500 mL), and concentrated sulfuric acid (10 g) sequentially.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring and maintain for 6 hours.
-
Precipitation: Allow the mixture to cool to room temperature. In a separate large beaker, place 1 L of distilled water. Slowly add the reaction mixture dropwise to the distilled water while stirring. A white solid will precipitate.
-
Neutralization & Isolation: Neutralize the aqueous slurry by carefully adding a 5% (w/w) aqueous solution of sodium bicarbonate until the pH reaches 7-8. Collect the white precipitate by filtration.
-
Washing: Wash the collected solid twice with 1 L portions of distilled water to remove residual salts.
-
Drying: Place the white solid in a vacuum oven and dry at 50 °C for 48 hours to yield this compound (approx. 109 g, 89% yield).
Synthesis Workflow Diagram:
References
- 1. This compound | 51760-21-5 [chemicalbook.com]
- 2. US6855845B2 - Process for the preparing bromoisophithalic acid compound - Google Patents [patents.google.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. minstar.lookchem.com [minstar.lookchem.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Dimethyl 5-bromoisophthalate molecular weight and formula
An In-depth Technical Guide to Dimethyl 5-bromoisophthalate: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, chemical behavior, and strategic applications. We will explore the causality behind experimental protocols and the structural features that make this compound a valuable building block in modern organic synthesis.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic dicarboxylate. Its structure, featuring a bromine atom and two methyl ester groups on a benzene ring, provides a versatile platform for constructing more complex molecules. The bromine atom serves as a key functional handle for cross-coupling reactions, while the ester groups can be hydrolyzed or converted to other functional groups.
A summary of its fundamental properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |
| Molecular Weight | 273.08 g/mol | [1][2] |
| CAS Number | 51760-21-5 | [1] |
| Appearance | White to beige or light yellow solid/powder | [1][3] |
| Melting Point | 85-91 °C | [1] |
| Boiling Point | ~150 °C (Predicted); 159 °C at 4.8 mmHg | [1][4] |
| Solubility | Insoluble in water | [1][5] |
| Storage | Inert atmosphere, Room Temperature | [1][3] |
The compound's moderate melting point and solid form at room temperature simplify handling and weighing for reactions. Its insolubility in water is a critical property leveraged during synthesis for purification via precipitation.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound is through the Fischer esterification of 5-bromoisophthalic acid. This method is favored for its high yield and straightforward procedure.
Principle of Synthesis: Acid-Catalyzed Esterification
The reaction involves treating 5-bromoisophthalic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This activation facilitates nucleophilic attack by the methanol, leading to the formation of the methyl ester and water. Le Chatelier's principle is exploited by using excess methanol to drive the equilibrium towards the product.
Detailed Experimental Protocol
The following protocol is a validated method for producing high-purity this compound with excellent yield.[1][2]
-
Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 110 g (0.45 mol) of 5-bromoisophthalic acid, 500 mL of anhydrous methanol, and 10 g of concentrated sulfuric acid.
-
Causality Insight: Anhydrous methanol is crucial to prevent the reverse reaction (ester hydrolysis). Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, further pushing the equilibrium forward.
-
-
Reaction Execution: Heat the mixture to reflux with continuous stirring for 6 hours.
-
Causality Insight: Refluxing maintains a constant, elevated temperature to ensure a sufficient reaction rate without evaporating the solvent.
-
-
Product Isolation: After cooling to room temperature, slowly pour the reaction mixture into 1 L of distilled water. A white precipitate of this compound will form.
-
Causality Insight: The product is insoluble in water, while the excess methanol, sulfuric acid, and any unreacted starting material are soluble. This step effectively separates the product from the bulk of the reaction medium.
-
-
Neutralization and Washing: Neutralize the slurry by adding a 5% aqueous sodium bicarbonate solution until the pH is between 7 and 8. Collect the solid by filtration and wash it with distilled water (2 x 1 L).
-
Causality Insight: Neutralization removes any residual sulfuric acid. Thorough washing with water removes remaining salts and water-soluble impurities.
-
-
Drying: Dry the collected white solid in a vacuum oven at 50 °C for 48 hours to yield the final product (typical yield: ~109 g, 89%).[1][2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Materials Science
This compound is primarily utilized as a pharmaceutical intermediate.[1][5] Its value stems from its trifunctional nature, which allows for the systematic construction of complex molecular architectures.
-
Molecular Scaffolding: The brominated phenyl ring is a classic platform for carbon-carbon bond formation. The bromine atom can be readily substituted via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the attachment of diverse molecular fragments.
-
Linker Chemistry: The two ester functionalities can be hydrolyzed back to carboxylic acids, which are ideal for forming amide bonds with amines or ester bonds with alcohols. This makes the molecule an excellent linker for connecting different pharmacophores or for polymerization.
-
Synthesis of Bioactive Molecules: Its role as an intermediate allows for the creation of novel compounds that can be screened for biological activity. The isophthalate core is found in various pharmacologically relevant structures.
Role as a Versatile Chemical Building Block
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
This compound is classified as hazardous and requires careful handling to minimize exposure.[6][7]
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [6][7] |
| Eye Irritation | H319 | Causes serious eye irritation | [7][8] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [6][8] |
Self-Validating Handling Protocol
To ensure safety, the following self-validating protocol must be followed:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors, addressing the H335 respiratory hazard.[7] Ensure an eyewash station and safety shower are immediately accessible.[7][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles (compliant with EN 166 or OSHA standards) to prevent eye contact, mitigating the H319 hazard.[6][8]
-
Hand Protection: Wear nitrile rubber gloves to avoid skin contact, addressing the H315 hazard.[6]
-
Body Protection: Wear a lab coat and long-sleeved clothing to protect exposed skin.[6][8]
-
-
Handling Procedures:
-
Avoid creating dust during handling.
-
Wash hands thoroughly after handling.[7]
-
In case of accidental contact, follow first aid measures immediately: rinse eyes cautiously with water for several minutes; wash skin with plenty of soap and water.[6][7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists or if ingested.[6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Keep away from strong oxidizing agents.[9]
References
- 1. This compound | 51760-21-5 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound, CasNo.51760-21-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.fi [fishersci.fi]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of Dimethyl 5-bromoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-bromoisophthalate is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2] Its molecular structure, featuring a benzene ring substituted with two methyl ester groups and a bromine atom, makes it a versatile building block in organic chemistry. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental protocols and theoretical insights.
Core Physical and Chemical Identifiers
A consistent and accurate identification of a chemical substance is the foundation of scientific research. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | Dimethyl 5-bromobenzene-1,3-dicarboxylate |
| Synonyms | 5-Bromoisophthalic acid dimethyl ester, Dimethyl 5-bromo-m-benzoate[2] |
| CAS Number | 51760-21-5 |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| Appearance | White to beige to light yellow solid/powder[2] |
Quantitative Physical Properties
The physical properties of a compound dictate its behavior in various experimental setups. The table below presents the key quantitative physical properties of this compound.
| Property | Value | Source |
| Melting Point | 85-91 °C | |
| Boiling Point | 150 °C (predicted) | [2] |
| Density | 1.505 ± 0.06 g/cm³ (predicted) | [2] |
| Water Solubility | Insoluble | [2] |
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional groups and the substituted benzene ring. The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for this compound, which serves as a valuable reference.[3]
Key expected IR absorption bands include:
-
C=O Stretch (Ester): A strong absorption band typically appears in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): Absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-O single bond stretching in the ester group.
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ range are indicative of the benzene ring.
-
C-Br Stretch: A weaker absorption band is expected in the lower wavenumber region, typically between 500 and 700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
-
Methyl Protons (-OCH₃): A singlet integrating to 6 hydrogens is expected, likely in the range of 3.8-4.0 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (7.0-8.5 ppm). Due to the substitution pattern, one would expect two signals appearing as doublets (or narrow triplets) and one as a singlet (or a triplet with very small coupling).
Expected ¹³C NMR Signals:
-
Methyl Carbon (-OCH₃): A signal around 52-55 ppm.
-
Ester Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the ester groups and the bromine atom. The carbon attached to the bromine atom would likely appear in the 120-130 ppm range.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining key physical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device.[8][9]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]
The causality behind this experimental choice lies in ensuring thermal equilibrium between the sample, the heating block, and the thermometer. Rapid heating can lead to an inaccurate reading as the temperature of the sample lags behind that of the thermometer.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound | 51760-21-5 [chemicalbook.com]
- 3. 1,3-Benzenedicarboxylic acid, 5-bromo-, dimethyl ester [webbook.nist.gov]
- 4. Dimethyl isophthalate(1459-93-4) 13C NMR [m.chemicalbook.com]
- 5. Dimethyl isophthalate(1459-93-4) 1H NMR [m.chemicalbook.com]
- 6. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 7. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
melting point of Dimethyl 5-bromoisophthalate
An In-depth Technical Guide to the Melting Point of Dimethyl 5-bromoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the , a key physical constant for its identification, purity assessment, and quality control in research and drug development. Moving beyond a simple statement of the value, this document details the principles and methodologies for its accurate determination, discusses the influence of impurities, and outlines protocols for purification and verification. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for scientists working with this compound.
Introduction: The Significance of a Well-Defined Melting Point
This compound is a substituted aromatic dicarboxylic acid ester. Its rigid, functionalized structure makes it a valuable building block in the synthesis of more complex molecules, including metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. In any synthetic application, the purity of starting materials is paramount, as impurities can lead to undesirable side reactions, low yields, and products with inconsistent properties.
The melting point is one of the most fundamental and accessible indicators of a solid crystalline compound's purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium. The presence of even minor impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range. Therefore, the accurate determination of this compound's melting point is not merely a procedural step but a critical validation of material quality.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is essential for handling and characterization. The melting point is a defining feature, with literature values consistently falling within a narrow range.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₉BrO₄ | - |
| Molecular Weight | 289.08 g/mol | - |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 119-121 °C | |
| Melting Point | 118-120 °C | |
| Melting Point | 116-120 °C |
The slight variation in the reported melting point ranges can be attributed to different analytical methods or residual impurities from various synthetic routes. A sample with a sharp melting range at the upper end of this scale (e.g., 120-121 °C) is indicative of high purity.
Methodologies for Accurate Melting Point Determination
The choice of methodology can impact the precision and accuracy of the melting point measurement. Two common and reliable methods are detailed below.
Digital Capillary Melting Point Apparatus
This technique relies on the visual observation of the phase transition of a small sample packed in a capillary tube while it is heated at a controlled rate.
Principle: The sample is heated alongside a calibrated thermometer in a heating block. The temperatures at which the first drop of liquid appears (onset) and the last crystal disappears (clear point) define the melting range.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A coarse sample will pack poorly and lead to inefficient heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The ideal sample height is 2-3 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of the apparatus.
-
Rapid Heating (Optional): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (e.g., up to ~110 °C).
-
Fine Heating & Observation: Reduce the heating rate to 1-2 °C/min . A slow ramp rate is critical to allow for thermal equilibrium, preventing an overestimation of the melting temperature.
-
Data Recording: Record the temperature at the first sign of melting (T_onset) and the temperature when the entire sample becomes a clear liquid (T_clear). The melting range is reported as T_onset – T_clear.
Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point using a capillary apparatus.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative data than capillary methods. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Principle: When the sample melts, it absorbs energy (an endothermic process). The DSC instrument detects this heat absorption and plots it as a function of temperature. The resulting peak provides precise information about the melting process.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to enclose the sample. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Program the instrument to heat at a constant rate, typically 10 °C/min , under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point (e.g., 25 °C to 150 °C).
-
Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is typically reported as the melting point, as it is less affected by heating rate than the peak maximum. The area under the peak corresponds to the heat of fusion.
Caption: The cycle of purification followed by validation ensures material quality.
Conclusion
The , consistently reported in the range of 116-121 °C , is a critical parameter for its quality assessment. An accurate determination requires not only precise measurement using techniques like capillary apparatus or DSC but also an understanding of the factors that influence it, primarily the presence of impurities. A sharp melting range at the upper end of this scale (120-121 °C) is a strong indicator of high purity. The protocols and principles outlined in this guide provide a robust framework for researchers to purify, analyze, and confidently utilize this important chemical intermediate in their work.
Navigating the Solution Landscape: A Technical Guide to the Solubility of Dimethyl 5-Bromoisophthalate
Foreword for the Modern Researcher
In the realm of pharmaceutical development and fine chemical synthesis, the precise understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock of process design, formulation, and ultimately, therapeutic efficacy. Dimethyl 5-bromoisophthalate, a key intermediate in the synthesis of various pharmaceutical agents, presents a compelling case study in the practical application of solubility science.[1][2][3][4] Its journey from a crystalline solid to a dissolved state in an organic solvent is a critical transition that dictates reaction kinetics, purification efficiency, and bioavailability.
This guide eschews a conventional, static presentation of data. In the absence of extensive, publicly available quantitative solubility data for this compound, we pivot to a more empowering objective: to equip you, the researcher, with the theoretical framework and practical methodologies to predict, determine, and rationalize its solubility in a range of organic solvents. Herein, we delve into the "why" behind the "how," fostering a deeper understanding that transcends rote memorization of protocols.
I. Physicochemical Profile: The Molecular Blueprint
Before we can predict how this compound will behave in a given solvent, we must first understand its intrinsic properties. These characteristics are the primary determinants of its intermolecular interactions and, by extension, its solubility.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 51760-21-5 | |
| Molecular Formula | C₁₀H₉BrO₄ | |
| Molecular Weight | 273.08 g/mol | |
| Appearance | White to beige to light yellow solid/powder to crystal | [1][4] |
| Melting Point | 85-89 °C | [4] |
| Boiling Point | 150 °C | [4] |
| Water Solubility | Insoluble | [1][3][4][5][6][7][8] |
| SMILES String | COC(=O)c1cc(Br)cc(c1)C(=O)OC |
The structure reveals a substituted benzene ring, making it relatively non-polar. However, the presence of two methyl ester groups introduces polar character through the carbonyl (C=O) and ether (C-O) functionalities. The bromine atom further contributes to the molecule's electron density and polarizability. This combination of a non-polar aromatic core with polar functional groups suggests that its solubility will be nuanced and highly dependent on the chosen solvent.
II. A Predictive Framework for Solubility
Predicting solubility with perfect accuracy remains a significant challenge in computational chemistry.[9] However, a combination of established principles and semi-empirical models can provide valuable foresight, guiding solvent selection and experimental design.
The "Like Dissolves Like" Paradigm
This foundational principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate the following:
-
Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic core of the molecule will likely interact favorably with aromatic or aliphatic hydrocarbon solvents through van der Waals forces. However, the polar ester groups may limit high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess dipole moments that can interact with the polar ester groups of the solute. The absence of hydrogen-bond-donating capability in these solvents prevents them from strongly self-associating, making them good candidates for dissolving compounds with both polar and non-polar characteristics.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond acceptors, interacting with the oxygen atoms of the ester groups. Their ability to also engage in dipole-dipole and dispersion interactions makes them versatile solvents. The synthesis of this compound often utilizes methanol, suggesting a degree of solubility in this solvent.[1][10][11][12]
Hansen Solubility Parameters (HSP): A Deeper Dive
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model offers a more quantitative approach. It deconstructs the total cohesive energy density of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[13][14][15] A solute's solubility in a solvent can be predicted by calculating the "distance" (Ra) between their HSP values in a 3D space. If this distance is less than the interaction radius (R0) of the solute, dissolution is favorable.
III. Experimental Determination of Solubility: A Validated Protocol
In the absence of published quantitative data, empirical determination is the most reliable path forward. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is designed to ensure that thermodynamic equilibrium is achieved, a critical factor for obtaining accurate and reproducible results.[16]
Objective:
To determine the saturation solubility of this compound in a selection of organic solvents at a given temperature (e.g., 25 °C).
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with a temperature-controlled bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Rationale: Starting with a supersaturated solution and allowing it to equilibrate by precipitating the excess solute is a reliable way to reach the true thermodynamic solubility limit.
-
Procedure: To a series of vials, add a pre-weighed excess amount of this compound. For instance, add approximately 100 mg of the solid to each vial. Record the exact mass. To each vial, add a known volume (e.g., 2.0 mL) of the respective organic solvent.
-
-
Equilibration:
-
Rationale: Solubility is an equilibrium process. Sufficient time and agitation are required for the dissolution and precipitation rates to become equal.[16]
-
Procedure: Tightly cap the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is reached, especially for compounds that are slow to dissolve.
-
-
Phase Separation:
-
Rationale: It is crucial to analyze a clear, saturated solution free of any undissolved solid particles.
-
Procedure: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.
-
-
Sample Collection and Dilution:
-
Rationale: A precise volume of the saturated supernatant must be taken for analysis. This sample will likely need to be diluted to fall within the linear range of the analytical instrument.
-
Procedure: Carefully draw a known volume (e.g., 0.5 mL) of the clear supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid. Immediately filter the sample through a syringe filter into a pre-weighed vial or a volumetric flask. This removes any fine, suspended particles. Dilute the filtered sample gravimetrically or volumetrically to a suitable concentration for analysis.
-
-
Quantification:
-
Rationale: An analytical technique like HPLC or UV-Vis spectrophotometry is used to determine the concentration of the dissolved solute in the diluted sample.
-
Procedure:
-
HPLC/UV-Vis: Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the calibration standards to generate a calibration curve (absorbance or peak area vs. concentration).
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Rationale: The final solubility is calculated by taking into account the dilution factor.
-
Procedure: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the solubility in desired units, such as mg/mL or mol/L.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental solubility determination process.
Caption: A flowchart of the key steps for the experimental determination of solubility.
IV. Data Presentation and Interpretation
The results of your experimental work should be compiled into a clear and concise format to allow for easy comparison and interpretation.
Table for Experimentally Determined Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | [Your Data] | [Your Data] | |
| Ethanol | 25 | [Your Data] | [Your Data] | |
| Acetone | 25 | [Your Data] | [Your Data] | |
| Ethyl Acetate | 25 | [Your Data] | [Your Data] | |
| Dichloromethane | 25 | [Your Data] | [Your Data] | |
| Toluene | 25 | [Your Data] | [Your Data] | |
| [Other Solvents] | 25 | [Your Data] | [Your Data] |
By correlating this data with the properties of the solvents (e.g., polarity index, dielectric constant, HSP values), you can build a predictive model for the solubility of this compound and related compounds.
V. Conclusion: A Rational Approach to a Fundamental Property
The solubility of this compound in organic solvents is a critical parameter that influences its utility in scientific research and industrial applications. While a comprehensive database of its solubility is not yet in the public domain, this guide has provided a robust framework for its rational prediction and accurate experimental determination. By combining an understanding of its molecular structure with sound experimental methodology, researchers can confidently navigate the solution landscape, optimizing processes and accelerating discovery. The principles and protocols detailed herein are not merely a means to an end but a foundation for a deeper, more intuitive understanding of chemical behavior.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. This compound | 51760-21-5 [chemicalbook.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 7. This compound, CasNo.51760-21-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 8. Dimethyl-5-bromisophthalat | 51760-21-5 [m.chemicalbook.com]
- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 13. hansen-solubility.com [hansen-solubility.com]
- 14. Hansen solubility parameters [stenutz.eu]
- 15. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of Dimethyl 5-bromoisophthalate
Abstract and Introduction
Dimethyl 5-bromoisophthalate is a pivotal intermediate in the synthesis of a wide array of functional molecules, including pharmaceuticals, polymers, and specialized materials.[1][2][3] Its molecular architecture, featuring two reactive methyl ester groups and a strategically positioned bromine atom on an aromatic ring, makes it a versatile building block for cross-coupling reactions and polyesterification.[4][5] The integrity of this compound is paramount to the success of subsequent synthetic steps. Impurities arising from improper storage or handling can lead to inconsistent reaction yields, difficult purifications, and the failure of complex multi-step syntheses.
This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can maintain the compound's purity and reactivity over time.
Core Chemical Profile and Intrinsic Stability
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and designing appropriate storage protocols.
Physicochemical Properties
The key properties of this compound are summarized in the table below. The compound presents as a high-melting, water-insoluble solid, which contributes to its relative stability in solid form.[1][6]
| Property | Value | Source(s) |
| CAS Number | 51760-21-5 | [1][7][8] |
| Molecular Formula | C₁₀H₉BrO₄ | [1][3][9] |
| Molecular Weight | 273.08 g/mol | [8][9] |
| Appearance | White to beige or light yellow crystalline solid | [1][7] |
| Melting Point | 85 - 89 °C | [1][6][8] |
| Water Solubility | Insoluble | [1][2][6] |
| Primary Use | Pharmaceutical and chemical synthesis intermediate | [1][2] |
General Stability Assessment
Under standard laboratory conditions, this compound is a chemically stable compound.[6][10] Its stability is derived from the aromatic core and the relatively robust nature of the carbon-bromine bond. However, the presence of two methyl ester functional groups introduces a primary point of vulnerability, which dictates the necessary storage precautions.
Incompatibilities: The principal chemical incompatibility is with strong oxidizing agents, which can react with the aromatic ring or other parts of the molecule.[6][11] Contact with strong acids or bases should also be avoided as they can catalyze degradation, particularly hydrolysis.
Primary Degradation Pathway: Ester Hydrolysis
The most significant and probable degradation pathway for this compound under typical storage conditions is the hydrolysis of its dimethyl ester functionalities. This reaction does not require harsh reagents and can be initiated by atmospheric moisture, especially over extended periods or at elevated temperatures.
Mechanism of Hydrolysis
Ester hydrolysis is a well-understood process that can be catalyzed by either acid or base.[12][13][14] In the context of storage, trace amounts of acidic or basic impurities, or simply the presence of water, can facilitate this process. The reaction proceeds in a stepwise manner:
-
Initial Hydrolysis: One of the two methyl ester groups is hydrolyzed to a carboxylic acid, yielding the mono-acid, mono-ester intermediate (5-bromo-3-(methoxycarbonyl)benzoic acid).
-
Complete Hydrolysis: The second methyl ester group is subsequently hydrolyzed to yield the final degradation product, 5-bromoisophthalic acid.
The formation of these acidic impurities can, in turn, auto-catalyze further degradation of the remaining ester, creating a cascading degradation loop. The presence of these degradation products can be highly detrimental to subsequent reactions, such as palladium-catalyzed couplings, where carboxylates can interfere with the catalytic cycle.
Visualization of Degradation
The stepwise hydrolysis pathway is illustrated below.
Caption: Primary degradation pathway via stepwise hydrolysis.
Recommended Storage and Handling Protocols
The causality behind these protocols is directly linked to mitigating the risk of ester hydrolysis. By controlling the compound's environment, we prevent its exposure to the initiators of degradation.
Protocol for Optimal Long-Term Storage
-
Container Integrity: Store the compound in its original, tightly sealed container. If the compound has been opened, use a container with a high-quality seal, such as one with a PTFE-lined cap. The rationale is to create a physical barrier against atmospheric moisture.[6][15]
-
Inert Atmosphere: For long-term storage ( > 6 months) or for high-purity applications, flush the container headspace with an inert gas like argon or nitrogen before sealing. This displaces both moisture and oxygen, providing the highest level of protection.
-
Temperature Control: Store at room temperature as specified by suppliers.[1][7] For enhanced long-term stability, storage in a refrigerated and desiccated environment (2-8°C) is advisable. Lower temperatures significantly reduce the rate of chemical reactions, including hydrolysis.
-
Environmental Control: The storage location must be dry and well-ventilated.[6] Keep the compound away from direct sunlight and areas where it might be exposed to acidic or basic vapors.
Summary of Storage Conditions
| Condition | Ideal (Long-Term, >1 year) | Acceptable (Short-Term, <6 months) | Unacceptable |
| Temperature | 2-8°C | Room Temperature (15-25°C) | > 30°C or fluctuating |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Ambient Air (in sealed container) | Open to atmosphere |
| Moisture | In a desiccator or dry cabinet | Tightly sealed container | Humid environment |
| Light | Dark (in amber vial or cabinet) | Ambient light | Direct sunlight |
| Proximity | Isolated from reactives | In general chemical storage | Near strong acids, bases, or oxidizers |
Experimental Verification of Stability
Trust in a reagent's purity should always be validated. For a compound like this compound, a quick analytical check before use is a self-validating step that prevents the downstream failure of an experiment.
Protocol: Purity Assessment via Chromatography
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to rapidly assess purity.
-
Standard Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., ethyl acetate or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the stored material at the same concentration.
-
Analysis: Inject both solutions onto the GC or HPLC system. A typical starting point for HPLC could be a C18 column with a water/acetonitrile gradient.
-
Interpretation: Compare the chromatograms. The appearance of new peaks, particularly earlier-eluting (more polar) peaks corresponding to the mono-acid or di-acid, indicates degradation. Purity can be quantified by peak area percentage. A purity of >98% is generally acceptable for most synthetic applications.
Protocol: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR provides an unambiguous confirmation of structure and can easily detect hydrolysis.
-
Sample Preparation: Dissolve a small sample (5-10 mg) of the compound in a deuterated solvent such as CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Pristine Compound: Expect to see a sharp singlet corresponding to the two equivalent methyl ester groups (~3.9 ppm) integrating to 6 protons, along with characteristic aromatic proton signals.
-
Degraded Compound: The presence of hydrolysis will be indicated by a decrease in the integration of the methyl ester singlet and the appearance of a new, smaller methyl singlet for the mono-ester intermediate. The di-acid product will have no methyl signal, and a broad singlet for the carboxylic acid protons may be visible (>10 ppm), though this can sometimes exchange with residual water.
-
Workflow for Compound Quality Control
The following workflow should be adopted by any researcher using this compound from long-term storage.
Caption: Quality control workflow for stored this compound.
Conclusion
While this compound is a robust and stable solid under optimal conditions, its long-term integrity is primarily threatened by hydrolysis of the ester groups. This degradation is readily initiated by exposure to atmospheric moisture and can be accelerated by elevated temperatures or the presence of contaminants. Adherence to the storage protocols outlined in this guide—namely, the use of tightly sealed containers in a cool, dry environment, preferably under an inert atmosphere—is critical for preserving the compound's purity. Furthermore, routine analytical verification by researchers before use constitutes a crucial final step in ensuring experimental reproducibility and success.
References
- 1. This compound | 51760-21-5 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. This compound, CasNo.51760-21-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 8. 5-溴间苯二甲酸二甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. US2968674A - Process for hydrolyzing dibasic acid esters while inhibiting the formation of color materials - Google Patents [patents.google.com]
- 13. Dimethyl ketal hydrolysis catalysed by hydroxide and hydronium ions - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Unlocking the Synthetic Potential of Dimethyl 5-bromoisophthalate: A Guide to the Fundamental Reactivity of its Aryl Bromide Moiety
An In-depth Technical Guide:
Introduction
Dimethyl 5-bromoisophthalate is a pivotal building block in the synthesis of complex organic molecules, finding extensive application as a pharmaceutical intermediate and a monomer in materials science.[1][2][3] Its utility stems from the strategic placement of a bromine atom on a benzene ring flanked by two meta-disposed methoxycarbonyl groups. This unique substitution pattern imbues the molecule with a distinct reactivity profile. This guide provides an in-depth exploration of the fundamental reactivity of the carbon-bromine (C-Br) bond in this compound, offering researchers and drug development professionals a comprehensive understanding of its synthetic transformations. We will delve into the electronic underpinnings of its reactivity, detail key reaction protocols, and provide mechanistic insights to empower rational experimental design.
Molecular Structure: The Interplay of Steric and Electronic Effects
The reactivity of the bromine atom in this compound is dictated by the electronic and steric environment of the aromatic ring. The two methoxycarbonyl (-COOCH₃) substituents are moderately electron-withdrawing groups (EWGs) due to both induction and resonance. These groups decrease the electron density of the aromatic ring, a factor that profoundly influences its reaction pathways.
-
Deactivation towards Electrophilic Aromatic Substitution: The electron-withdrawing nature of the ester groups deactivates the ring, making traditional electrophilic substitution reactions (like further bromination) significantly more difficult than on an unsubstituted or activated benzene ring.[4][5]
-
Activation towards Nucleophilic Attack: Conversely, this electron deficiency makes the aromatic ring more susceptible to attack by nucleophiles. This is the foundational principle behind Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7][8][9]
-
Meta-Directing Influence: The ester groups are meta-directors for electrophilic substitution. In the context of the pre-existing bromine at the 5-position, they are meta to the C-Br bond. This specific arrangement is crucial, as it moderates the reactivity in SNAr pathways compared to systems where EWGs are positioned ortho or para to the leaving group.[6][8]
The spatial arrangement of the two ester groups also introduces a degree of steric hindrance around the adjacent C2 and C6 positions, which can influence the approach of bulky reagents or catalysts.[10][11][12][13]
Synthesis of this compound
A reliable and scalable synthesis of this compound is achieved through the Fischer esterification of its parent diacid, 5-bromoisophthalic acid.[1][14] This method is preferred for its high yield and straightforward purification.
Protocol: Fischer Esterification of 5-Bromoisophthalic Acid[1][14]
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol), anhydrous methanol (500 mL), and concentrated sulfuric acid (10 g) as the catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain with vigorous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Precipitation: After cooling to room temperature, slowly pour the reaction mixture into 1 L of distilled water with stirring. A white precipitate of the crude product will form.
-
Neutralization: Carefully neutralize the mixture by the slow addition of a 5% (w/v) aqueous sodium bicarbonate solution until the pH reaches 7-8.
-
Isolation and Purification: Collect the white solid by filtration. Wash the filter cake thoroughly with distilled water (2 x 1 L) to remove any inorganic salts.
-
Drying: Dry the purified white solid in a vacuum oven at 50°C for 48 hours to yield this compound (typical yield: ~109 g, 89%).
An alternative, though often less selective, route involves the direct bromination of dimethyl isophthalate using potent brominating agents in fuming sulfuric acid, which requires more stringent reaction control to avoid over-bromination.[4][5]
Core Reactivity of the Carbon-Bromine Bond
The C-Br bond is the primary locus of reactivity, serving as a versatile handle for constructing more complex molecular architectures, predominantly through palladium-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic substitution.
A. Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful and widely used method for functionalizing the C-Br bond in this compound.
The Suzuki-Miyaura reaction is the premier method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[15] The reaction proceeds under mild conditions with high functional group tolerance.[15]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a base, typically aqueous sodium carbonate (2 M, 2-3 eq).
-
Solvent Addition: Add a solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture, typically to 80-100°C, with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Mechanistic Workflow: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool, enabling the formation of C-N bonds with a wide range of amine coupling partners.[16][17] The success of this reaction is highly dependent on the choice of a suitable phosphine ligand.[16][18]
Experimental Protocol: Buchwald-Hartwig Amination [19]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent and Reaction: Add an anhydrous aprotic solvent, such as toluene or dioxane. Seal the vessel and heat the mixture to 80-110°C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Mechanistic Workflow: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes, which are valuable precursors for more complex structures.[20][21] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[20]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) salt, typically copper(I) iodide (CuI, 1-5 mol%).
-
Reagent Addition: Add a terminal alkyne (1.2-1.5 eq) and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base and Reaction: Add an amine base, like triethylamine or diisopropylamine, which also acts as a solvent in some cases. Stir the reaction at a temperature ranging from room temperature to 60°C until completion. Undesirable alkyne homocoupling can be a side reaction.[22]
-
Workup: Upon completion, dilute the mixture with an organic solvent and water. Separate the organic layer, wash with ammonium chloride solution to remove copper salts, then with brine. Dry and concentrate.
-
Purification: Purify the resulting aryl alkyne by column chromatography.
Mechanistic Workflow: Sonogashira Catalytic Cycle
Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.
B. Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is dominant, the C-Br bond can undergo direct displacement by strong nucleophiles via the SNAr mechanism. This pathway is less favorable for this compound than for aryl halides with ortho/para EWGs because the meta-positioned ester groups offer less effective resonance stabilization for the key intermediate.[6][8] Consequently, more forcing conditions (high temperatures, very strong nucleophiles) are often required.
The mechanism proceeds via the addition of a nucleophile to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] Subsequent loss of the bromide ion restores aromaticity.
Mechanistic Workflow: SNAr Pathway
Caption: The two-step addition-elimination mechanism of SNAr.
Summary of Reactivity and Experimental Considerations
The synthetic utility of this compound is broad, but successful application requires careful consideration of reaction conditions tailored to the desired transformation.
| Reaction Type | Bond Formed | Key Reagents & Catalysts | Critical Parameters |
| Suzuki-Miyaura | C-C | Boronic acid, Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (Na₂CO₃, K₃PO₄) | Inert atmosphere, choice of base and solvent system, temperature control. |
| Buchwald-Hartwig | C-N | Amine, Pd precatalyst, specialized phosphine ligand, Strong base (NaOᵗBu) | Strictly anhydrous/anaerobic conditions, ligand selection is crucial for yield and scope. |
| Sonogashira | C-C (alkyne) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | Inert atmosphere, control of temperature to minimize alkyne homocoupling. |
| SNAr | C-Nu | Strong nucleophile (e.g., RO⁻, R₂N⁻) | High temperature, strong nucleophile required due to meta-EWG placement. |
Conclusion
The bromine atom of this compound is a robust and versatile synthetic handle. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which provide efficient and modular access to a vast array of derivatives through C-C and C-N bond formation. While less common, direct nucleophilic substitution is also a viable, albeit more challenging, transformation. A thorough understanding of the electronic effects exerted by the meta-ester groups is paramount to mastering the chemistry of this valuable building block and successfully leveraging its potential in the fields of drug discovery and materials science.
References
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- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 4. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 5. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents [morressier.com]
- 12. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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A Theoretical and Computational Guide to the Molecular Structure of Dimethyl 5-bromoisophthalate
Abstract
Dimethyl 5-bromoisophthalate is a valuable intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2] A profound understanding of its three-dimensional structure and electronic properties is paramount for optimizing reaction conditions, predicting reactivity, and designing novel derivatives. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure using first-principles quantum chemical calculations. We will explore the causality behind methodological choices, present a protocol for a self-validating computational system, and detail the expected structural and electronic insights. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to accelerate their research endeavors.
Introduction: The Rationale for a Computational Approach
In modern chemical and pharmaceutical research, computational modeling serves as a powerful "in silico" microscope, enabling the elucidation of molecular properties that can be challenging or time-consuming to determine experimentally. For a molecule like this compound (C₁₀H₉BrO₄), theoretical calculations offer a predictive and explanatory lens through which we can understand its preferred conformation, vibrational characteristics, and electronic landscape.[3]
The strategic placement of a bromine atom and two methyl ester groups on the isophthalate backbone significantly influences the molecule's steric and electronic profile.[4] These substitutions dictate intramolecular interactions, affect the planarity of the benzene ring, and modulate the electron density distribution, which in turn governs the molecule's reactivity. A robust theoretical model can quantify these effects, providing data on bond lengths, bond angles, torsional angles, and electronic orbital energies. Such data is critical for:
-
Rational Synthesis Design: Predicting sites of electrophilic or nucleophilic attack.
-
Materials Science: Understanding how the molecule might pack in a crystal lattice, influencing bulk properties.
-
Drug Development: Providing a foundational structure for pharmacophore modeling and receptor docking studies.
This guide will focus on a widely adopted and validated method in computational chemistry: Density Functional Theory (DFT). DFT provides an excellent balance of computational cost and accuracy for systems of this size, making it an ideal tool for detailed structural and electronic analysis.[5][6]
The Cornerstone of Prediction: Computational Methodology
The reliability of any theoretical calculation hinges on the appropriateness of the chosen methodology. Our approach is designed to be a self-validating system, where the choice of theory and basis set is grounded in established practices for similar aromatic compounds.[7][8]
The Choice of Density Functional Theory (DFT)
We select Density Functional Theory (DFT) as our computational framework. Unlike more computationally expensive wave function-based methods like Hartree-Fock (HF), DFT incorporates electron correlation, which is crucial for accurately describing the electronic structure of π-conjugated systems like the benzene ring.[5][6]
Specifically, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long and successful track record for calculating the geometries and vibrational frequencies of organic molecules, demonstrating excellent agreement with experimental data across a vast range of compounds.[8][9]
The Basis Set: Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost. For this compound, a Pople-style basis set, 6-311++G(d,p) , is recommended.[5][8] Let's dissect this choice:
-
6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions. This provides the necessary flexibility to accurately model the electron distribution.
-
++: The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons far from the nucleus, which is important for molecules with electronegative atoms like oxygen and bromine.
-
(d,p): These are polarization functions. The 'd' functions on heavy atoms (C, O, Br) and 'p' functions on hydrogen atoms allow for the distortion of atomic orbitals within the molecular environment, which is critical for accurately modeling chemical bonds.
This combination of B3LYP and the 6-311++G(d,p) basis set represents a high-level theoretical model that is well-suited for providing reliable predictions for the structure and properties of this compound.[5][8]
Predicted Molecular Insights: Structure and Electronics
Executing the DFT calculations with the defined methodology will yield a wealth of quantitative data. Below, we outline the expected results and their chemical significance.
Optimized Molecular Geometry
The primary output is the molecule's lowest energy conformation. This involves a full geometry optimization, where the positions of all atoms are adjusted to find the minimum on the potential energy surface. The absence of imaginary vibrational frequencies in the subsequent frequency calculation confirms that a true minimum has been located.[9]
Table 1: Predicted Key Geometric Parameters for this compound.
| Parameter | Atom(s) Involved | Predicted Value (Å or °) | Justification & Comparison |
| Bond Lengths | |||
| C-Br Bond Length | C5-Br | ~1.90 Å | Consistent with C(sp²)-Br bonds in other brominated benzene derivatives. |
| C=O Bond Length | C-O (carbonyl) | ~1.21 Å | Typical length for a carbonyl double bond in an ester. |
| C-O Bond Length | C-O (ether) | ~1.35 Å | Typical length for a C-O single bond in an ester, showing partial double bond character due to resonance. |
| Benzene C-C Bond Lengths | C-C (ring) | 1.39 - 1.41 Å | The benzene ring will be slightly distorted from perfect hexagonal symmetry due to the substituents. Bonds adjacent to the bromine atom may be slightly longer.[10] |
| Bond Angles | |||
| C-C-C (ring) | C-C-C | ~120° | Angles within the benzene ring will be close to 120°, with minor deviations to accommodate the substituents. |
| O=C-O (ester) | O=C-O | ~123° | The angle is expected to be slightly larger than 120° due to the steric repulsion of the lone pairs on the oxygen atoms. |
| Dihedral Angles | |||
| C-C-C=O (ester torsion) | C(ring)-C-C=O | ~0° or ~180° | The ester groups are expected to be nearly coplanar with the benzene ring to maximize π-conjugation. Slight twists may occur due to steric hindrance.[7] |
Vibrational Analysis: The Molecular Fingerprint
Calculating the harmonic vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. This serves two purposes: it confirms the optimized geometry is a true energy minimum, and it allows for the assignment of spectral peaks to specific molecular motions.[5] Key predicted vibrational frequencies are summarized in Table 2.
Table 2: Predicted Prominent Vibrational Frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 3000 - 2850 | Medium |
| Carbonyl C=O Stretch | Ester (-COOCH₃) | 1730 - 1715 | Strong (IR) |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Strong |
| C-O Stretch | Ester (-COOCH₃) | 1300 - 1100 | Strong |
| C-Br Stretch | Bromo-substituent | 650 - 550 | Medium |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Applying a scaling factor (typically ~0.96-0.98 for B3LYP) can improve agreement with experimental spectra.[9]
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron. The HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom.
-
LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed over the π-system of the benzene ring and the electron-withdrawing carbonyl groups of the esters.
The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[11] For this compound, the gap is expected to be moderately large, reflecting its nature as a stable organic intermediate. This analysis is vital for predicting its behavior in chemical reactions.[12]
Experimental Protocols & Workflows
This section provides a detailed, step-by-step methodology for performing the theoretical calculations described in this guide. The workflow is designed to be logical and self-validating.
Step-by-Step Computational Protocol
This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or similar programs.
-
Molecule Building:
-
Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).
-
Ensure correct atom types and initial bond connectivity. Perform an initial "clean-up" or molecular mechanics optimization to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Set up the calculation input file.
-
Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Requests enhanced print output.
-
B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.
-
Opt: Requests a geometry optimization to the nearest energy minimum.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial for verifying the nature of the stationary point and for obtaining vibrational data.
-
-
Specify the charge (0) and multiplicity (1, singlet) for the molecule.
-
Submit the calculation.
-
-
Validation and Analysis:
-
Verify Optimization: Check the output file to ensure the optimization converged successfully (look for "Stationary point found").
-
Verify Minimum: Examine the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies .
-
Extract Data:
-
From the optimized coordinates, measure key bond lengths, angles, and dihedral angles.
-
From the frequency output, tabulate the vibrational modes and their corresponding frequencies. Visualize the vibrations to aid in assignment.
-
Note the energies of the HOMO and LUMO orbitals and calculate the energy gap.
-
-
Visualization of Workflows and Structures
Visual diagrams are essential for conceptualizing both the workflow and the molecule itself.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Atom numbering scheme for this compound used in theoretical calculations.
Conclusion
This technical guide has outlined a robust and scientifically sound protocol for the theoretical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain high-fidelity predictions of the molecule's geometry, vibrational spectra, and electronic properties. The insights gleaned from these computational models—from precise bond lengths to the nature of frontier molecular orbitals—provide an invaluable foundation for rationalizing the compound's chemical behavior and guiding future experimental work in pharmaceutical development and materials science.
References
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- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Dimethyl isophthalate(1459-93-4) 1H NMR [m.chemicalbook.com]
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- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
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- 9. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 10. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]
- 11. This compound 97 51760-21-5 [sigmaaldrich.com]
- 12. Dimethyl carbonate(616-38-6) Raman [m.chemicalbook.com]
The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and First Synthesis of Dimethyl 5-bromoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Importance of a Brominated Aromatic
In the vast landscape of chemical synthesis, certain molecules, while not headlining discoveries, serve as critical linchpins in the construction of complex and valuable compounds. Dimethyl 5-bromoisophthalate is one such unassuming yet pivotal intermediate. Its strategic placement of a bromine atom and two methyl ester groups on an aromatic ring makes it a versatile building block in medicinal chemistry and materials science. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, while the ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to other derivatives. This guide delves into the historical context of its discovery and provides a detailed, technical account of its first synthesis, offering field-proven insights for today's researchers.
The Pathway to Discovery: A Two-Step Journey from a Common Precursor
The story of this compound's synthesis is intrinsically linked to the chemistry of its precursor, 5-bromoisophthalic acid. The first synthesis of this key intermediate is not attributed to a single "eureka" moment but rather evolved from the broader exploration of electrophilic aromatic substitution on isophthalic acid. Early investigations in the late 19th and early 20th centuries focused on the nitration and halogenation of benzene derivatives. A notable early work in a related area was by Pratt and Young in 1918, which explored derivatives of tetrabromophthalimide, indicating an active interest in halogenated phthalic acid compounds around that period.[1]
The most direct and historically significant route to this compound involves a two-step process:
-
Electrophilic Bromination of Isophthalic Acid: The initial challenge lies in the selective bromination of isophthalic acid. The two carboxylic acid groups are deactivating and meta-directing, making the C-5 position the most favorable for electrophilic attack. However, the deactivation of the ring requires harsh reaction conditions.
-
Fischer Esterification: The resulting 5-bromoisophthalic acid is then converted to its dimethyl ester via acid-catalyzed esterification with methanol.
While modern methods have been refined, the fundamental chemical logic remains the same.
The First Synthesis: A Detailed Protocol and Mechanistic Insight
While pinpointing the absolute first laboratory synthesis is challenging due to the historical nature of chemical literature, a well-documented and industrially relevant method involves the use of bromine in the presence of a strong acid catalyst. This approach provides a reliable and scalable route to 5-bromoisophthalic acid, the direct precursor to the target molecule.
Part 1: Synthesis of 5-Bromoisophthalic Acid via Electrophilic Bromination
The bromination of the deactivated isophthalic acid ring requires a potent electrophilic brominating agent. This is typically achieved by using elemental bromine in the presence of a strong Lewis or Brønsted acid. A common and effective method utilizes bromine in fuming sulfuric acid (oleum).[2] The sulfur trioxide in oleum acts as a powerful activating agent for bromine.
Reaction Mechanism:
Caption: Electrophilic bromination of isophthalic acid.
Experimental Protocol: Synthesis of 5-Bromoisophthalic Acid
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with isophthalic acid.
-
Addition of Oleum: Fuming sulfuric acid (oleum) is carefully added to the flask with stirring. The mixture is stirred until the isophthalic acid is completely dissolved.
-
Bromine Addition: Elemental bromine is added dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Heating: The reaction mixture is then heated to a temperature between 100-130°C for several hours.[2] Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and then carefully poured over crushed ice. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude 5-bromoisophthalic acid is washed with cold water to remove any residual acid and then dried. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol.
Causality Behind Experimental Choices:
-
Fuming Sulfuric Acid (Oleum): The use of oleum is crucial as the sulfur trioxide acts as a powerful activating agent, polarizing the Br-Br bond and generating a highly electrophilic bromine species (Br+). Concentrated sulfuric acid alone is often insufficient for the bromination of such a deactivated ring.
-
Heating: The elevated temperature provides the necessary activation energy to overcome the energy barrier for the electrophilic attack on the deactivated aromatic ring.
-
Pouring onto Ice: This step serves two purposes: it quenches the reaction and precipitates the product, which has low solubility in the acidic aqueous solution.
Part 2: Synthesis of this compound via Fischer Esterification
The conversion of the synthesized 5-bromoisophthalic acid to its dimethyl ester is a classic example of Fischer esterification. This reaction involves treating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Reaction Mechanism:
Caption: Fischer esterification of 5-bromoisophthalic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A round-bottom flask is charged with 5-bromoisophthalic acid, a large excess of methanol, and a catalytic amount of concentrated sulfuric acid.[3][4]
-
Reflux: The mixture is heated to reflux and maintained at this temperature for approximately 6 hours with constant stirring.[3][4]
-
Work-up: After cooling to room temperature, the reaction mixture is slowly poured into a beaker containing cold water. The this compound precipitates as a white solid.
-
Neutralization and Filtration: The aqueous mixture is neutralized with a weak base, such as a sodium bicarbonate solution, to a pH of 7-8.[3][4] The precipitate is then collected by vacuum filtration.
-
Washing and Drying: The collected solid is washed thoroughly with water to remove any inorganic salts and unreacted starting material. The final product is then dried in a vacuum oven at around 50°C to yield pure this compound.[3][4]
Causality Behind Experimental Choices:
-
Excess Methanol: The use of a large excess of methanol serves to drive the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Chatelier's principle.
-
Concentrated Sulfuric Acid: The strong acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.
-
Neutralization: The addition of a weak base is essential to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating the precipitation and purification of the final ester.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Isophthalic Acid | C₈H₆O₄ | 166.13 | 345-348 |
| 5-Bromoisophthalic Acid | C₈H₅BrO₄ | 245.03 | 280-285 |
| This compound | C₁₀H₉BrO₄ | 273.08 | 85-89[4] |
Alternative Synthetic Approaches
While the two-step synthesis from isophthalic acid is the most common, other methods have been explored. A notable alternative involves the direct bromination of dimethyl isophthalate. However, this approach can be challenging due to the need for highly reactive and often hazardous brominating agents like bromine trifluoride (BrF₃), which has been reported to give a 55% yield but is considered impractical due to its cost and difficulty in handling.[5][6] Another approach utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid for the bromination of isophthalic acid.
Conclusion
The discovery and synthesis of this compound represent a classic example of fundamental organic chemistry principles applied to the creation of a valuable chemical intermediate. The journey from the readily available isophthalic acid to the target molecule through a two-step process of electrophilic bromination and Fischer esterification showcases the power of manipulating reaction conditions to achieve selective transformations on aromatic systems. For researchers in drug development and materials science, a thorough understanding of this synthesis provides not only a reliable method for obtaining a key building block but also a foundational knowledge of aromatic chemistry that is broadly applicable to the design and synthesis of novel molecules.
References
- 1. scirp.org [scirp.org]
- 2. scirp.org [scirp.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 51760-21-5 [chemicalbook.com]
- 5. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
spectroscopic data for Dimethyl 5-bromoisophthalate (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of Dimethyl 5-bromoisophthalate
Introduction
This compound is a halogenated aromatic dicarboxylate ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules, including pharmaceuticals and functional materials.[1][2][3] Its utility stems from the presence of multiple reactive sites: the bromine atom, which can participate in various cross-coupling reactions, and the two methyl ester groups, which can be hydrolyzed or otherwise modified. Accurate structural confirmation and purity assessment of this compound are paramount for its successful application in these fields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and connectivity.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. While a complete set of experimentally verified spectra for this specific compound is not uniformly available across public databases, this document, grounded in the principles of spectroscopic interpretation and data from closely related compounds, offers a robust, predictive analysis for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Spectroscopic Rationale
The structural integrity of this compound is the foundation for interpreting its spectral data. The molecule consists of a benzene ring substituted with two methoxycarbonyl groups at positions 1 and 3, and a bromine atom at position 5. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are based on established principles of spectroscopy, including the analysis of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, supported by data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms.
¹H NMR Spectroscopy: A Detailed Prediction
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The symmetry of the molecule results in two distinct types of aromatic protons and one type of methyl proton.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve:
-
Dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transferring the solution to a 5 mm NMR tube.
-
Acquiring the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.45 | t (triplet) | 1H | H-2 | The proton at C-2 is deshielded by the two adjacent ester groups. It is expected to appear as a triplet due to coupling with the two equivalent H-4/H-6 protons (J ≈ 1.5 Hz). |
| ~ 8.30 | d (doublet) | 2H | H-4, H-6 | These two protons are chemically equivalent and are deshielded by the adjacent ester and bromine atom. They are expected to appear as a doublet due to coupling with the H-2 proton (J ≈ 1.5 Hz). |
| ~ 3.95 | s (singlet) | 6H | -OCH₃ | The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet in a region typical for methyl esters. |
Interpretation and Causality:
The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The two methoxycarbonyl groups are electron-withdrawing, causing a downfield shift (deshielding) of the aromatic protons. The bromine atom also contributes to this deshielding effect. The predicted splitting pattern (a triplet and a doublet) is a direct consequence of the spin-spin coupling between the non-equivalent aromatic protons. The integration values (1H, 2H, 6H) will confirm the number of protons in each unique environment. For comparison, the aromatic protons of the related precursor, 5-Bromoisophthalic Acid, appear at approximately 8.2-8.4 ppm in DMSO-d₆.[4] The esterification of the carboxylic acid groups to methyl esters is expected to result in a slight downfield shift of the aromatic protons due to the electronic influence of the methyl groups.
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, a total of six distinct carbon signals are expected.
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets, with the acquisition time being longer than for ¹H NMR.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 164.5 | C=O | The carbonyl carbons of the ester groups are expected to resonate in the typical downfield region for ester carbonyls. |
| ~ 137.0 | C-2 | The aromatic carbon bearing a proton and situated between two ester groups will be significantly downfield. |
| ~ 133.5 | C-1, C-3 | The quaternary carbons attached to the ester groups will be downfield. |
| ~ 132.0 | C-4, C-6 | The aromatic carbons bearing protons and adjacent to the bromine atom will be downfield. |
| ~ 122.0 | C-5 | The carbon atom directly attached to the bromine atom is expected to be shielded relative to the other aromatic carbons due to the "heavy atom effect". |
| ~ 52.5 | -OCH₃ | The methyl carbons of the ester groups will appear in the typical region for ester methyl groups. |
Interpretation and Causality:
The predicted chemical shifts are based on the known effects of bromine and methoxycarbonyl substituents on a benzene ring. The electron-withdrawing nature of the ester groups causes a downfield shift for the attached and ortho carbons. The carbon atom bonded to bromine (C-5) is expected to have its resonance shifted to a lower ppm value than what might be expected based solely on electronegativity, a phenomenon known as the heavy atom effect.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Spectroscopy:
A common method for obtaining an IR spectrum of a solid sample like this compound is:
-
Grinding a small amount of the sample with dry potassium bromide (KBr).
-
Pressing the mixture into a thin, transparent pellet.
-
Analyzing the pellet using an FTIR spectrometer.
Predicted IR Data:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~ 2960 - 2850 | C-H stretch | Methyl (-OCH₃) |
| ~ 1730 | C=O stretch | Ester C=O |
| ~ 1600, 1475 | C=C stretch | Aromatic ring |
| ~ 1250 | C-O stretch | Ester (asymmetric) |
| ~ 1100 | C-O stretch | Ester (symmetric) |
| ~ 750 | C-Br stretch | Aryl bromide |
Interpretation and Causality:
The IR spectrum is expected to be dominated by a very strong and sharp absorption band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the two equivalent ester groups. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1475 cm⁻¹ region will confirm the presence of the benzene ring. The strong C-O stretching bands are also characteristic of the ester functional groups. A band in the lower frequency region (around 750 cm⁻¹) can be attributed to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
Experimental Protocol for Mass Spectrometry:
A typical procedure for obtaining a mass spectrum would be:
-
Dissolving a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introducing the sample into the mass spectrometer, often via direct infusion or coupled to a chromatography system (e.g., GC-MS or LC-MS).
-
Ionizing the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Predicted Mass Spectrometry Data:
| m/z Value | Interpretation | Rationale |
| 272/274 | [M]⁺˙ (Molecular Ion) | The molecular ion peak will appear as a pair of peaks of approximately equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The peak at m/z 272 corresponds to the molecule containing ⁷⁹Br, and the peak at m/z 274 corresponds to the molecule containing ⁸¹Br. |
| 241/243 | [M - OCH₃]⁺ | Loss of a methoxy radical from the molecular ion. |
| 213/215 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl radical. |
| 162 | [M - Br - COOCH₃]⁺ | Subsequent loss of a bromine radical and a methoxycarbonyl radical. |
| 134 | [C₇H₂O₃]⁺ | A plausible fragment resulting from further fragmentation of the aromatic ring. |
Interpretation and Causality:
The most telling feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of one bromine atom. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments. The ester groups are common sites for initial fragmentation, leading to the loss of methoxy or methoxycarbonyl radicals.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and comparative data from related molecules, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a practical framework for obtaining high-quality spectral data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation. This guide, however, serves as a robust and scientifically grounded starting point for any researcher or professional working with this compound.
References
An In-depth Technical Guide to the Safe Handling of Dimethyl 5-bromoisophthalate
Introduction
Dimethyl 5-bromoisophthalate (CAS No. 51760-21-5) is a halogenated aromatic ester commonly utilized as a pharmaceutical intermediate and in the synthesis of other complex organic molecules.[1][2] Its solid, powdered form and chemical reactivity necessitate a thorough understanding of its potential hazards to ensure the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the hazards associated with this compound and details the essential safety precautions and protocols required for its safe handling, storage, and disposal. The causality behind each recommendation is explained to provide a deeper understanding of the necessary safety measures.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Some sources also classify it as toxic if swallowed.[2] A comprehensive understanding of its toxicological profile is the first step in effective risk mitigation.
Physicochemical Properties and Their Influence on Hazards
A substance's physical form is intrinsically linked to its primary routes of exposure and the necessary handling precautions.
| Property | Value | Implication for Safe Handling |
| Physical State | Solid, powder to crystal | As a powder, it presents a significant inhalation hazard if aerosolized. Fine dust can easily become airborne during handling, weighing, or transfer.[4] |
| Melting Point | 85-89 °C | Stable at room temperature, but care should be taken to avoid sources of ignition, especially when handling larger quantities. |
| Flash Point | > 100 °C | While not highly flammable, it is combustible. Keep away from open flames and high-heat sources. |
| Water Solubility | Insoluble | Insoluble in water, which means spills will not be diluted and may require specific cleanup procedures. This low solubility also suggests it is not likely to be mobile in the environment.[3] |
Toxicological Hazards: A Mechanistic Perspective
Understanding why this chemical is hazardous allows for a more intuitive and robust approach to safety. The hazards are rooted in its chemical structure as a brominated phthalate ester.
-
Skin and Eye Irritation: As a halogenated aromatic compound, this compound can act as a chemical irritant.[2] Direct contact with the skin can lead to the disruption of the skin barrier by removing essential fats and oils, leading to inflammation, redness, and discomfort.[5] In the eyes, the chemical can cause direct damage to the delicate tissues of the cornea and conjunctiva, leading to serious irritation and potential injury.[6] Prolonged or repeated exposure increases the severity of these effects.
-
Respiratory Irritation: The primary respiratory hazard stems from the inhalation of its dust.[4] These fine particles can deposit in the respiratory tract, causing mechanical irritation and initiating an inflammatory response.[7] While not classified as a respiratory sensitizer based on available data, repeated exposure to any chemical dust should be minimized to prevent potential long-term respiratory issues.[8]
-
Oral Toxicity: The classification of "toxic if swallowed" indicates that ingestion can lead to systemic toxic effects.[2] While specific data on this compound is limited, related brominated flame retardants and phthalate esters have been shown to be metabolized into potentially more toxic compounds.[9][10] Some phthalates are known endocrine disruptors, interfering with hormonal functions, which underscores the importance of preventing ingestion.[11]
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial before any handling of this compound. The following workflow illustrates the key decision points for ensuring laboratory safety.
Caption: Risk assessment and mitigation workflow for this compound.
Engineering and Administrative Controls: The First Line of Defense
Before relying on personal protective equipment, it is critical to implement robust engineering and administrative controls to minimize exposure.
Engineering Controls
The primary goal of engineering controls is to isolate the hazard from the operator.
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted inside a certified chemical fume hood. This is the most effective way to prevent the inhalation of airborne dust.[4] The airflow of the hood will capture and exhaust any aerosolized particles.
-
Ventilated Balance Enclosure: For tasks requiring high precision weighing where the airflow of a standard fume hood may cause fluctuations, a ventilated balance enclosure with HEPA filtration is a suitable alternative.[12] These enclosures provide a less turbulent environment while still ensuring containment.
-
Glove Box: For handling highly toxic or sensitive materials, or for procedures requiring an inert atmosphere, a glove box provides the highest level of containment.[12]
Administrative Controls
-
Designated Work Area: A specific area of the lab should be designated for handling this compound. This area should be clearly marked, and access should be limited to trained personnel.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this chemical must be written and readily available to all users. These SOPs should include emergency procedures.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs before they are permitted to handle the chemical.
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. It must be selected carefully and used correctly.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[3] | Protects against airborne dust particles and accidental splashes. A face shield offers broader protection, especially when handling larger quantities. |
| Hand Protection | Nitrile gloves.[4] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A long-sleeved lab coat. | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory Protection | Generally not required if handled in a fume hood or other ventilated enclosure. If these controls are not available, an N95-rated respirator may be necessary, and its use would require enrollment in a respiratory protection program.[4] | To prevent inhalation of airborne dust. |
Experimental Protocols
Adherence to detailed protocols is essential for safety and experimental reproducibility.
Protocol for Weighing this compound
This protocol is designed to minimize the generation and release of dust.
-
Preparation: Ensure the chemical fume hood is on and functioning correctly. Clear the work area of any unnecessary items. Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Tare the Container: Place a clean, empty container with a lid on the analytical balance and press the "tare" button to zero the mass.
-
Transfer to Fume Hood: Move the tared container to the chemical fume hood.
-
Dispense the Powder: Carefully open the stock bottle of this compound. Using a clean spatula, dispense the desired amount of powder into the tared container. Keep the stock bottle and the receiving container as low in the hood as possible to minimize the distance the powder can travel in the air.
-
Seal and Weigh: Securely close the lid on the container with the dispensed powder.
-
Final Weighing: Remove the sealed container from the fume hood and place it on the balance to obtain the final weight.
-
Adjustments: If adjustments to the weight are necessary, return the sealed container to the fume hood before opening it to add or remove powder.
-
Cleanup: After weighing is complete, decontaminate the spatula and the work surface within the fume hood.
Protocol for Accidental Spills
A swift and correct response to a spill is critical to prevent wider contamination and exposure.
Caption: Emergency response protocol for a solid chemical spill.
-
Immediate Actions: Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.
-
Containment: For small, manageable spills, prevent the spread of the dust.
-
Cleanup:
-
Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container. DO NOT dry sweep, as this will generate dust.
-
Decontaminate the area with a suitable solvent and wipe clean with absorbent pads.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag or container.
-
-
Disposal: Dispose of the hazardous waste according to your institution's guidelines.
First Aid and Emergency Procedures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention. |
| Skin Contact | Remove any contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[13] |
Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be stored away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it in the regular trash or down the drain.
Conclusion
This compound is a valuable chemical intermediate that can be handled safely with the proper knowledge and precautions. The key to safety lies in a comprehensive understanding of its hazards, a thorough risk assessment, and the consistent implementation of engineering controls, administrative procedures, and personal protective equipment. By following the guidelines and protocols outlined in this guide, researchers and scientists can minimize their risk of exposure and maintain a safe laboratory environment.
References
- 1. epa.gov [epa.gov]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. fishersci.com [fishersci.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. schc.org [schc.org]
- 7. locscientific.com [locscientific.com]
- 8. Respiratory Sensitizers [publications.aiha.org]
- 9. epa.gov [epa.gov]
- 10. cpsc.gov [cpsc.gov]
- 11. ehso.emory.edu [ehso.emory.edu]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Note: Facile Synthesis of Dimethyl 5-Bromoisophthalate via Fischer Esterification
Introduction
Dimethyl 5-bromoisophthalate is a valuable intermediate in the synthesis of various pharmaceuticals and functional polymers.[1][2][3] Its structure, featuring a bromine atom and two methyl ester groups on an aromatic ring, allows for diverse downstream chemical modifications. This application note provides a detailed protocol for the synthesis of this compound from 5-bromoisophthalic acid using a classic Fischer esterification reaction. This method is cost-effective, scalable, and yields a high-purity product.[4]
Principle and Mechanism
The synthesis proceeds via an acid-catalyzed esterification, known as the Fischer esterification.[5] In this reversible reaction, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to form an ester and water.[6][7]
The reaction mechanism involves several key steps:[8][9]
-
Protonation of the Carbonyl Oxygen: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final diester product.
To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is used as the solvent, and the reaction is heated to reflux.[10][11] This ensures a high conversion of the dicarboxylic acid to its corresponding dimethyl ester.[4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 5-Bromoisophthalic acid | 98% | Sigma-Aldrich | 23351-91-9 |
| Methanol (anhydrous) | ACS Grade | Fisher Scientific | 67-56-1 |
| Sulfuric acid (conc.) | 98% | VWR | 7664-93-9 |
| Sodium bicarbonate | ACS Grade | J.T. Baker | 144-55-9 |
| Distilled water | --- | --- | 7732-18-5 |
| 500 mL Three-necked flask | --- | --- | --- |
| Mechanical stirrer | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Heating mantle | --- | --- | --- |
| Buchner funnel and flask | --- | --- | --- |
| Vacuum drying oven | --- | --- | --- |
Safety Precautions
-
5-Bromoisophthalic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14][15]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[16]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.
-
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Procedure
-
Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 110 g (0.45 mol) of 5-bromoisophthalic acid.[17]
-
Addition of Reagents: Sequentially add 500 mL of anhydrous methanol and slowly add 10 g of concentrated sulfuric acid to the flask with stirring.[17]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux with continuous stirring for 6 hours.[18]
-
Cooling and Precipitation: After 6 hours, turn off the heat and allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into 1 L of distilled water with stirring. A white precipitate of this compound will form.[17]
-
Neutralization: Carefully neutralize the mixture by adding a 5% (w/v) aqueous solution of sodium bicarbonate dropwise until the pH of the solution is between 7 and 8.[17]
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.[17]
-
Washing: Wash the collected solid twice with 1 L portions of distilled water to remove any remaining salts and impurities.[18]
-
Drying: Place the white solid in a vacuum drying oven at 50 °C for 48 hours to yield the final product.[17]
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Results and Characterization
Yield and Physical Properties
| Property | Expected Value |
| Yield | 109 g (89%)[17] |
| Appearance | White to beige solid[18] |
| Melting Point | 85-89 °C[18] |
| Molecular Formula | C₁₀H₉BrO₄[18] |
| Molecular Weight | 273.08 g/mol [18] |
Spectroscopic Analysis
The successful synthesis of this compound can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product is expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration in the range of 1735-1745 cm⁻¹.[19] The broad O-H stretching band of the starting carboxylic acid (around 3000 cm⁻¹) should be absent in the final product spectrum, indicating the complete conversion of the carboxylic acid groups.[19][20][21]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. The expected signals for this compound are:
-
A singlet for the two equivalent methyl ester protons (-OCH₃) at approximately 3.9 ppm.
-
Signals for the aromatic protons. Due to the substitution pattern, one would expect a singlet for the proton at the C2 position and a doublet for the protons at the C4 and C6 positions. For comparison, the aromatic protons of dimethyl isophthalate appear around 8.2-8.7 ppm, and those for dimethyl 5-aminoisophthalate and dimethyl 5-nitroisophthalate show characteristic shifts.[22][23][24] The bromine substituent will influence the precise chemical shifts of the aromatic protons. The product has been identified by ¹H-NMR in patent literature.[25][26][27]
-
Discussion
The Fischer esterification of 5-bromoisophthalic acid with methanol provides a straightforward and efficient route to this compound. The use of a large excess of methanol as both a reagent and a solvent is a key factor in driving the reaction to completion, in accordance with Le Châtelier's principle.[10] The strong acid catalyst is crucial for activating the carboxylic acid towards nucleophilic attack by the weakly nucleophilic alcohol.[5]
The work-up procedure is designed to effectively remove the excess acid catalyst and any unreacted starting material. Neutralization with sodium bicarbonate is a critical step to quench the sulfuric acid before filtration. The final washing steps ensure the removal of any inorganic salts, leading to a high-purity product. The reported yield of 89% demonstrates the efficiency of this protocol.[17]
For applications requiring exceptionally high purity, further purification can be achieved by recrystallization from a suitable solvent like methanol or by vacuum distillation.[25][28]
Conclusion
This application note details a reliable and high-yielding protocol for the synthesis of this compound from 5-bromoisophthalic acid via Fischer esterification. The procedure is well-established, uses readily available reagents, and is suitable for researchers in both academic and industrial settings. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. 5-Bromoisophthalic acid | C8H5BrO4 | CID 90073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. This compound | 51760-21-5 [chemicalbook.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. View of STUDY OF THE SYNTHESIS OF VICINAL DICARBOXYLIC ACID ESTERS USING THE IR SPECTROSCOPY METHOD [ppor.az]
- 21. purdue.edu [purdue.edu]
- 22. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR spectrum [chemicalbook.com]
- 23. Dimethyl isophthalate(1459-93-4) 1H NMR spectrum [chemicalbook.com]
- 24. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 26. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 27. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 28. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of Dimethyl 5-Bromoisophthalate
Abstract
This application note provides a comprehensive and validated protocol for the laboratory-scale synthesis of Dimethyl 5-bromoisophthalate (CAS No: 51760-21-5). This valuable intermediate is a key building block in the development of pharmaceuticals and specialty polymers.[1][2] The described method is based on the robust and efficient Fischer esterification of 5-bromoisophthalic acid using methanol with an acid catalyst. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.
Introduction and Scientific Rationale
This compound is an aromatic diester whose structure is amenable to further functionalization, making it a critical precursor in organic synthesis. The primary synthetic route detailed herein involves the Fischer-Speier esterification of 5-bromoisophthalic acid. This method is favored in a laboratory setting for its high selectivity, operational simplicity, and the use of readily available and cost-effective reagents.
The core of this process is the acid-catalyzed reaction between the two carboxylic acid groups of 5-bromoisophthalic acid and an excess of methanol. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly enhances its electrophilicity. This activation facilitates the nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol, which acts as both a reagent and the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.
An alternative pathway, the direct bromination of dimethyl isophthalate, often requires harsh conditions and can lead to a mixture of products, complicating purification.[3][4] Therefore, the esterification of the pre-brominated diacid is the more controlled and reliable approach for obtaining high-purity this compound.
Synthesis Workflow and Mechanism
Overall Synthesis Workflow
The synthesis can be logically divided into three main stages: reaction, isolation, and purification. The workflow ensures efficient conversion and straightforward recovery of the final product.
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism: Acid-Catalyzed Esterification
The reaction proceeds via a nucleophilic acyl substitution mechanism, which is catalyzed by the strong acid. The mechanism is identical for both carboxylic acid groups on the isophthalate backbone.
-
Protonation: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (by HSO₄⁻ or another methanol molecule) to regenerate the acid catalyst and yield the final ester product.
Caption: Simplified mechanism of Fischer esterification.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 5-Bromoisophthalic acid | 23351-91-9 | C₈H₅BrO₄ | 245.03 | Sigma-Aldrich, TCI |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Fisher Scientific |
| Sulfuric Acid (Conc., 98%) | 7664-93-9 | H₂SO₄ | 98.08 | VWR |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | J.T. Baker |
| Distilled Water | 7732-18-5 | H₂O | 18.02 | In-house |
Equipment
| Equipment | Description / Purpose |
| Three-necked round-bottom flask | 500 mL, for reaction vessel |
| Dimroth or Allihn condenser | For reflux to prevent solvent loss |
| Mechanical or magnetic stirrer | To ensure homogeneous reaction mixture |
| Heating mantle with controller | For controlled heating to reflux temperature |
| Dropping funnel / Addition funnel | For controlled addition of liquids (optional) |
| Beaker (2 L) | For precipitation of the product |
| Büchner funnel and filter flask | For vacuum filtration to collect the solid product |
| Vacuum oven | For efficient drying of the final product |
| Standard laboratory glassware | Graduated cylinders, beakers, etc. |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, nitrile gloves |
Detailed Experimental Protocol
This protocol is based on a well-established procedure with a reported yield of approximately 89%.[5][6]
Step 1: Reaction Setup
-
Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a Dimroth condenser in a fume hood.
-
Ensure all glassware is dry before use.
Step 2: Addition of Reagents
-
To the flask, add 110 g (0.45 mol) of 5-bromoisophthalic acid.
-
Add 500 mL of anhydrous methanol. The large excess serves as both reactant and solvent.
-
Begin stirring the mixture to create a suspension.
-
CAUTION: Slowly and carefully add 10 g of concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done with care to control the temperature rise.
Step 3: Reaction Under Reflux
-
Heat the reaction mixture to reflux using a heating mantle. The boiling point of methanol is approximately 65 °C.
-
Maintain the reflux with continuous stirring for 6 hours.[5][6] The solid 5-bromoisophthalic acid should gradually dissolve as it is converted to the more soluble diester.
-
Monitor the reaction progress if desired using Thin Layer Chromatography (TLC).
Step 4: Product Isolation and Work-up
-
After 6 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
In a separate 2 L beaker, place 1 L of distilled water.
-
Slowly add the cooled reaction mixture dropwise to the distilled water while stirring. A white precipitate of this compound will form immediately, as it is insoluble in water.[2][6]
-
Prepare a 5% (w/v) aqueous solution of sodium bicarbonate.
-
Slowly add the sodium bicarbonate solution to the product suspension until the pH is neutral (pH 7-8), tested with litmus or pH paper. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Be cautious of gas (CO₂) evolution.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with distilled water (2 x 1 L) to remove any residual salts and water-soluble impurities.[5]
Step 5: Drying
-
Transfer the collected white solid to a pre-weighed crystallizing dish.
-
Place the solid in a vacuum oven and dry at 50 °C for 48 hours, or until a constant weight is achieved.[5][6]
-
The expected yield is approximately 109 g (0.40 mol), which corresponds to a yield of 89%.[5]
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical methods.
| Property | Expected Result |
| Appearance | White to beige crystalline solid.[6] |
| Molecular Weight | 273.08 g/mol .[7] |
| Melting Point | 85-91 °C.[1][7] |
| Solubility | Insoluble in water.[6] |
| ¹H NMR (CDCl₃) | Expected peaks: δ ~8.6 ppm (t, 1H, Ar-H), δ ~8.3 ppm (d, 2H, Ar-H), δ ~3.9 ppm (s, 6H, 2 x -OCH₃). |
| IR (KBr, cm⁻¹) | Expected peaks: ~1730 (C=O, ester stretch), ~1250 (C-O, ester stretch), ~3000 (Ar C-H stretch). |
| Mass Spec (EI) | Expected m/z: 273/275 (M⁺, M⁺+2) due to bromine isotopes. |
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate PPE.
-
This compound: Toxic if swallowed (H301).[7][8][9] Avoid inhalation of dust and contact with skin and eyes.
-
5-Bromoisophthalic Acid: Toxic if swallowed.[10] May cause skin and eye irritation.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Reacts violently with water.
Handling Procedures:
-
Wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles.
-
Handle concentrated sulfuric acid with extreme care, adding it slowly to the reaction mixture to dissipate heat.
-
Ground equipment to prevent static discharge when working with flammable methanol.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for detailed information.[11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure 6-hour reflux time. Check temperature. Use anhydrous methanol as water inhibits the reaction. |
| Loss of product during work-up. | Ensure complete precipitation before filtration. Avoid overly aggressive washing. | |
| Product is Oily or Gummy | Incomplete drying; presence of impurities. | Dry the product thoroughly under vacuum. Consider recrystallization from a suitable solvent like ethanol if purity is low. |
| Acidic Product (low pH) | Insufficient neutralization. | Ensure neutralization to pH 7-8 with NaHCO₃ solution. Wash the filter cake thoroughly with water. |
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 51760-21-5 [chemicalbook.com]
- 7. 5-溴间苯二甲酸二甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-溴间苯二甲酸二甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemical-label.com [chemical-label.com]
- 10. 5-Bromoisophthalic acid | C8H5BrO4 | CID 90073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
The Strategic Application of Dimethyl 5-Bromoisophthalate in the Design of Advanced Metal-Organic Frameworks
Introduction: The Critical Role of Functionalized Linkers in MOF Development
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable functionality for a vast array of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The rational design of these crystalline materials hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. The organic linker, in particular, provides a powerful tool for imbuing the resulting MOF with specific chemical and physical properties.
This guide focuses on the strategic use of dimethyl 5-bromoisophthalate, and its corresponding diacid, 5-bromoisophthalic acid, as a functionalized linker in MOF synthesis. The presence of the bromine atom on the isophthalate backbone is not a passive feature; it is a chemically addressable handle that opens up a world of possibilities for post-synthetic modification (PSM). This allows for the precise tailoring of the MOF's properties after its initial synthesis, a significant advantage over direct synthesis methods which can be limited by the stability of functional groups under solvothermal conditions.[3][4][5] This document will provide detailed protocols for the synthesis of a representative MOF using this linker, outline a key post-synthetic modification, and discuss the potential applications of these advanced materials.
Part 1: Synthesis of a Bromo-Functionalized Metal-Organic Framework
The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel.[6][7] The following protocol is adapted from the successful synthesis of cobalt(II) and nickel(II) MOFs with 5-bromoisophthalic acid and a co-linker, 1,3-bi(4-pyridyl)propane (bpp).[8]
Protocol 1: Hydrothermal Synthesis of a [M(5-Br-ip)(bpp)(H₂O)]·nH₂O type MOF
Rationale: The hydrothermal method is chosen for its ability to promote the crystallization of the MOF by increasing the solubility of the reactants and facilitating the coordination reaction between the metal ions and the organic linkers under elevated temperature and pressure. The use of a co-linker (bpp) adds structural diversity and can influence the final topology of the framework.
Materials:
-
5-Bromoisophthalic acid (H₂-5-Br-ip)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
1,3-bi(4-pyridyl)propane (bpp)
-
Deionized water
-
Ethanol
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 5-bromoisophthalic acid (24.5 mg) and 0.1 mmol of the chosen metal salt (29.1 mg of Co(NO₃)₂·6H₂O or 29.1 mg of Ni(NO₃)₂·6H₂O) in 10 mL of deionized water.
-
In a separate vial, dissolve 0.1 mmol of 1,3-bi(4-pyridyl)propane (19.8 mg) in 5 mL of ethanol.
-
Slowly add the bpp solution to the aqueous solution of the metal salt and 5-bromoisophthalic acid while stirring.
-
Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air.
Expected Outcome: The synthesis should yield colored, crystalline solids. The cobalt-based MOF is expected to be pink, while the nickel-based MOF will likely be green.
Characterization:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and connectivity of the MOF.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.
| Parameter | Value | Reference |
| Metal Salt | Co(NO₃)₂·6H₂O or Ni(NO₃)₂·6H₂O | [8] |
| Linker 1 | 5-Bromoisophthalic acid | [8] |
| Linker 2 | 1,3-bi(4-pyridyl)propane | [8] |
| Solvent | Water/Ethanol mixture | [8] |
| Temperature | 160 °C | [8] |
| Time | 72 hours | [8] |
Synthesis Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 7. jchemrev.com [jchemrev.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes & Protocols: The Utility of Dimethyl 5-bromoisophthalate in Palladium-Catalyzed Cross-Coupling Reactions
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block
Dimethyl 5-bromoisophthalate is a symmetrically substituted aryl bromide that serves as a pivotal building block in modern organic synthesis and materials science.[1] Its structure, featuring a bromine atom positioned between two methyl ester groups, offers a reactive site for carbon-carbon bond formation while the ester functionalities provide opportunities for subsequent chemical modification. This unique arrangement makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Primarily known as a linker for the synthesis of advanced materials like metal-organic frameworks (MOFs), its applications extend into the synthesis of polysubstituted aromatic compounds relevant to pharmaceutical intermediates and functional materials.[1][2] This guide provides detailed protocols and scientific rationale for employing this compound in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings.
Key Properties of this compound:
-
Molecular Formula: C₁₀H₉BrO₄
-
Molecular Weight: 273.08 g/mol
-
Appearance: White to off-white solid[1]
-
Melting Point: 85-89 °C[1]
-
Solubility: Insoluble in water, soluble in common organic solvents like DMF, Dioxane, and THF.[1]
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized chemical synthesis, earning the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions provide a powerful and versatile method for forming carbon-carbon bonds with high efficiency and selectivity.[4][5] The general mechanism proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7]
The core cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of this compound), forming a Pd(II) complex.[3][6] This is often the rate-limiting step for aryl bromides.[5]
-
Transmetalation (for Suzuki & Sonogashira) or Migratory Insertion (for Heck): The organic group from a second reagent is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[3][6]
General Catalytic Workflow
Caption: General Palladium Catalytic Cycle.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide.[3] It is one of the most robust methods for synthesizing biaryl compounds. For this compound, this reaction allows for the introduction of a new aryl or vinyl substituent at the C5 position.
Causality and Mechanistic Insight
The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst.[6][8] A crucial step is the activation of the organoboron species by a base.[3][9] The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily undergoes transmetalation with the palladium(II) complex.[7][9] The final reductive elimination step yields the biaryl product and regenerates the Pd(0) catalyst.[8] The use of aqueous solvent mixtures (e.g., Dioxane/H₂O) is common and often accelerates the reaction.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of Dimethyl 5-phenylisophthalate
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%) or Triphenylphosphine (PPh₃) (4-12 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) in a portion of the dioxane. Allow this mixture to pre-form for 10-15 minutes. This pre-formation step is crucial for generating the active Pd(0) species and often leads to more consistent results.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the solids. Follow this with the remaining dioxane and water.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[7]
-
Heating: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary: Typical Suzuki Coupling Parameters
| Parameter | Typical Range | Rationale / Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand | Phosphines (e.g., SPhos, PPh₃) | Bulky, electron-rich phosphines often accelerate the oxidative addition and reductive elimination steps.[5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A strong enough base is needed to form the active boronate species. K₃PO₄ is often effective.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The presence of water often enhances the reaction rate. |
| Temperature | 60-110 °C | Temperature depends on the reactivity of the aryl bromide and the catalyst system. |
| Typical Yields | 75-95% | Highly dependent on substrate purity and reaction conditions. |
Application Protocol: Heck-Mizoroki Reaction
The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[10][11] It is a powerful tool for C-C bond formation, particularly for vinylation of aromatic rings.[12] Using this compound, this reaction produces cinnamoyl-type structures.
Causality and Mechanistic Insight
The cycle begins with oxidative addition of the aryl bromide to Pd(0). The resulting Ar-Pd(II)-X complex then coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the final product and forms a hydrido-palladium complex. The base then regenerates the active Pd(0) catalyst, completing the cycle. The reaction typically exhibits high trans selectivity.[11]
Heck Reaction Workflow Diagram
Caption: Experimental Workflow for the Heck Reaction.
Experimental Protocol: Synthesis of Dimethyl 5-styrylisophthalate
This protocol details the coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Optional Ligand: Triphenylphosphine (PPh₃) (2-10 mol%)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a Schlenk tube or flask, combine this compound and the palladium catalyst.
-
Reagent Addition: Add the solvent (e.g., DMF), followed by the base (e.g., Triethylamine) and the alkene (styrene). If a ligand is used, it should be added with the catalyst.
-
Degassing: Degas the reaction mixture thoroughly with three vacuum/inert gas cycles.
-
Heating: Heat the sealed tube or flask to 100-140 °C with stirring. Higher temperatures are often required for Heck reactions compared to Suzuki couplings, especially with aryl bromides.[10]
-
Monitoring: Follow the reaction's progress via TLC or LC-MS until the starting material is consumed (typically 12-48 hours).
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the DMF and salts.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by flash column chromatography to isolate the product.
Data Summary: Typical Heck Reaction Parameters
| Parameter | Typical Range | Rationale / Notes |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and cost-effective precursor. |
| Ligand | Often ligand-free or PPh₃ | For simple aryl bromides, the reaction can sometimes proceed without an added phosphine ligand. |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc | An organic amine base like Et₃N is common; it neutralizes the HBr generated and helps regenerate the catalyst. |
| Solvent | DMF, MeCN, NMP | High-boiling point, polar aprotic solvents are typically used.[12] |
| Temperature | 100-160 °C | The reaction requires thermal energy to drive the migratory insertion and β-hydride elimination steps.[12] |
| Typical Yields | 60-85% | Yields can be sensitive to steric hindrance on the alkene partner. |
Application Protocol: Sonogashira Coupling
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst.[13][14] It is the most widely used method for synthesizing arylalkynes.
Causality and Mechanistic Insight
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs, similar to the other couplings. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is highly reactive and undergoes transmetalation with the Ar-Pd(II)-X complex. Reductive elimination from palladium then yields the arylalkyne product and regenerates the Pd(0) catalyst.
A significant challenge in Sonogashira coupling is the undesirable homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper catalyst in the presence of oxygen.[13] To mitigate this, copper-free protocols have been developed, although they may require more reactive catalyst systems or harsher conditions.[15]
Sonogashira Coupling Workflow Diagram
Caption: Dual Catalytic Cycles in Sonogashira Coupling.
Experimental Protocol: Synthesis of Dimethyl 5-(phenylethynyl)isophthalate
This protocol describes a standard copper-co-catalyzed Sonogashira reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1-1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) or DMF (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N). Finally, add the terminal alkyne (phenylacetylene) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often exothermic upon addition of the alkyne. If the reaction is sluggish, gentle heating to 40-60 °C may be required. It is critical to maintain a strictly anaerobic environment to prevent Glaser homocoupling.[13]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Data Summary: Typical Sonogashira Coupling Parameters
| Parameter | Typical Range | Rationale / Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pre-formed complexes are convenient and reliable. |
| Cu Co-catalyst | CuI (2-5 mol%) | Essential for the formation of the copper acetylide for efficient transmetalation.[15] |
| Base | Et₃N, DIPA, Piperidine | Acts as both a base to deprotonate the alkyne and a solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous solvents are required to prevent side reactions. |
| Temperature | 25-70 °C | Conditions are generally milder than Suzuki or Heck reactions.[13] |
| Typical Yields | 80-98% | High yields are common, but can be compromised by alkyne homocoupling. |
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck Reaction—State of the Art [mdpi.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Dimethyl 5-bromoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Dimethyl 5-bromoisophthalate in Biaryl Synthesis
This compound is a versatile and highly valuable building block in modern organic synthesis. Its symmetrically substituted aromatic ring, activated by the presence of a bromine atom and two electron-withdrawing methyl ester groups, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a particularly powerful and widely adopted method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures from readily available starting materials.[1]
The resulting dimethyl 5-arylisophthalate derivatives are of significant interest in medicinal chemistry and materials science. The isophthalate core is a recognized scaffold in the design of novel therapeutics, and its derivatives have been investigated for a range of biological activities. Furthermore, the diester functionalities provide convenient handles for further chemical elaboration, allowing for the construction of diverse molecular architectures. For instance, isophthalate derivatives are key intermediates in the synthesis of certain X-ray contrast media.[2] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound, offering detailed protocols, mechanistic insights, and a discussion of the factors critical for successful execution.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The reactivity of the aryl halide is a crucial factor in this step, with the order of reactivity generally being I > Br > Cl.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can be complex and is often the rate-determining step of the overall reaction.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst. The two organic groups on the Pd(II) complex couple, and the desired biaryl product, a dimethyl 5-arylisophthalate, is released. The Pd(0) species can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for a Successful Coupling Reaction
The success of a Suzuki-Miyaura coupling reaction with this compound hinges on the judicious selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often employ more sophisticated, electron-rich, and bulky phosphine ligands. These ligands promote the oxidative addition and reductive elimination steps and can improve catalyst stability and turnover. For aryl bromides, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are often excellent choices.[3]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base should be considered in the context of the specific substrates and solvent system.
-
Solvent: A variety of solvents can be employed for Suzuki-Miyaura reactions. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic and inorganic reagents. Common organic solvents include toluene, dioxane, and dimethylformamide (DMF). The choice of solvent can influence the reaction temperature and the solubility of the catalyst and reagents.
-
Boronic Acid Coupling Partner: A wide array of aryl and heteroaryl boronic acids can be successfully coupled with this compound. The electronic and steric properties of the boronic acid can affect the reaction kinetics. Both electron-rich and electron-poor boronic acids are generally well-tolerated.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. It is important to note that optimization may be necessary for specific boronic acid coupling partners.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust and generally applicable method for the coupling of a variety of arylboronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired dimethyl 5-arylisophthalate.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and often leads to improved yields.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of water and an organic solvent like dioxane or DMF).[4]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-40 minutes).[4]
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established methodologies for similar aryl bromides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 4 | >85 (estimated) | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | >90 (estimated) | [5] |
| 3 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 6 | >80 (estimated) | [4] |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME/H₂O | 80 | 3 | >70 (estimated) | [5] |
Yields are estimated based on similar reactions reported in the literature and may require optimization for this specific substrate.
Applications in Drug Discovery and Development
The dimethyl 5-arylisophthalate scaffold is a valuable platform for the development of novel therapeutic agents. The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The isophthalate core itself has been explored for various pharmacological activities.
-
Antimicrobial and Antioxidant Properties: Derivatives of dimethyl isophthalate have been synthesized and evaluated for their potential as antimicrobial and antioxidant agents.[6] The ability to readily introduce a wide variety of aryl and heteroaryl groups via the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships and the optimization of biological activity.
-
Enzyme Inhibitors: The rigid, well-defined geometry of the 5-arylisophthalate core makes it an attractive scaffold for the design of enzyme inhibitors. The aryl substituent can be tailored to interact with specific binding pockets of a target enzyme, while the dimethyl ester groups can be modified to enhance solubility, cell permeability, or to introduce additional pharmacophoric features.
-
Intermediates for Complex Molecules: As previously mentioned, isophthalate derivatives are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals. For example, 5-nitroisophthalate is a key precursor for certain iodinated X-ray contrast agents.[2] The Suzuki-Miyaura coupling provides a versatile and efficient method for accessing a wide range of functionalized isophthalates that can be further elaborated into diverse and complex drug candidates.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly versatile transformation that provides efficient access to a diverse array of dimethyl 5-arylisophthalates. These products are valuable intermediates and scaffolds in the fields of medicinal chemistry and materials science. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance. The protocols and insights provided in this application note serve as a comprehensive guide for scientists seeking to leverage this powerful synthetic tool in their research and development endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Strategic Utility of Dimethyl 5-bromoisophthalate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Architectural Value of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the innovative use of versatile chemical building blocks. Dimethyl 5-bromoisophthalate has emerged as a scaffold of significant strategic value, offering a unique combination of functionalities that empower chemists to construct complex molecular architectures. Its symmetrically substituted aromatic core, adorned with two methyl ester groups and a strategically positioned bromine atom, provides a trifecta of reactive handles for a diverse array of chemical transformations. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis of pharmaceutical intermediates from this pivotal starting material. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the logical flow of synthetic strategies, thereby offering a comprehensive resource for leveraging this compound in drug discovery programs. The inherent functionalities of this molecule allow for its elaboration into a myriad of structures, some of which are key fragments in blockbuster drugs such as the antihypertensive agent Valsartan and the anticoagulant Apixaban.[1][2]
Core Synthetic Transformations: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily anchored in the reactivity of its aryl bromide moiety. This functional group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.[3] Specifically, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions provide powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are celebrated for their broad functional group tolerance and generally high yields, making them ideal for the intricate demands of pharmaceutical synthesis.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, a common motif in pharmacologically active compounds.[3] The reaction of this compound with a variety of arylboronic acids, catalyzed by a palladium complex, allows for the introduction of diverse aromatic and heteroaromatic substituents at the 5-position.
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency. For a substrate like this compound, the electron-withdrawing nature of the two ester groups can influence the rate of oxidative addition. The selection of a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, is often beneficial as it promotes the formation of the active monoligated palladium(0) species and facilitates the reductive elimination step. The base, typically a carbonate or phosphate, plays a crucial role in the transmetalation step by activating the boronic acid.
Visualizing the Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Dimethyl 5-phenylisophthalate
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Dimethyl 5-phenylisophthalate.
| Reagent | Molar Ratio | Typical Yield | Purity |
| This compound | 1.0 | - | >98% |
| Phenylboronic acid | 1.2 | 85-95% | >99% |
| Pd(PPh₃)₄ | 0.03 | - | - |
| K₂CO₃ | 2.0 | - | - |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[4][5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.
Mechanism and Rationale
Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of ligand is paramount to the success of this reaction, with bulky, electron-rich phosphine ligands such as Josiphos or Buchwald's biarylphosphine ligands often providing excellent results. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is required to deprotonate the amine in the catalytic cycle.
Visualizing the Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of Dimethyl 5-(phenylamino)isophthalate
This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a glovebox or under a stream of argon, add sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add the palladium precatalyst (Pd₂(dba)₃) and the ligand (XPhos).
-
Add this compound.
-
Add anhydrous, degassed toluene, followed by aniline.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Dimethyl 5-(phenylamino)isophthalate.
| Reagent | Molar Ratio | Typical Yield | Purity |
| This compound | 1.0 | - | >98% |
| Aniline | 1.2 | 80-90% | >99% |
| Pd₂(dba)₃ | 0.02 | - | - |
| XPhos | 0.04 | - | - |
| NaOtBu | 1.4 | - | - |
Application in the Synthesis of Key Pharmaceutical Intermediates
The true measure of a building block's value lies in its application in the synthesis of complex, high-value molecules. This compound has proven its utility in the synthesis of key intermediates for several blockbuster drugs.
Case Study 1: Synthesis of a Valsartan Intermediate
Valsartan is an angiotensin II receptor blocker used to treat high blood pressure and heart failure. A key step in some synthetic routes to Valsartan involves a Suzuki-Miyaura coupling to create the characteristic biphenyl core.[7] While many routes exist, the principles of coupling an aryl bromide with a boronic acid are central. A hypothetical, yet illustrative, application of this compound would involve its coupling with a suitably functionalized phenylboronic acid, followed by further transformations of the ester groups to construct the final drug molecule.
Case Study 2: Synthesis of an Apixaban Intermediate
Apixaban is a direct factor Xa inhibitor used as an anticoagulant.[2] The synthesis of Apixaban involves the construction of a complex heterocyclic core. While various synthetic strategies have been reported, the core structure often involves substituted phenyl rings that can be accessed through cross-coupling reactions.[4] For instance, a derivative of this compound could be envisioned as a starting material where the bromine is replaced by a nitrogen-containing heterocycle via a Buchwald-Hartwig amination, and the ester groups are subsequently converted to the desired functionalities of the final drug.
Conclusion: A Versatile and Indispensable Tool
This compound stands out as a highly versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its capacity to undergo robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient platform for the construction of complex molecular architectures. The successful application of this scaffold in the synthesis of key fragments of major drugs underscores its importance in modern drug discovery and development. The protocols and insights provided in this application note are intended to empower researchers to fully exploit the synthetic potential of this compound, paving the way for the discovery of the next generation of therapeutic agents.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of Advanced Functional Polymers Utilizing Dimethyl 5-bromoisophthalate
Abstract
Dimethyl 5-bromoisophthalate (DM5BI) is a highly versatile aromatic monomer distinguished by its trifunctional nature. It possesses two methyl ester groups suitable for step-growth polycondensation reactions and a strategically positioned bromine atom that serves as a reactive site for palladium-catalyzed cross-coupling reactions. This unique combination allows for the synthesis of a diverse range of specialty polymers with tailored properties. This guide provides researchers, chemists, and materials scientists with in-depth protocols for leveraging DM5BI in two primary synthetic pathways: (1) Polycondensation to create functionalized polyesters with a pendant bromo group for post-polymerization modification, and (2) Suzuki-Miyaura cross-coupling polymerization to generate conjugated and semi-rigid polymer backbones. The protocols are supported by mechanistic insights, characterization guidelines, and discussions on the potential applications of these advanced materials.
Monomer Overview: this compound (DM5BI)
DM5BI is a white to light-yellow crystalline solid at room temperature.[1] Its structure is key to its utility; the ester groups at the 1 and 3 positions can react with diols or diamines, while the bromo group at the 5 position remains largely inert under polycondensation conditions, providing a handle for subsequent functionalization. Conversely, in the presence of a suitable palladium catalyst, the carbon-bromine bond becomes the primary reactive site for C-C bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51760-21-5 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₄ | [2] |
| Molecular Weight | 273.08 g/mol | [2][3] |
| Melting Point | 85-91 °C | [1][2] |
| Appearance | White to beige to light yellow solid | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like THF, Chloroform, DMAc. | [1][4][5] |
| Storage | Inert atmosphere, Room Temperature | [5] |
Synthetic Pathways and Core Principles
The utility of DM5BI stems from its ability to participate in distinct polymerization reactions, affording polymers with fundamentally different architectures and properties. The choice of synthetic route is dictated by the desired final application.
Caption: Synthetic routes originating from the DM5BI monomer.
Expertise & Rationale: Why Choose a Specific Pathway?
-
Pathway A (Polycondensation): This route is selected when the primary goal is a flexible polymer backbone (like a polyester) that incorporates a latent reactive site (the bromine atom). This allows for post-polymerization modification, where other functional groups can be grafted onto the polymer chain via the C-Br bond. This is ideal for creating materials for drug delivery, specialty coatings, or functional membranes where subsequent chemical tailoring is required.[6]
-
Pathway B (Suzuki Coupling): This method is employed to build rigid, conjugated polymer backbones directly.[7] The Suzuki-Miyaura reaction is exceptionally tolerant of various functional groups, making it a powerful tool for synthesizing well-defined architectures.[8][9] These polymers are prime candidates for applications in organic electronics, sensors, and advanced materials where charge transport and photophysical properties are paramount.
Protocol 1: Polycondensation of DM5BI with a Diol
This protocol details the synthesis of a polyester, preserving the bromo-functionality for further use. We use 1,6-hexanediol as a representative co-monomer.
Materials and Equipment
Table 2: Reagents and Equipment for Polyester Synthesis
| Item | Specification | Purpose |
| This compound (DM5BI) | ≥98% purity | Monomer |
| 1,6-Hexanediol | ≥99% purity | Co-monomer |
| Titanium(IV) butoxide (Ti(OBu)₄) | Reagent grade | Transesterification catalyst |
| Antimony(III) oxide (Sb₂O₃) | High purity | Polycondensation catalyst |
| Toluene | Anhydrous | Solvent and azeotropic removal of water |
| Methanol | Anhydrous | Solvent for purification |
| Schlenk Flask (250 mL) | Two-neck | Reaction vessel |
| Magnetic Stirrer/Hotplate | - | Heating and mixing |
| Distillation Apparatus | Short path | Removal of methanol and water |
| Vacuum Pump & Nitrogen Line | - | Inert atmosphere control |
Step-by-Step Methodology
-
Reactor Setup: Assemble a two-neck 250 mL Schlenk flask equipped with a magnetic stir bar, a short path distillation head, and a nitrogen inlet/outlet. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: To the flask, add this compound (27.31 g, 0.1 mol), 1,6-hexanediol (12.98 g, 0.11 mol, 10% molar excess), and anhydrous toluene (50 mL).
-
Scientist's Note: A slight excess of the diol is used to ensure that the polymer chains are terminated with hydroxyl groups, which helps to drive the reaction to a higher molecular weight during the second stage.
-
-
First Stage (Transesterification): Add the transesterification catalyst, Titanium(IV) butoxide (Ti(OBu)₄), approximately 0.05 mL, via syringe. Heat the reaction mixture to 150-160 °C with vigorous stirring. Methanol, generated as a byproduct, will begin to distill off with the toluene. Continue this stage for 2-3 hours or until ~80% of the theoretical amount of methanol has been collected.
-
Second Stage (Polycondensation): Add the polycondensation catalyst, Antimony(III) oxide (Sb₂O₃) (~0.01 g). Gradually increase the temperature to 220-240 °C while slowly reducing the pressure using a vacuum pump. The viscosity of the mixture will increase significantly.
-
Trustworthiness Check: The increase in viscosity is a direct physical indicator of successful polymerization and increasing molecular weight. The reaction is typically continued for 3-5 hours under high vacuum (<1 mmHg).
-
-
Isolation and Purification: Cool the reactor to room temperature and dissolve the highly viscous polymer in a minimal amount of chloroform or THF. Precipitate the polymer by slowly pouring the solution into a large volume of cold methanol with vigorous stirring.
-
Drying: Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C for 24 hours to remove all residual solvents.
Protocol 2: Suzuki-Miyaura Cross-Coupling Polymerization
This protocol describes the synthesis of a conjugated polymer by reacting DM5BI with a diboronic acid ester comonomer, such as 1,4-phenylenediboronic acid bis(pinacol) ester.
Materials and Equipment
Table 3: Reagents and Equipment for Suzuki Coupling Polymerization
| Item | Specification | Purpose |
| This compound (DM5BI) | ≥98% purity | Monomer |
| 1,4-Phenylenediboronic acid bis(pinacol) ester | ≥98% purity | Co-monomer |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Base |
| Toluene | Anhydrous | Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Co-solvent |
| Aliquat 336 | Reagent grade | Phase transfer catalyst (optional) |
| Schlenk Flask (100 mL) | Two-neck | Reaction vessel |
| Reflux Condenser | - | Prevent solvent loss |
Mechanistic Insight: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing the polymerization.[9]
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
-
Reactor Setup: Assemble a 100 mL two-neck Schlenk flask with a reflux condenser and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with dry nitrogen.
-
Charging Reagents: To the flask, add this compound (1.365 g, 5.0 mmol), 1,4-phenylenediboronic acid bis(pinacol) ester (1.650 g, 5.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Scientist's Note: The base is critical. It facilitates the transmetalation step by forming a more nucleophilic boronate species.[8] An inorganic base like K₂CO₃ is often used in a two-phase system or with a polar aprotic co-solvent like DMF.
-
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.116 g, 0.1 mmol, 2 mol%).
-
Expertise Note: Pd(PPh₃)₄ is a reliable pre-catalyst that generates the active Pd(0) species in solution. All catalyst handling should be done quickly to minimize air exposure.
-
-
Solvent Addition and Degassing: Add anhydrous toluene (20 mL) and anhydrous DMF (10 mL) via cannula. The mixture should be thoroughly degassed by subjecting it to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the catalyst.
-
Polymerization: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 48-72 hours.[10]
-
Trustworthiness Check: Successful polymerization is often indicated by a color change and the formation of a precipitate as the growing polymer chain becomes insoluble in the solvent mixture.
-
-
Work-up and Purification: Cool the reaction to room temperature. Pour the mixture into a beaker containing 200 mL of methanol/water (1:1) to precipitate the polymer. Filter the solid product and wash it sequentially with water, methanol, and acetone to remove residual salts and oligomers.
-
Soxhlet Extraction: For high-purity material, perform a Soxhlet extraction on the crude polymer using methanol, followed by acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Drying: Dry the final polymer in a vacuum oven at 70 °C overnight.
Polymer Characterization
To confirm the successful synthesis and determine the properties of the new polymers, a suite of analytical techniques should be employed.
Table 4: Summary of Characterization Techniques and Expected Results
| Technique | Parameter Measured | Expected Result for Polyester (Protocol 1) | Expected Result for Conjugated Polymer (Protocol 2) |
| FT-IR Spectroscopy | Functional Groups | Disappearance of O-H stretch (~3400 cm⁻¹). Presence of C=O ester stretch (~1720 cm⁻¹). Presence of C-Br stretch (~680-550 cm⁻¹). | Disappearance of C-B stretch. Presence of C=O ester stretch (~1720 cm⁻¹). Characteristic aromatic C=C stretches. |
| ¹H NMR Spectroscopy | Chemical Structure | Signals corresponding to both the isophthalate and diol units in the correct ratio. Aromatic protons of the DM5BI unit will be visible. | Complex aromatic region showing protons from both monomer units. Integration should confirm the polymer structure. |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight (Mₙ, Mₙ) & Dispersity (Đ) | Mₙ > 10,000 g/mol . Đ typically between 1.8 - 2.5 for polycondensation. | Mₙ > 5,000 g/mol . Đ can vary, typically 1.5 - 3.0 for step-growth coupling polymerization. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Decomposition temperature (T₅) typically > 300 °C. | High thermal stability, with T₅ often > 400 °C due to the rigid aromatic backbone. |
| Differential Scanning Calorimetry (DSC) | Glass Transition (T₉) | A clear glass transition temperature will be observable. | May show a high T₉ or no discernible T₉ before decomposition due to backbone rigidity. |
Applications and Future Directions
The polymers synthesized from DM5BI are considered "specialty" due to their built-in functionality and potential for high-performance applications.
-
Functional Polyesters (from Protocol 1): The pendant bromine atoms are ideal sites for post-polymerization modification using techniques like azide-alkyne "click" chemistry (after conversion of bromide to azide) or further cross-coupling reactions. This enables the creation of materials for:
-
Conjugated Polymers (from Protocol 2): The rigid, aromatic backbone imparts unique electronic and optical properties suitable for:
-
Organic Electronics: As active materials in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
-
Chemical Sensors: Where binding of an analyte to the polymer backbone perturbs its conjugation and results in a detectable optical or electrical signal.
-
Porous Polymers: If designed correctly, the rigidity can lead to polymers of intrinsic microporosity (PIMs) for gas storage and separation applications.[11]
-
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound 97 51760-21-5 [sigmaaldrich.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. This compound, CasNo.51760-21-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. An Overview of Potential Applications of Environmentally Friendly Hybrid Polymeric Materials | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of Polymer of Intrinsic Microporosity-Derivative Polymers in Pervaporation and Water Vapor Permeance Applications [mdpi.com]
Protocol for the Saponification of Dimethyl 5-bromoisophthalate to Synthesize 5-Bromoisophthalic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract 5-Bromoisophthalic acid is a pivotal building block in the synthesis of advanced materials and pharmaceutical agents. Its rigid, functionalized aromatic structure makes it an ideal precursor for creating metal-organic frameworks (MOFs), coordination polymers, and complex active pharmaceutical ingredients (APIs).[1] This application note provides a detailed, field-proven protocol for the hydrolysis of Dimethyl 5-bromoisophthalate to yield 5-bromoisophthalic acid. We delve into the reaction mechanism, offer a step-by-step experimental guide, and present a troubleshooting framework to ensure a high-yield, high-purity synthesis.
Introduction: The Significance of 5-Bromoisophthalic Acid
5-Bromoisophthalic acid serves as a key intermediate in various fields of chemical synthesis. In materials science, it is frequently used as an organic linker for the preparation of coordination polymers with novel magnetic or catalytic properties.[1] For drug development professionals, its structure is a valuable scaffold for building more complex molecules, leveraging the bromo- and dicarboxylic acid functionalities for further chemical transformations.[2][3] The successful synthesis of this compound is therefore a critical first step in many research and development pipelines.
The following protocol outlines a standard and reliable method for this conversion via base-catalyzed hydrolysis, a classic reaction also known as saponification.[4]
Reaction Scheme & Mechanism
The conversion of this compound to 5-bromoisophthalic acid is achieved through a base-catalyzed hydrolysis reaction.
Reaction: this compound → 5-Bromoisophthalic acid
Mechanism: Nucleophilic Acyl Substitution The hydrolysis of esters in the presence of a base like sodium hydroxide (NaOH) is a well-understood process that proceeds via a nucleophilic acyl substitution mechanism.[5] The reaction is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium forward.[4]
The process unfolds in the following key steps:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of each ester group. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6][7]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond, leading to the elimination of a methoxide ion (CH₃O⁻) as the leaving group.[6]
-
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and results in the formation of a carboxylate salt (disodium 5-bromoisophthalate) and methanol.[5][7]
-
Protonation (Workup): In a final workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final product, 5-bromoisophthalic acid, which typically precipitates from the aqueous solution.[4][5]
References
- 1. 5-BROMOISOPHTHALIC ACID | 23351-91-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromoisophthalic acid - Amerigo Scientific [amerigoscientific.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. testbook.com [testbook.com]
Application Notes and Protocols for the Large-Scale Production of Dimethyl 5-bromoisophthalate
Introduction: The Strategic Importance of Dimethyl 5-bromoisophthalate
This compound is a key chemical intermediate with significant applications in the pharmaceutical and polymer industries. Its rigid, brominated aromatic structure makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients and high-performance polymers. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the diester functionalities offer sites for polymerization or derivatization. This guide provides a comprehensive overview of the most robust and scalable methods for the large-scale production of this compound, with a focus on procedural details, mechanistic rationale, and process optimization.
Primary Synthesis Routes: A Comparative Analysis
Two primary strategies dominate the landscape of this compound synthesis on an industrial scale:
-
Direct Esterification of 5-Bromoisophthalic Acid: This is the most straightforward and widely documented approach. It involves the Fischer esterification of 5-bromoisophthalic acid with methanol in the presence of a strong acid catalyst. This method is favored for its high yields and relatively simple work-up procedures.
-
Bromination of Isophthalic Acid or its Dimethyl Ester: This route begins with the bromination of either isophthalic acid or dimethyl isophthalate, followed by esterification (if starting with the diacid) and purification. This approach can be economically advantageous if isophthalic acid is a more readily available or cost-effective starting material. However, it often involves more complex reaction mixtures and purification challenges due to the potential for isomeric byproducts.
This guide will focus on providing detailed protocols for the more direct and higher-yielding esterification route, as it represents a more controlled and validated system for large-scale production.
Visualizing the Primary Synthesis Workflow
The following diagram illustrates the primary and most direct synthesis route for this compound, starting from 5-Bromoisophthalic Acid.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis via Fischer Esterification
This protocol is optimized for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromoisophthalic Acid | ≥98% | Major Chemical Supplier | Ensure dryness before use. |
| Methanol | Anhydrous, ≥99.8% | Major Chemical Supplier | Use of anhydrous methanol is critical to drive the equilibrium towards the product. |
| Sulfuric Acid | Concentrated, 95-98% | Major Chemical Supplier | Handle with extreme care. |
| Sodium Bicarbonate | Reagent Grade | Major Chemical Supplier | For neutralization. |
| Distilled Water | High Purity | In-house or Supplier | For quenching and washing. |
Equipment
-
Large three-necked round-bottom flask (sized appropriately for the scale)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Dropping funnel
-
Large beaker or precipitation vessel
-
Buchner funnel and filtration flask
-
Vacuum oven
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 110 g (0.45 mol) of 5-bromoisophthalic acid.
-
Addition of Reagents: To the flask, add 500 mL of anhydrous methanol followed by the slow and careful addition of 10 g of concentrated sulfuric acid. The addition of sulfuric acid is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux with continuous stirring. Maintain the reflux for 6 hours to ensure the reaction goes to completion
Application Note: A Detailed Protocol for the Palladium-Catalyzed Heck Reaction of Dimethyl 5-bromoisophthalate
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.[3][4] This application note provides a comprehensive, step-by-step protocol for the Heck reaction of Dimethyl 5-bromoisophthalate, an electron-deficient aryl bromide, with an alkene.
The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a procedure but also a rationale for the selection of reagents and conditions. By understanding the underlying principles, researchers can better troubleshoot and adapt this methodology for their specific synthetic targets. This compound serves as an excellent substrate for demonstrating the utility of the Heck reaction in introducing vinyl groups to functionalized aromatic rings, a common strategy in the synthesis of complex molecular architectures. The electron-withdrawing nature of the two ester groups on the aromatic ring is beneficial for the oxidative addition step in the catalytic cycle.[5]
Reaction Principle: The Heck Catalytic Cycle
The Heck reaction proceeds via a catalytic cycle involving palladium in its 0 and +2 oxidation states.[6][7] A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and ensuring reproducibility.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[6][2][7]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the palladium-aryl bond. This step typically proceeds in a syn-addition manner.[1][2][8]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the substituted alkene product and a palladium-hydride species.[1][7][8]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol
This protocol details the Heck reaction between this compound and a generic terminal alkene (e.g., n-butyl acrylate).
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | The starting aryl bromide.[10] |
| n-Butyl acrylate | ≥99% | e.g., Sigma-Aldrich | The alkene coupling partner. Can be substituted with other alkenes. Ensure it is free of polymerization inhibitors or pass through a short column of basic alumina to remove them. |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | e.g., Strem Chemicals | A common and effective palladium precatalyst.[6][11] |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% | e.g., Sigma-Aldrich | A bulky, electron-rich phosphine ligand that promotes the reaction.[12] |
| Triethylamine (Et₃N) | ≥99.5% | e.g., Sigma-Aldrich | A common base used in the Heck reaction to neutralize the HBr generated.[6][13] It should be distilled before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Acros Organics | A polar aprotic solvent suitable for the Heck reaction.[11] Other solvents like acetonitrile or N-methyl-2-pyrrolidone (NMP) can also be used. |
| Diethyl ether | ACS Grade | e.g., Fisher Scientific | For work-up. |
| Saturated aqueous sodium bicarbonate | N/A | In-house preparation | For work-up. |
| Brine | N/A | In-house preparation | For work-up. |
| Anhydrous magnesium sulfate | N/A | e.g., VWR | For drying the organic layer. |
| Celite® | N/A | e.g., Sigma-Aldrich | For filtration of the reaction mixture. |
| Silica gel | 230-400 mesh | e.g., Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
Caption: Experimental workflow for the Heck reaction.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), Palladium(II) acetate (0.01-0.05 equiv), and Tri(o-tolyl)phosphine (0.02-0.1 equiv).
-
The choice of catalyst and ligand loading can be optimized, but a 1-5 mol% loading of palladium is a good starting point for aryl bromides.[5]
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere. This is crucial as the active Pd(0) species can be sensitive to oxygen.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.1-0.5 M solution with respect to the aryl bromide) via a syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst from the Pd(II) precursor.[14]
-
Add triethylamine (1.5-2.0 equiv) followed by n-butyl acrylate (1.2-1.5 equiv) via syringe. An excess of the alkene is often used to ensure complete consumption of the more valuable aryl halide.
-
-
Reaction:
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific alkene and may require some optimization. Generally, Heck reactions with aryl bromides require elevated temperatures.[5]
-
Monitor the progress of the reaction by TLC. A suitable eluent system (e.g., ethyl acetate/hexanes) should be determined beforehand. The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst and other insoluble materials.[12]
-
Transfer the filtrate to a separatory funnel and wash with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x). The aqueous washes help to remove DMF and the triethylammonium bromide salt formed during the reaction.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Heck product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precursor and phosphine ligand are of high quality and the reaction is performed under strictly inert conditions.
-
Insufficient Temperature: Aryl bromides can be less reactive than aryl iodides; a higher reaction temperature may be required.
-
Base: The choice of base can be critical. If triethylamine is ineffective, consider using a stronger base like potassium carbonate or cesium carbonate.[6][5]
-
-
Formation of Byproducts:
-
Double Arylation: In some cases, diarylation of the alkene can occur. This can sometimes be suppressed by using a larger excess of the alkene or by modifying the reaction conditions.[15]
-
Isomerization of the Product: The double bond in the product can sometimes isomerize. This can be influenced by the reaction time and temperature.
-
-
Catalyst Recovery:
-
For larger-scale syntheses, the cost of palladium can be a concern. Methods for catalyst recovery, such as using supported catalysts or specialized work-up procedures, can be explored.[16]
-
Conclusion
The Heck reaction is a robust and versatile tool for C-C bond formation. This application note provides a detailed and reliable protocol for the coupling of this compound with an alkene. By carefully following the outlined procedure and understanding the underlying chemical principles, researchers can successfully employ this methodology in their synthetic endeavors. The provided rationale for each step should empower users to adapt and optimize the reaction for a variety of substrates and desired outcomes.
References
- 1. byjus.com [byjus.com]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Heck_reaction [chemeurope.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
Troubleshooting & Optimization
common side products in the synthesis of Dimethyl 5-bromoisophthalate
Welcome to the technical support center for the synthesis of Dimethyl 5-bromoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Understanding the Synthetic Landscape and Common Pitfalls
The synthesis of this compound is primarily achieved through two main routes: the esterification of 5-bromoisophthalic acid and the direct bromination of dimethyl isophthalate. Each pathway presents a unique set of challenges, predominantly in the form of side product formation. This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Scenario 1: Synthesis via Esterification of 5-Bromoisophthalic Acid
This method, often favored for its cleaner reaction profile, involves the Fischer esterification of 5-bromoisophthalic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[1][2]
Question 1: My final product is a mixture containing unreacted starting material. How can I drive the esterification to completion?
Answer: This is a classic issue of chemical equilibrium in Fischer esterification. Here’s how to address it:
-
Causality: The esterification reaction is reversible. The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure your methanol and all glassware are scrupulously dry. Use of anhydrous methanol is critical.[1]
-
Excess Methanol: Utilize a large excess of methanol. This serves as both the reactant and the solvent, shifting the equilibrium towards the product side according to Le Chatelier's principle.[1]
-
Effective Water Removal: While not always practical on a lab scale for this specific synthesis, azeotropic removal of water with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus is a powerful technique for driving esterifications to completion.
-
Increase Catalyst Concentration: A modest increase in the concentration of concentrated sulfuric acid can enhance the reaction rate.[1]
-
Extended Reaction Time: Ensure the reaction is refluxed for a sufficient duration, typically 6 hours or more, to reach completion.[1][2]
-
Question 2: I've isolated a significant amount of a mono-ester byproduct. What causes this and how can it be minimized?
Answer: The formation of the mono-methyl 5-bromoisophthalate is a common side product resulting from incomplete esterification.
-
Causality: The two carboxylic acid groups of isophthalic acid may have slightly different reactivities, or the reaction may not have proceeded long enough for the second esterification to occur.
-
Troubleshooting Protocol:
-
Reaction Time and Temperature: The most straightforward solution is to increase the reflux time to ensure both carboxylic acid groups have sufficient time to react.
-
Sufficient Catalyst: Ensure an adequate amount of acid catalyst is present to protonate both carboxyl groups, facilitating nucleophilic attack by methanol.
-
Purification: If mono-ester formation is unavoidable, it can often be separated from the desired diester by column chromatography or careful recrystallization, as the polarity of the two compounds will be different.
-
Scenario 2: Synthesis via Bromination of Dimethyl Isophthalate
Direct bromination of dimethyl isophthalate is an alternative route. However, controlling the selectivity of the bromination can be challenging.
Question 3: My product is contaminated with unreacted dimethyl isophthalate. How can I improve the conversion?
Answer: Incomplete bromination is a common issue, especially given that the ester groups are deactivating.
-
Causality: The electron-withdrawing nature of the two ester groups deactivates the aromatic ring towards electrophilic substitution.[3][4][5] Harsh reaction conditions are often necessary, which can be difficult to control.
-
Troubleshooting Protocol:
-
Activating the Bromine: The use of fuming sulfuric acid (oleum) or concentrated nitric acid as a solvent or co-reagent can form a more potent electrophilic bromine species, enhancing the reaction rate.[3][6][7]
-
Reaction Temperature and Time: Increasing the reaction temperature and/or time can drive the reaction towards completion. However, this must be balanced against the risk of forming di-brominated byproducts.[3][6]
-
Molar Ratio of Bromine: A slight excess of bromine can be used to ensure complete consumption of the starting material. Again, this must be carefully controlled to avoid over-bromination.
-
Question 4: I am observing di-brominated side products in my reaction mixture. How can I improve the selectivity for mono-bromination?
Answer: The formation of di-brominated species, such as dimethyl 2,5-dibromoisophthalate and dimethyl 4,5-dibromoisophthalate, is a significant challenge in this synthetic route.[5][7]
-
Causality: Once the first bromine atom is introduced, the aromatic ring is further deactivated. However, under forcing conditions, a second bromination can occur. The positions of the second bromination are directed by the existing substituents.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the molar ratio of bromine to dimethyl isophthalate. A 1:1 ratio is theoretically ideal, but in practice, slight adjustments may be necessary.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate but can significantly improve selectivity for the mono-brominated product.
-
Shorter Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and quench the reaction once the starting material is consumed but before significant di-bromination occurs.
-
Question 5: I have identified a nitrated side product in my crude material. Why did this happen and how can I prevent it?
Answer: The formation of nitrated byproducts, such as dimethyl 5-nitroisophthalate, is a risk when using nitric acid in the reaction.[8][9]
-
Causality: Concentrated nitric acid is a nitrating agent. In the presence of a strong acid like sulfuric acid, it can form the highly electrophilic nitronium ion (NO₂⁺), which can compete with bromination.
-
Troubleshooting Protocol:
-
Alternative Activating Agents: If nitration is a persistent issue, consider using fuming sulfuric acid (oleum) without nitric acid to activate the bromine.[3][6]
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the nitration reaction, which often has a higher activation energy than bromination.
-
Visualizing Reaction Pathways and Troubleshooting
To better understand the relationships between reactants, products, and side products, the following diagrams illustrate the key transformations.
Caption: Esterification pathway showing the formation of the mono-ester intermediate.
Caption: Bromination pathway illustrating potential side reactions.
Purification Protocols and Data
Effective purification is crucial for obtaining high-purity this compound.
Recrystallization Protocol
Recrystallization is often effective for removing both more and less polar impurities.
-
Solvent Selection: Methanol is a commonly used and effective solvent for recrystallization.[3]
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot methanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the purified crystals under vacuum.
-
Troubleshooting Purification
Question 6: My product oils out during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or the melting point of the solute is below the boiling point of the solvent.
-
Troubleshooting:
-
Use a Larger Volume of Solvent: The concentration of the solute may be too high.
-
Change the Solvent System: Use a solvent mixture. For example, a solvent in which the compound is soluble (like methanol) and a non-solvent in which it is insoluble (like water). Dissolve in the primary solvent and add the non-solvent dropwise until turbidity persists, then heat to redissolve and cool slowly.
-
Typical Impurity Profile and Expected Purity
The following table summarizes the common side products and achievable purity levels with proper technique.
| Synthesis Route | Common Side Products | Typical Crude Purity | Purity After Recrystallization |
| Esterification | 5-Bromoisophthalic acid, Mono-methyl 5-bromoisophthalate | 85-95% | >98% |
| Bromination | Dimethyl isophthalate, Di-brominated isomers, Nitrated byproducts | 50-85%[3][4][5] | >98% |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 51760-21-5 [chemicalbook.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6855845B2 - Process for the preparing bromoisophithalic acid compound - Google Patents [patents.google.com]
- 7. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 8. scirp.org [scirp.org]
- 9. repository.embuni.ac.ke [repository.embuni.ac.ke]
purification of crude Dimethyl 5-bromoisophthalate by recrystallization
Technical Support Center: Purification of Dimethyl 5-Bromoisophthalate
Guide Objective: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive resource for the purification of crude this compound via recrystallization. It is structured to move from foundational principles to a detailed experimental protocol, culminating in an in-depth troubleshooting guide to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a strong theoretical foundation before beginning experimental work.
Q1: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a powerful and economical purification technique that exploits the differences in solubility between the desired compound and its impurities at varying temperatures. For a moderately crystalline solid like this compound, it is ideal because it can effectively remove common process-related impurities—such as unreacted starting materials (e.g., Dimethyl isophthalate), over-brominated byproducts, and residual acids—in a single, efficient step.[1][2] When executed correctly, it can significantly increase the compound's purity, leading to a sharp, well-defined melting point and a product that meets the stringent requirements for subsequent synthetic steps or final applications.
Q2: What are the ideal properties of a recrystallization solvent for this specific compound?
The efficacy of recrystallization hinges on the choice of solvent. The ideal solvent for this compound should exhibit the following characteristics:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve the crude compound near its boiling point.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, promoting the formation of pure crystals.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
Based on patent literature and the compound's structure, lower-carbon alcohols (C1-C5) are excellent candidates.[1][2][3] Methanol , in particular, is cited as a highly effective and economical choice for the closely related 5-bromoisophthalic acid, achieving high purity and yield.[1][2][4]
Q3: What are the likely impurities in my crude this compound sample?
The impurity profile depends heavily on the synthetic route used. Common synthesis involves the direct bromination of Dimethyl isophthalate or the esterification of 5-bromoisophthalic acid.[1][5][6] Potential impurities include:
-
Unreacted Starting Material: Dimethyl isophthalate.
-
Partially Reacted Intermediates: 5-Bromoisophthalic acid monomethyl ester or unesterified 5-bromoisophthalic acid.[1]
-
Side-Reaction Products: Di-brominated species (e.g., Dimethyl 4,5-dibromoisophthalate).[2]
-
Residual Reagents: Traces of catalysts like sulfuric acid or unquenched bromine.
Q4: How does the melting point of my product indicate its purity?
The melting point is a critical physical constant for assessing the purity of a crystalline solid. A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting range. By comparing the experimental melting point of your purified product to the literature values, you can qualitatively assess its purity.
| Compound | CAS Number | Literature Melting Point (°C) | Role |
| This compound | 51760-21-5 | 88 - 90[7] | Target Compound |
| Dimethyl isophthalate | 1459-93-4 | 67 - 68 | Potential Impurity |
| 5-Bromoisophthalic acid | 23351-91-9 | 285 - 290 | Potential Impurity |
Section 2: Detailed Experimental Protocol
This section provides a step-by-step methodology for the recrystallization of this compound, using methanol as the primary solvent.
Recrystallization Workflow Diagram
Caption: Standard workflow for recrystallization.
Step-by-Step Procedure
-
Solvent Selection & Preparation:
-
Dissolution of the Crude Solid:
-
Add the minimum amount of hot methanol to the flask containing the crude solid to just cover it.
-
Place the flask on the hot plate and bring the mixture to a gentle boil while stirring.
-
Continue adding small portions of hot methanol dropwise until all the solid has just dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will retain more of your product in solution even after cooling, reducing the final yield.[8][9]
-
-
Decolorization / Removal of Insoluble Impurities (Optional):
-
If the hot solution is colored or contains suspended solids, remove the flask from the heat.
-
Allow the solution to cool slightly before adding a small amount of activated charcoal (if color removal is needed).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or insoluble impurities. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the filter funnel.
-
-
Crystallization (Cooling):
-
Cover the flask containing the clear, hot solution with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can cause the solid to "crash out," trapping impurities within the crystal lattice.[8]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Break the vacuum and wash the crystals with a minimal amount of ice-cold methanol to rinse away any remaining soluble impurities from the crystal surfaces.
-
Reapply the vacuum and pull air through the crystals for several minutes to help dry them.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50 °C).[6]
-
Section 3: Troubleshooting and Advanced Guidance
This guide addresses specific issues that may arise during the experiment, providing their causes and validated solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| The compound "oils out" instead of crystallizing. | 1. High Impurity Load: Significant impurities can depress the melting point of the compound to below the temperature of the solution at saturation.[8][10] 2. Supersaturation is too high: The solution is cooling too rapidly, causing the compound to separate as a supercooled liquid before it can organize into a crystal lattice.[11] | Solution: Reheat the solution until the oil redissolves. Add a small amount (10-15%) of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help. If this fails, recover the crude material by removing the solvent and attempt the recrystallization with a different solvent system. Rationale: Adding more solvent ensures the compound stays in solution at a lower temperature, hopefully below its depressed melting point, allowing for proper crystal nucleation.[8][11] |
| No crystals form, even after cooling in an ice bath. | 1. Excessive Solvent: Too much solvent was used, and the solution is not supersaturated even at low temperatures.[12] 2. Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[12] | Solution 1 (Excess Solvent): Gently boil the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.[8] Solution 2 (Nucleation): Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.[12][13] If available, add a single "seed crystal" of the pure compound. Rationale: Scratching creates microscopic imperfections on the glass that serve as nucleation points. A seed crystal provides a perfect template for further crystal growth. |
| The final yield of purified product is very low. | 1. Too much solvent was used during the dissolution step. 2. Premature filtration before crystallization was complete. 3. Excessive washing of the collected crystals with cold solvent. 4. The compound has significant solubility in the cold solvent. | Solution: Check the mother liquor (the filtrate) for product by evaporating a small sample. If a large residue remains, you can attempt to recover a second crop of crystals by boiling off more solvent and re-cooling. For future runs, use the absolute minimum of hot solvent for dissolution and wash the final crystals sparingly with ice-cold solvent.[8][9] Rationale: Every compound has some residual solubility in the cold mother liquor, which represents an unavoidable loss. The goal is to minimize this loss by using the correct amount of solvent and not dissolving the final product during the washing step.[9] |
| Crystals form almost instantly and appear as a fine powder. | The solution was cooled too quickly. This is known as "crashing out." | Solution: Reheat the solution to redissolve the solid. Add a small amount of extra hot solvent (5-10%) and allow it to cool much more slowly. Do not place it directly in an ice bath from a high temperature.[8] Rationale: Rapid precipitation leads to the formation of very small crystals that can trap impurities and solvent. Slow, controlled cooling is essential for forming large, well-ordered, and therefore purer, crystals.[8][9] |
| The final product is still colored or has a broad, low melting point. | 1. Ineffective Solvent: The chosen solvent does not adequately differentiate between the product and the impurities. 2. Impurities Co-crystallized: This can happen if an impurity has a very similar structure and solubility profile to the target compound. 3. Rapid Crystallization: The crystals formed too quickly, trapping impurities. | Solution: If the product is colored, ensure an activated charcoal step is included in the protocol. If purity remains low, a second recrystallization may be necessary. If co-crystallization is suspected, a different solvent or solvent pair (e.g., methanol/water, ethanol/hexane) may be required to alter the solubility properties of the product versus the impurity. Rationale: A different solvent system can change the solubility dynamics, potentially leaving the problematic impurity in the mother liquor. Sometimes, purification by column chromatography is necessary if recrystallization proves ineffective.[14] |
References
- 1. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 4. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 5. This compound | 51760-21-5 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. reddit.com [reddit.com]
- 11. mt.com [mt.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
removing unreacted 5-bromoisophthalic acid from Dimethyl 5-bromoisophthalate
Welcome to the technical support center for synthetic and purification challenges. This guide provides in-depth troubleshooting and frequently asked questions for a common purification step in organic synthesis: the removal of unreacted 5-bromoisophthalic acid from its corresponding methyl ester, Dimethyl 5-bromoisophthalate. This scenario is typical following a Fischer esterification reaction. Our goal is to equip you with the scientific principles and practical protocols to achieve high purity in your final product.
Understanding the Core Challenge
The fundamental principle for separating a carboxylic acid from its ester lies in exploiting their differing chemical properties, specifically acidity and solubility.
-
5-Bromoisophthalic Acid (Starting Material): Contains two carboxylic acid functional groups. These are acidic and will readily deprotonate in the presence of a mild base to form a water-soluble carboxylate salt.
-
This compound (Product): An ester that is neutral and lacks acidic protons. It is generally insoluble in water but soluble in a wide range of organic solvents.[1][2]
By converting the unreacted acid into its salt, we can induce a phase separation, where the salt moves into an aqueous layer, leaving the pure, neutral ester in the organic layer.
Comparative Physicochemical Properties
A clear understanding of the physical properties of your starting material and product is the first step in designing a robust purification strategy.
| Property | 5-Bromoisophthalic Acid | This compound | Rationale for Separation |
| Molecular Formula | C₈H₅BrO₄[3] | C₁₀H₉BrO₄[1] | - |
| Molecular Weight | 245.03 g/mol [3] | 273.08 g/mol [1] | - |
| Melting Point | 270–287 °C[3][4] | 85–91 °C[1] | A significant difference allows for melting point analysis to be a reliable indicator of purity. A broad, depressed melting range for the product suggests contamination. |
| Appearance | White to off-white crystalline solid[5] | White to beige crystalline solid[1][6] | - |
| Acidity (pKa) | Predicted pKa ~3.14[4] | Neutral | The acidic nature of the carboxylic acid is the key to its removal via basic extraction. |
| Solubility | Insoluble in water[4]; Poorly soluble in many common organic solvents[7]. | Insoluble in water[1][8]; Soluble in common organic solvents like ethyl acetate, methanol, and chloroform.[9] | The differential solubility allows for a liquid-liquid extraction to be highly effective. The ester remains in the organic phase while the acid, once converted to its salt, moves to the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: My final this compound product has a low and broad melting point (e.g., 75-85 °C). What is the likely cause?
A broad melting point range that is depressed from the literature value (85–91 °C) is a classic indicator of impurity.[1] The most probable contaminant in this synthesis is unreacted 5-bromoisophthalic acid, which disrupts the crystal lattice of the ester, leading to this phenomenon.
Q2: What is the most direct and efficient method to remove the unreacted 5-bromoisophthalic acid?
The most effective method is a liquid-liquid extraction using a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~3.14) but not so basic that it risks significant hydrolysis of the desired ester product.[4]
Q3: How can I be certain that all the acidic impurity has been removed after my purification?
There are three validation checks you should perform:
-
Aqueous Wash pH: After the final basic wash, check the pH of the aqueous layer. It should be neutral or slightly basic. If you perform a final wash with deionized water, the pH of that water wash should be neutral (pH ~7).
-
Thin-Layer Chromatography (TLC): Spot your crude material and your purified material on a TLC plate. The spot corresponding to 5-bromoisophthalic acid (which will likely have a much lower Rf value due to its high polarity) should be absent in the lane of your purified product.
-
Melting Point Analysis: The purified this compound should exhibit a sharp melting point within the expected literature range.[1]
Q4: Is it possible to purify the ester by recrystallization alone?
While recrystallization is a powerful purification technique for solids, it is less efficient for removing large quantities of a structurally similar impurity. 5-Bromoisophthalic acid has poor solubility in many common organic solvents, which can make co-precipitation an issue.[7][10] It is strongly recommended to first perform a basic liquid-liquid extraction to remove the bulk of the acidic impurity, followed by recrystallization of the resulting solid ester to achieve the highest purity.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Yield of Purified Ester After Extraction
-
Potential Cause A: Emulsion Formation
-
Why it happens: Vigorous shaking of the separatory funnel, especially with certain solvents like dichloromethane, can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.
-
Solution:
-
Be Gentle: Invert the separatory funnel gently for mixing instead of shaking it vigorously.
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion.
-
Patience & Gravity: Allow the separatory funnel to stand undisturbed for an extended period.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.
-
-
-
Potential Cause B: Ester Hydrolysis
-
Why it happens: Using a strong base (like NaOH or KOH) or prolonged exposure to even a mild base can cause the ester to hydrolyze back into the carboxylic acid, which is then lost to the aqueous layer.
-
Solution:
-
Use a Mild Base: Always opt for saturated sodium bicarbonate (NaHCO₃) or a dilute (~5%) sodium carbonate (Na₂CO₃) solution.
-
Work Efficiently: Do not let the reaction mixture sit in the separatory funnel with the basic solution for extended periods. Perform the extraction and separation promptly.
-
Keep it Cool: If you are concerned about hydrolysis, you can perform the extraction using chilled solutions or in an ice bath to slow down the reaction rate.
-
-
Issue 2: Product is Still Contaminated with Acid After Purification
-
Potential Cause A: Incomplete Deprotonation/Extraction
-
Why it happens: An insufficient amount of base was used to neutralize all the acidic starting material. The reaction requires two equivalents of base for every one equivalent of the diacid.
-
Solution:
-
Use Saturated Solutions: Employing a saturated NaHCO₃ solution ensures the base is in large excess.
-
Perform Multiple Extractions: It is more effective to wash with three smaller portions of basic solution than one large portion. For example, use 3 x 50 mL washes instead of 1 x 150 mL wash.
-
Check the pH: After the first wash, use pH paper to test the aqueous layer. It should be distinctly basic (pH > 8). If not, your basic solution is depleted, and you need to add more.
-
-
-
Potential Cause B: Premature Precipitation of the Acid Salt
-
Why it happens: The sodium salt of 5-bromoisophthalic acid has finite solubility in water. If the concentration of the salt in the aqueous layer becomes too high, it can precipitate and remain suspended with the organic layer.
-
Solution:
-
Use Sufficient Volume: Ensure you are using a reasonable volume of aqueous solution for your washes. A common rule of thumb is to use a volume that is about 25-33% of the organic layer volume for each wash.
-
Dilute if Necessary: If you observe a precipitate forming in the aqueous layer, add more deionized water to redissolve it before separating the layers.
-
-
Experimental Protocols
Protocol 1: Primary Purification via Basic Liquid-Liquid Extraction
This protocol is the most critical step for removing the unreacted acid.
-
Dissolution: Dissolve the crude reaction mixture (containing both the ester and unreacted acid) in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Pour the solution into a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to about one-third of the organic layer volume.
-
Extraction: Stopper the funnel, and while securely holding the stopper and stopcock, invert it several times, venting frequently to release the CO₂ gas that evolves from the acid-base reaction.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer. (Note: If using DCM, the organic layer is on the bottom; for ethyl acetate, it is on top).
-
Repeat: Repeat the washing process (steps 3-5) two more times. After the final basic wash, the aqueous layer should test as basic (pH > 8).
-
Brine Wash: Wash the organic layer once with a portion of saturated brine. This helps to remove residual water and break any minor emulsions.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter the solution to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude, acid-free ester.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for purifying this compound.
Protocol 2: Secondary Purification via Recrystallization
This step will remove non-acidic impurities and provide a highly crystalline final product.
-
Solvent Selection: Methanol is a suitable solvent for this compound.[7][11]
-
Dissolution: Place the solid ester from Protocol 1 into an Erlenmeyer flask. Add the minimum amount of hot methanol required to just fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, well-defined crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a very small amount of ice-cold methanol to rinse away any soluble impurities clinging to the crystal surfaces.
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven, until a constant weight is achieved. Confirm purity by taking a melting point.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. 5-ブロモイソフタル酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-BROMOISOPHTHALIC ACID | 23351-91-9 [chemicalbook.com]
- 5. 5-Bromoisophthalic Acid | CymitQuimica [cymitquimica.com]
- 6. This compound | 51760-21-5 [chemicalbook.com]
- 7. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 8. minstar.lookchem.com [minstar.lookchem.com]
- 9. CAS 1459-93-4: Dimethyl isophthalate | CymitQuimica [cymitquimica.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Dimethyl 5-bromoisophthalate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving Dimethyl 5-bromoisophthalate . The unique electronic nature of this substrate, characterized by two electron-withdrawing methyl ester groups, presents specific challenges that will be addressed in the following question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low or no conversion in the Suzuki coupling of this compound typically points to one of several critical areas. Given that the two electron-withdrawing ester groups activate the aryl bromide towards oxidative addition, the issue often lies elsewhere in the catalytic cycle.[1][2] Key aspects to scrutinize include:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, they may not be optimal for this electron-deficient substrate.
-
Base Selection: The base is crucial for the transmetalation step, but harsh bases can promote side reactions, including hydrolysis of the methyl ester groups.
-
Solvent System: The polarity and composition of the solvent affect the solubility of reagents and the overall reaction kinetics.
-
Reaction Conditions: Temperature, reaction time, and rigorous exclusion of oxygen are critical parameters that require careful optimization.
-
Side Reactions: Competing reaction pathways such as protodeboronation of the boronic acid/ester, dehalogenation of the starting material, and homocoupling can significantly reduce the yield of the desired product.[1]
In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low to No Conversion of Starting Materials
Observing unreacted this compound and boronic acid is a common problem that often indicates an issue with the catalyst's activity or suboptimal reaction conditions.
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.[1] While the electron-withdrawing nature of the isophthalate esters facilitates this step, a failure to initiate the cycle or a stalled cycle thereafter can lead to low conversion.[3]
Caption: Troubleshooting workflow for low or no conversion.
-
Catalyst and Ligand Evaluation:
-
For Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These require in-situ reduction to the active Pd(0) state.[4] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.
-
Ligand Selection: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands can accelerate the catalytic cycle. A comparison of common catalyst systems is provided in the table below.
-
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Considerations |
| Pd(PPh₃)₄ | Monodentate phosphine | 2-5 | A common starting point, but can be sluggish.[5] |
| Pd(dppf)Cl₂ | Bidentate ferrocenylphosphine | 1-3 | Often more robust and efficient for challenging couplings.[6][7] |
| Pd₂(dba)₃ with SPhos | Bulky biarylphosphine | 1-2 (Pd), 2-4 (Ligand) | Highly active system, often effective at lower temperatures.[8] |
-
Solvent and Base Screening:
-
Solvents: A mixture of an aprotic organic solvent with water is common. Popular choices include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[9] The organic solvent helps solubilize the aryl bromide and catalyst, while water is often necessary to dissolve the inorganic base.
-
Bases: The choice of base is critical. While stronger bases can facilitate transmetalation, they also increase the risk of ester hydrolysis.
-
| Base | Strength | Solubility in Water | Notes on Use with this compound |
| K₂CO₃ | Moderate | High | A good starting point; balances reactivity with a lower risk of ester hydrolysis.[9] |
| K₃PO₄ | Strong | High | Often very effective but carries a higher risk of hydrolyzing the methyl esters. Use with caution and consider anhydrous conditions.[10] |
| Cs₂CO₃ | Strong | High | A powerful base that can be effective when others fail, but also poses a high risk of ester hydrolysis. |
| KF | Weak | High | A mild base that can be used to minimize ester hydrolysis, though it may lead to slower reaction rates.[11] |
Issue 2: Formation of Significant Side Products
Even with the consumption of starting materials, low yields of the desired product can be due to competing side reactions.
-
Hydrolysis of Methyl Esters: The presence of two ester groups on the aromatic ring makes this compound susceptible to hydrolysis under basic conditions, especially at elevated temperatures. This leads to the formation of the corresponding carboxylic acids, which can complicate purification and may not be the desired product.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid or ester, replacing it with a C-H bond.[12] This is particularly problematic with electron-deficient boronic acids and is often promoted by aqueous basic conditions.[12]
-
Dehalogenation: The bromo group on the starting material is replaced by a hydrogen atom, resulting in the formation of Dimethyl isophthalate. This can be caused by palladium-hydride species in the reaction mixture.[1][8]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of the presence of oxygen in the reaction mixture.
-
To Minimize Ester Hydrolysis:
-
To Minimize Protodeboronation:
-
Use a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are generally more stable.[13]
-
Ensure your solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
-
-
To Minimize Dehalogenation and Homocoupling:
-
Rigorous degassing of all solvents and reagents is crucial to remove oxygen.
-
The choice of ligand can also influence these side reactions. Bulky, electron-rich ligands can promote the desired reductive elimination over side pathways.[14]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point that can be optimized based on the specific boronic acid being used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
preventing dehalogenation side reaction in Dimethyl 5-bromoisophthalate coupling
Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving Dimethyl 5-bromoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and, more importantly, prevent the common and often yield-limiting side reaction of dehalogenation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the dehalogenation of this compound during cross-coupling reactions.
Q1: What is dehalogenation and why is it a significant problem with my this compound coupling?
A1: Dehalogenation (specifically, hydrodehalogenation) is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This converts your valuable electrophile, this compound, into the byproduct Dimethyl isophthalate, which reduces the yield of your desired coupled product and introduces a purification challenge.
This compound is an electron-deficient aryl bromide due to the two electron-withdrawing methyl ester groups. While this can facilitate the initial oxidative addition step in the catalytic cycle, it can also make the aryl-palladium intermediate more susceptible to competing side reactions, including dehalogenation, if the subsequent steps are not efficient.[3][4]
Q2: What is the primary mechanism causing this dehalogenation side reaction?
A2: The most common pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3][5] This Pd-H intermediate can arise from several sources in your reaction mixture:
-
Bases: Amine bases or inorganic bases containing trace water can react with the palladium complex to generate Pd-H.[5]
-
Solvents: Protic solvents like alcohols or residual water can serve as hydride sources. Aprotic polar solvents like DMF can also decompose at high temperatures to generate species that lead to Pd-H formation.[1][6]
-
Reagents: In some cases, boronic acids (in Suzuki coupling) or even phosphine ligands can contribute to the formation of hydride species.
Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride (Ar-Pd-H) to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, creating a parasitic cycle that competes directly with the desired cross-coupling pathway.[3]
Q3: Which cross-coupling reactions are most susceptible to this side reaction?
A3: While dehalogenation can occur in any palladium-catalyzed cross-coupling, its prevalence can vary.
-
Suzuki-Miyaura Coupling: This is a common reaction where dehalogenation is frequently observed. The choice of base and the stability of the boronic acid are critical factors.[2][7]
-
Heck Coupling: Often run at higher temperatures, Heck reactions can be prone to dehalogenation. The base used to regenerate the Pd(0) catalyst is a key parameter to control.[8][9]
-
Sonogashira Coupling: Dehalogenation can compete with the desired alkyne coupling, especially if the copper co-catalyst is inefficient or if reaction conditions are not optimized.[1]
Part 2: Troubleshooting & Optimization Guide
This section provides a systematic approach to diagnosing and solving dehalogenation issues in your experiments with this compound.
The Core Problem: Competing Catalytic Pathways
The fundamental challenge is that the rate of the desired productive cycle (Pathway A) must be significantly faster than the parasitic dehalogenation cycle (Pathway B). The diagram below illustrates this competition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Technical Support Center: Polymerization of Dimethyl 5-bromoisophthalate
Welcome to the technical support center for the polymerization of Dimethyl 5-bromoisophthalate. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions encountered during the synthesis of polymers using this versatile brominated monomer. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might encounter during the polymerization of this compound.
Issue 1: Low Polymer Molecular Weight and Broad Polydispersity
Question: My polymerization of this compound is resulting in a low molecular weight polymer with a broad polydispersity index (PDI). What are the potential causes and how can I improve this?
Answer:
Achieving high molecular weight and a narrow PDI is crucial for desirable polymer properties. Several factors can contribute to this issue:
-
Monomer Purity: The purity of this compound is paramount. Impurities can act as chain terminators or introduce side reactions.
-
Troubleshooting:
-
Purification: Ensure your this compound is of high purity. Recrystallization from a suitable solvent like methanol is a common and effective purification method.[1][2]
-
Characterization: Verify the purity of your monomer using techniques like ¹H NMR, ¹³C NMR, and melting point analysis. The melting point should be sharp, typically in the range of 86-91 °C.
-
-
-
Stoichiometry: In polycondensation reactions, precise stoichiometric balance between the comonomers (e.g., a diol) is critical. Any deviation can lead to a lower degree of polymerization.
-
Troubleshooting:
-
Accurate Measurement: Use high-precision balances and ensure accurate weighing of all monomers.
-
Monomer Stability: Be aware of the stability of your comonomers. Some diols can be hygroscopic, which would affect their true molar amount.
-
-
-
Reaction Conditions: Suboptimal reaction conditions can hinder chain growth.
-
Troubleshooting:
-
Temperature and Time: Optimize the reaction temperature and time. In polycondensation, the reaction often requires high temperatures and prolonged reaction times to drive the equilibrium towards polymer formation.
-
Removal of Byproducts: Efficient removal of condensation byproducts (e.g., water or methanol) is essential to achieve high molecular weight. This is often accomplished by conducting the reaction under a vacuum or with a Dean-Stark trap.
-
-
-
Catalyst Selection and Concentration: The choice and concentration of the catalyst can significantly impact the polymerization kinetics and the occurrence of side reactions.
-
Troubleshooting:
-
Catalyst Screening: For polycondensation, common catalysts include metal acetates (e.g., zinc acetate, antimony trioxide) or strong acids. For Suzuki-Miyaura coupling, a palladium catalyst with an appropriate ligand is necessary.[3]
-
Concentration Optimization: The catalyst concentration should be optimized. Too little catalyst will result in slow reaction rates, while too much can lead to side reactions.
-
-
Issue 2: Polymer Discoloration (Yellowing or Browning)
Question: The polymer I synthesized from this compound is discolored. What could be causing this and how can I prevent it?
Answer:
Polymer discoloration is often an indication of side reactions or degradation.
-
Oxidation: The polymer may be susceptible to oxidation at high temperatures, especially in the presence of oxygen.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Antioxidants: Consider adding a small amount of an antioxidant to the reaction mixture.
-
-
-
Side Reactions of the Bromine Substituent: The bromine atom on the aromatic ring can potentially participate in side reactions at high temperatures.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature to avoid thermal degradation or dehydrobromination, which can lead to the formation of colored byproducts.[4]
-
Catalyst Choice: Certain catalysts may promote side reactions involving the C-Br bond. Screen different catalysts to find one that is selective for the desired polymerization reaction.
-
-
-
Impure Monomer or Solvents: Impurities in the monomer or solvents can lead to colored byproducts.
-
Troubleshooting:
-
Monomer and Solvent Purity: Use highly purified monomers and solvents. Ensure solvents are anhydrous and free of peroxides.
-
-
Issue 3: Gelation or Cross-linking During Polymerization
Question: My polymerization reaction with this compound resulted in an insoluble gel. What is the cause of this cross-linking?
Answer:
Gelation indicates the formation of a cross-linked polymer network, which is often undesirable unless intentionally sought.
-
Side Reactions: Unwanted side reactions can lead to the formation of cross-links. For instance, in polycondensation with certain diols, side reactions at high temperatures can occur.[5]
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature might prevent side reactions that lead to cross-linking.
-
Monomer Functionality: Ensure that your monomers have a functionality of exactly two. The presence of trifunctional impurities can lead to branching and eventual gelation.
-
-
-
High Conversion in Polycondensation: In some cases, running a polycondensation to very high conversion with a non-perfect stoichiometry can lead to branching and gelation.
-
Troubleshooting:
-
Stoichiometric Control: Maintain strict stoichiometric control.
-
Reaction Monitoring: Monitor the viscosity of the reaction mixture. A rapid increase in viscosity can be an early indicator of approaching gelation.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common polymerization methods for this compound?
A1: this compound is a versatile monomer that can be polymerized through several methods, including:
-
Polycondensation: This is a common method where the dimethyl ester groups react with a comonomer containing two hydroxyl groups (a diol) to form a polyester. This reaction typically requires a catalyst and the removal of methanol as a byproduct.
-
Suzuki-Miyaura Cross-Coupling Polymerization: The bromine atom on the aromatic ring can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a comonomer containing two boronic acid or boronic ester groups. This method is excellent for creating conjugated polymers with well-defined structures.[3][6]
Q2: How does the bromine substituent affect the properties of the resulting polymer?
A2: The bromine substituent can significantly influence the polymer's properties:
-
Flame Retardancy: Brominated compounds are well-known flame retardants.
-
Increased Refractive Index: The presence of the heavy bromine atom can increase the refractive index of the polymer.
-
Modified Solubility: The bulky and polarizable bromine atom can alter the polymer's solubility in organic solvents.
-
Functionalization Handle: The C-Br bond serves as a reactive site for post-polymerization modification, allowing for the introduction of other functional groups.
Q3: What analytical techniques are essential for characterizing the polymers synthesized from this compound?
A3: A combination of techniques is necessary for a thorough characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the polymer's structure, determining the monomer composition in copolymers, and identifying end groups.[7]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[7][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the polymer and confirming the formation of ester linkages in polycondensation.
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) provides information on the polymer's thermal stability and decomposition temperature, while Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm).[10]
Part 3: Experimental Protocols and Data Visualization
Protocol 1: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot methanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the white, crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals under vacuum at 50 °C for 48 hours.[2]
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₄ | [11] |
| Molecular Weight | 273.08 g/mol | [11] |
| Melting Point | 86-91 °C | |
| Appearance | White to beige solid | [12] |
| Solubility | Insoluble in water | [11] |
Diagrams
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting logic for low molecular weight polymer.
References
- 1. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. This compound | 51760-21-5 [chemicalbook.com]
Technical Support Center: Controlling the Porosity of MOFs Derived from Dimethyl 5-bromoisophthalate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) derived from Dimethyl 5-bromoisophthalate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of controlling MOF porosity.
Introduction to Porosity in MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their defining characteristic is their exceptionally high surface area and tunable porosity, making them prime candidates for applications such as gas storage and separation, catalysis, and drug delivery.[2][3][4] The ability to precisely control the pore size, volume, and connectivity is paramount to optimizing MOF performance for a specific application.[5][6]
This guide focuses on MOFs synthesized using this compound as the organic linker. The functionalization of the isophthalic acid backbone can significantly influence the resulting framework's porous properties.[7] We will explore how to manipulate synthesis parameters to achieve desired porosity outcomes.
Frequently Asked Questions (FAQs)
Here we address some common questions regarding the control of porosity in MOFs derived from this compound.
Q1: What are the key factors that influence the porosity of MOFs synthesized with this compound?
A1: The porosity of these MOFs is primarily influenced by a combination of factors during synthesis:
-
Choice of Metal Ion: Different metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) form different coordination geometries and secondary building units (SBUs), which directly impacts the resulting framework topology and pore size.[6]
-
Solvent System: The polarity and boiling point of the solvent can affect the solubility of the reactants and the kinetics of crystal nucleation and growth, thereby influencing crystal size and defect concentration.
-
Reaction Temperature and Time: These parameters control the thermodynamics and kinetics of the MOF self-assembly process. Higher temperatures can lead to more crystalline materials but may also promote the formation of denser, less porous phases.[8]
-
Use of Modulators: Modulators, typically monocarboxylic acids, compete with the primary linker for coordination to the metal centers. This competition can influence crystal growth, reduce defects, and introduce hierarchical porosity.[9][10][11][12]
-
Post-Synthetic Modification: Techniques like ligand exchange or solvent-assisted ligand exchange can be used to introduce new functionalities or alter the pore environment after the initial synthesis.[13]
Q2: How do modulators specifically affect the porosity of MOFs?
A2: Modulators play a crucial role in fine-tuning MOF properties, including porosity.[9][10] They can:
-
Control Crystal Size and Morphology: By competing with the linker, modulators can slow down the nucleation and growth rates, leading to larger, more well-defined crystals with fewer defects.[10]
-
Introduce Defects: The incorporation of modulators can create "missing linker" or "missing cluster" defects in the MOF structure. These defects can lead to the formation of mesopores within the microporous framework, resulting in hierarchical porosity.[9][11][12]
-
Alter Surface Chemistry: The functional groups of the modulator can line the pores, changing the surface chemistry and influencing the MOF's interaction with guest molecules.
The effectiveness of a modulator is often related to its acidity (pKa) and concentration.[9][14] A quantitative relationship often exists between the optimal modulator-to-linker ratio and the pKa of the modulator.[14]
Q3: What is interpenetration, and how does it affect porosity?
A3: Interpenetration is a phenomenon where two or more independent MOF networks grow through each other within the same crystal. While it can sometimes enhance the stability of the framework, it significantly reduces the pore volume and accessible surface area.[5] The use of longer or more flexible linkers can increase the likelihood of interpenetration. Strategies to avoid interpenetration include using bulkier linkers, introducing functional groups that create steric hindrance, or carefully controlling the synthesis conditions to favor a non-interpenetrated structure.[5]
Q4: How can I characterize the porosity of my synthesized MOFs?
A4: The most common and reliable technique for characterizing the porosity of MOFs is gas adsorption analysis.[1][3] This involves measuring the amount of an inert gas (typically nitrogen at 77 K or argon at 87 K) adsorbed by the material at various pressures. The resulting isotherm can be used to calculate:
-
BET Surface Area: A measure of the total surface area available for gas adsorption.
-
Pore Volume: The total volume of the pores within the material.
-
Pore Size Distribution: A determination of the distribution of pore sizes within the material.[3]
For microporous materials like many MOFs, argon adsorption at 87 K is the IUPAC-recommended method.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and characterization of MOFs derived from this compound, with a focus on porosity control.
Problem 1: Low Surface Area and Porosity in the Synthesized MOF
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Pore Collapse During Activation | Optimize the activation procedure. Try a gentler solvent exchange with a low-boiling-point solvent (e.g., acetone, chloroform) before vacuum drying. Consider supercritical CO₂ drying. | Residual high-boiling-point solvent in the pores can cause the framework to collapse upon heating under vacuum due to strong capillary forces. |
| Interpenetration of the Framework | Modify the synthesis conditions. Try a lower reaction temperature, a different solvent system, or introduce a bulky co-ligand or modulator to sterically hinder interpenetration.[5] | Interpenetration drastically reduces the accessible pore volume. Altering reaction kinetics or introducing steric bulk can favor the formation of a single, non-interpenetrated network.[5] |
| Formation of a Dense, Non-Porous Phase | Adjust the metal-to-linker ratio and reaction temperature. A systematic screening of these parameters is recommended. | The self-assembly of MOFs is a complex process, and different reaction conditions can lead to the formation of different crystalline phases with varying porosity. |
| Incomplete Removal of Reactants or Guests | Ensure thorough washing and solvent exchange steps before activation. Use techniques like thermogravimetric analysis (TGA) to confirm the removal of guest molecules. | Unreacted starting materials or solvent molecules trapped within the pores will block access for gas adsorption, leading to an underestimation of the true porosity.[3] |
Problem 2: Poor Reproducibility of Porosity Results
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Heating and Cooling Rates | Use a programmable oven or oil bath to ensure precise and reproducible temperature control throughout the synthesis. | The kinetics of MOF nucleation and growth are highly sensitive to temperature fluctuations, which can lead to variations in crystal size, defect density, and ultimately, porosity.[8] |
| Variability in Starting Material Quality | Use high-purity this compound, metal salts, and solvents. Consider purifying the linker if necessary. | Impurities in the starting materials can act as unintended modulators or inhibitors, altering the crystallization process and leading to inconsistent results. |
| Inconsistent Stirring or Agitation | Use a consistent stirring rate for all syntheses. If using a solvothermal method in a sealed vessel, ensure consistent filling volumes. | The degree of mixing can influence the local concentrations of reactants, affecting nucleation and crystal growth. |
Problem 3: Difficulty in Achieving Hierarchical Porosity
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Ineffective Modulator | Experiment with different modulators (e.g., monocarboxylic acids with varying chain lengths and pKa values). Systematically vary the modulator concentration.[9][14] | The ability of a modulator to introduce defects and create mesopores depends on its coordination strength relative to the primary linker and its steric bulk.[9][11] |
| Inappropriate Synthesis Conditions for Defect Formation | Try adjusting the reaction temperature and time. In some cases, a shorter reaction time or a lower temperature can "freeze in" defects. | The formation of defects is a kinetically controlled process. Modifying the reaction conditions can favor the formation of a defective yet stable framework. |
| Post-Synthetic Treatment is Too Harsh | If using post-synthetic acid etching to create mesopores, carefully control the acid concentration and treatment time to avoid complete framework degradation.[11] | While acid can etch away metal clusters to create larger pores, excessive exposure can lead to the collapse of the entire MOF structure.[11] |
Experimental Protocols
Protocol 1: General Synthesis of a MOF using this compound
This protocol provides a general starting point for the synthesis of a MOF. Optimization of the parameters will be necessary depending on the desired metal and final properties.
-
Reactant Preparation:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).
-
In a separate vial, dissolve the chosen metal salt (e.g., Zinc Nitrate Hexahydrate, 1-2 equivalents) in the same solvent.
-
-
Reaction Setup:
-
Combine the two solutions in a Teflon-lined autoclave or a sealed glass vial.
-
If using a modulator, add it to the linker solution before combining with the metal salt solution.
-
-
Solvothermal Synthesis:
-
Seal the reaction vessel and place it in a pre-heated oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 12-72 hours).
-
-
Isolation and Purification:
-
After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with the reaction solvent (e.g., DMF) to remove unreacted starting materials.
-
Perform a solvent exchange by soaking the crystals in a low-boiling-point solvent (e.g., acetone or chloroform) for several days, replacing the solvent periodically.
-
-
Activation:
-
Dry the solvent-exchanged MOF under a dynamic vacuum at an elevated temperature (e.g., 100-200 °C) to remove the solvent molecules from the pores.
-
Protocol 2: Characterization of Porosity by Gas Adsorption
-
Sample Preparation:
-
Accurately weigh a small amount of the activated MOF sample (typically 50-100 mg) into a sample tube.
-
-
Degassing:
-
Degas the sample under high vacuum and at an elevated temperature (consistent with the activation temperature) for several hours to remove any adsorbed atmospheric gases and moisture.
-
-
Analysis:
-
Perform a nitrogen adsorption-desorption measurement at 77 K or an argon adsorption-desorption measurement at 87 K.
-
-
Data Analysis:
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to 1.
-
Calculate the pore size distribution using methods such as Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT).
-
Visualizing Experimental Workflows
Diagram 1: MOF Synthesis and Porosity Control Workflow
Caption: Workflow for MOF synthesis, purification, and porosity characterization.
Diagram 2: Relationship Between Synthesis Parameters and Porosity
Caption: Key parameters influencing MOF porosity.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unlocking porosity: structural tuning of urea-based MOFs via reaction parameter control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02649K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Unlocking MOF A520 synthesis: investigating critical parameters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Controlling the molecular diffusion in MOFs with the acidity of monocarboxylate modulators - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01773J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. researchgate.net [researchgate.net]
- 13. Establishing Porosity Gradients within Metal-Organic Frameworks Using Partial Postsynthetic Ligand Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Impurities in the Large-Scale Synthesis of Dimethyl 5-bromoisophthalate
Welcome to the technical support guide for the synthesis of Dimethyl 5-bromoisophthalate. This document is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this critical intermediate. Recognizing the stringent purity requirements for pharmaceutical and advanced material applications, this guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, control, and minimize impurities throughout your synthesis workflow.
Section 1: Frequently Asked Questions (FAQs) - Foundational Chemistry & Strategy
This section addresses high-level questions regarding the synthesis strategy and the origin of common impurities.
Q1: What are the primary synthesis routes for this compound at an industrial scale?
There are two predominant routes for large-scale synthesis. The most common and often preferred method is the direct Fischer esterification of 5-bromoisophthalic acid with anhydrous methanol, using a strong acid catalyst like concentrated sulfuric acid[1][2]. This route is favored because it allows for the purification of the brominated intermediate before the esterification step, simplifying the final purification of the desired diester.
A second route involves the direct bromination of dimethyl isophthalate, typically using bromine in the presence of a catalyst system like fuming sulfuric acid (oleum)[3][4][5]. While this method avoids handling the diacid, it can lead to a more complex mixture of impurities, including unreacted starting material and various di-brominated isomers, which can be challenging to separate from the final product due to similar physical properties[3][4].
Q2: What are the most common impurities I should expect, and where do they originate?
Understanding the origin of impurities is the first step toward controlling them. They can be categorized based on their formation pathway:
-
Incomplete Reaction Impurities:
-
Side-Reaction Impurities (Primarily from Bromination):
-
Unreacted Isophthalic Acid or Dimethyl Isophthalate: If the bromination step does not go to completion, this starting material will carry through the process[3][4].
-
Di-brominated Isomers: Over-bromination can lead to species like 2,5-dibromoisophthalic acid and 4,5-dibromoisophthalic acid[3][4]. These are particularly problematic as their diesters can be difficult to separate from the target molecule.
-
Positional Isomers: While the 5-position is electronically favored for bromination on the deactivated isophthalate ring, small amounts of other isomers, such as 4-bromoisophthalic acid, can form under certain conditions[4][6].
-
-
Process-Related Impurities:
-
Residual Solvents: Methanol is the most common.
-
Residual Catalyst: Traces of sulfuric acid can remain if the neutralization and washing steps are inadequate.
-
Degradation Products: High temperatures during distillation or drying can cause decomposition, leading to colored impurities.
-
Q3: Why is temperature control so critical during the synthesis?
Temperature is a critical process parameter that directly influences both reaction rate and selectivity.
-
During Bromination: Elevated temperatures (e.g., >150°C) can significantly increase the rate of di-bromination, leading to higher levels of unwanted di-bromo species[3]. Precise temperature control is essential for maximizing the yield of the desired mono-brominated product.
-
During Esterification: The Fischer esterification is an equilibrium-driven reaction. Refluxing conditions (typically the boiling point of methanol) are used to drive the reaction forward[1]. However, excessively high temperatures, especially in pressurized systems, can promote side reactions or degradation of the starting material or product.
-
During Purification: When using vacuum distillation for purification, maintaining the lowest effective temperature is crucial to prevent thermal decomposition of the ester, which can lead to discoloration and the formation of new impurities[3][4].
Section 2: Troubleshooting Guide - Common Issues & Practical Solutions
This guide provides a systematic approach to diagnosing and solving common problems encountered during large-scale synthesis.
Issue 1: Incomplete Esterification
-
Symptom: Your final product analysis (HPLC, NMR) shows significant amounts of unreacted 5-bromoisophthalic acid and/or the monomethyl ester intermediate.
-
Causality Analysis: The Fischer esterification is a reversible reaction. Its completion depends on effectively shifting the equilibrium to the product side. Common causes for failure include:
-
Presence of Water: Water, a byproduct of the reaction, can hydrolyze the ester product or prevent the reaction from reaching completion. Using non-anhydrous methanol or starting material is a frequent oversight.
-
Insufficient Catalyst: The acid catalyst (H₂SO₄) is crucial. An insufficient amount will result in a slow reaction that does not reach completion within the allotted time.
-
Inadequate Reaction Time: Large-scale reactions require longer times to reach equilibrium. A 6-hour reflux may be sufficient for a lab-scale reaction but could be inadequate for a multi-kilogram batch[1].
-
-
Corrective Actions & Protocol:
-
Ensure Anhydrous Conditions: Use anhydrous methanol (<0.1% water) and thoroughly dry the 5-bromoisophthalic acid starting material in a vacuum oven before use.
-
Optimize Catalyst Loading: For every 1 mole of 5-bromoisophthalic acid, a catalytic amount of concentrated sulfuric acid is required. A typical starting point is around 5-10% by weight relative to the diacid[1].
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC or HPLC) to monitor the disappearance of the starting material. Do not stop the reaction based on time alone; ensure it has proceeded to completion.
-
Effective Water Removal: On a large scale, incorporating a Dean-Stark trap can be considered to physically remove the water byproduct, although this is less common for methanol esterifications due to its high solubility in methanol. The primary method remains using a large excess of anhydrous methanol.
-
Caption: Decision workflow for diagnosing and resolving incomplete esterification.
Issue 2: High Levels of Di-brominated Impurities
-
Symptom: Analytical data (GC-MS, LC-MS) reveals the presence of dibromoisophthalate species (e.g., dimethyl 2,5-dibromoisophthalate, dimethyl 4,5-dibromoisophthalate) at levels exceeding specification.
-
Causality Analysis: This issue originates from the bromination step of isophthalic acid or its dimethyl ester. The primary causes are:
-
Incorrect Stoichiometry: Using more than one molar equivalent of bromine relative to the isophthalic acid derivative significantly increases the probability of a second bromination event.
-
Aggressive Reaction Conditions: High temperatures (e.g., >130-140°C) and highly concentrated fuming sulfuric acid provide the activation energy needed for the second, more difficult bromination of the already deactivated ring[3][4].
-
-
Corrective Actions & Protocol:
-
Strict Stoichiometric Control: The molar ratio of bromine to the isophthalic acid substrate should be carefully controlled, typically between 1.0 and 1.5, to favor mono-bromination[3][4].
-
Temperature Management: Maintain the reaction temperature within the validated range, typically 100-130°C, to ensure selectivity[3]. Use a well-controlled reactor with efficient heat transfer capabilities.
-
Controlled Addition: Add the bromine dropwise or in portions over a period of time rather than all at once. This keeps the instantaneous concentration of bromine low, favoring the mono-bromination pathway.
-
The following table summarizes data adapted from patent literature, illustrating how reaction parameters influence product distribution during the bromination of isophthalic acid derivatives[3][4].
| Parameter Set | Substrate | Bromine (mol eq.) | Temperature | Time (h) | 5-Bromo Product Yield (%) | Di-Bromo Impurity (%) |
| A | Isophthalic Acid | 1.0 | 130°C | 22 | ~82% | Low |
| B | Dimethyl Isophthalate | 2.0 | 120°C | 7 | ~50% | ~8% |
This table is illustrative and synthesizes data from multiple examples to show trends.
Issue 3: Final Product Discoloration (Yellow or Beige Tint)
-
Symptom: The isolated this compound is an off-white, yellow, or beige powder instead of a pure white solid[2].
-
Causality Analysis:
-
Trace Impurities: Even ppm levels of highly colored organic impurities, often from thermal degradation or side reactions involving the bromine or acid catalyst, can cause discoloration.
-
Residual Acid: Inadequate neutralization after the esterification step can leave residual sulfuric acid, which can cause charring or degradation upon drying, especially at elevated temperatures.
-
Oxidation: Air oxidation of trace impurities during workup or storage can sometimes lead to colored species.
-
-
Corrective Actions & Protocol:
-
Thorough Neutralization & Washing: After quenching the reaction mixture in water, it is critical to neutralize any remaining acid. A wash with a dilute sodium bicarbonate solution until the aqueous layer is neutral (pH 7-8) is highly effective[1][2]. This should be followed by extensive washing with deionized water to remove residual salts.
-
Recrystallization: This is the most powerful technique for removing colored impurities. A well-chosen solvent system will dissolve the desired product at a high temperature while leaving insoluble impurities behind, and upon cooling, the pure product will crystallize out, leaving soluble impurities in the mother liquor. Methanol is a commonly cited and effective solvent for this purpose[3].
-
Activated Carbon Treatment: For persistent color issues, a small amount of activated carbon can be added to the hot solution during recrystallization. The carbon will adsorb the colored impurities, and it can then be removed by hot filtration before allowing the solution to cool.
-
Section 3: Key Experimental Protocols for Purity Enhancement
Protocol 1: High-Purity Synthesis via Fischer Esterification
This protocol details the synthesis starting from 5-bromoisophthalic acid, which is often the preferred route for controlling the impurity profile.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 5-bromoisophthalic acid (1.0 eq).
-
Solvent & Catalyst Addition: Add anhydrous methanol (approx. 5-10 volumes) followed by the slow, controlled addition of concentrated sulfuric acid (0.1-0.2 eq) while maintaining the temperature below 30°C.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 6-12 hours. Monitor the reaction's completion by HPLC, checking for the disappearance of the starting diacid and mono-ester intermediate.
-
Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly discharge the mixture into a separate vessel containing cold deionized water (approx. 10 volumes). The product will precipitate as a white solid.
-
Neutralization & Wash: Stir the resulting slurry and add a 5% (w/w) sodium bicarbonate solution portion-wise until the pH of the slurry is stable between 7.0 and 8.0[1].
-
Isolation & Washing: Filter the solid product. Wash the filter cake thoroughly with deionized water (at least 3-4 cake volumes) until the filtrate is neutral and free of sulfate ions (testable with BaCl₂ solution).
-
Drying: Dry the white solid under vacuum at 50-60°C until a constant weight is achieved[1].
Protocol 2: Recrystallization for Final Product Purification
-
Solvent Selection: Methanol is an excellent choice for recrystallization[3].
-
Dissolution: In a suitable reactor, suspend the crude this compound in a minimal amount of methanol (start with 3-4 volumes). Heat the mixture to reflux until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble particulate matter is present or if an activated carbon treatment was used, perform a hot filtration through a pre-heated filter to remove it.
-
Crystallization: Slowly cool the clear solution. Controlled cooling is key to forming large, pure crystals. Cool to room temperature over several hours, then further cool to 0-5°C and hold for at least 2 hours to maximize yield.
-
Isolation & Drying: Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum at 50°C.
Section 4: Visualizing Impurity Formation Pathways
The following diagram illustrates the primary synthesis pathway and the points at which key impurities are formed.
Caption: Reaction and impurity formation pathways in the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 51760-21-5 [chemicalbook.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 6. scirp.org [scirp.org]
Technical Support Center: Navigating the Low Solubility of Dimethyl 5-Bromoisophthalate
Introduction: As a cornerstone molecule in the synthesis of advanced polymers, pharmaceutical intermediates, and metal-organic frameworks, Dimethyl 5-bromoisophthalate is a reagent of significant interest.[1][2][3] However, its rigid, crystalline structure results in low solubility in many common reaction media, posing a frequent challenge for researchers and process chemists. This guide provides a structured, in-depth approach to understanding and overcoming these solubility hurdles, ensuring your reactions proceed efficiently and with high yield.
Part 1: Foundational Understanding & Diagnosis
This section addresses the most common initial queries and provides a framework for diagnosing solubility-related issues.
FAQ 1: In which common solvents can I expect the best solubility for this compound?
Understanding the solubility profile is the first step toward successful reaction design. This compound is a polar molecule, but its strong crystal lattice energy means it is sparingly soluble in many solvents at room temperature. Its solubility is poor in water and non-polar organic solvents but increases with solvent polarity and temperature.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity Class | Typical Solubility at 25°C | Key Considerations |
| Toluene | Non-polar | Very Low | Suitable only for high-temperature reactions where some solubility is achieved. |
| Dichloromethane (DCM) | Polar Aprotic | Low | Can be used for dilute solutions or as part of a co-solvent system. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | A versatile option, often requiring heating to achieve desired concentrations. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to High | Good balance of solvating power and a manageable boiling point for removal. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solvent for this substrate, but its high boiling point can complicate product isolation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Use when other solvents fail; be mindful of potential side reactions and removal difficulties. |
| Methanol | Polar Protic | Low to Moderate | Often used in the synthesis (esterification) of the compound itself under reflux.[4] |
Expert Insight: While DMF and DMSO offer superior solubility, they are not always the best choice. Their high boiling points make them difficult to remove during workup, and they can sometimes participate in or negatively affect the desired reaction. For many applications, starting with a moderately polar solvent like THF or Acetonitrile and applying heat is the most practical approach.
FAQ 2: My reaction is proceeding very slowly, and I see solid material in the flask. Is this a solubility problem or a kinetic issue?
This is a critical diagnostic question. A reaction's overall rate can be limited by how fast the reactants mix and react (kinetics) or by how fast the solid starting material dissolves (mass transfer). When a solid is present, the reaction is often limited by mass transfer.
Troubleshooting Workflow: Diagnosing a Sluggish Reaction
Caption: A simple decision tree to distinguish between mass transfer and kinetic limitations.
Causality Explained: In a heterogeneous system, the reaction occurs at the surface of the solid particles. Increasing the stirring rate improves the interaction between the solvent and the solid surface, which can modestly increase the dissolution rate.[5] However, a more dramatic rate increase upon heating strongly suggests that you are overcoming the energy barrier for dissolution, confirming that solubility is the bottleneck. If heating does not improve the rate, the issue is more likely related to the intrinsic reactivity of the molecules.
Part 2: Advanced Strategies for Enhancing Solubility
When simple heating is insufficient or undesirable, more advanced techniques are required.
FAQ 3: How can I improve solubility without resorting to high-boiling point solvents like DMF?
Using co-solvents is a powerful and often overlooked strategy. A small amount of a "stronger" solvent can be added to a bulk solvent to enhance the solubility of a difficult compound without drastically altering the overall reaction conditions.[6][7][8]
Strategy 1: Co-Solvent Systems
The principle behind co-solvency is to disrupt the crystal lattice of the solute more effectively than a single solvent can.[9] A mixture can create a more ideal solvation environment, leading to a synergistic increase in solubility.[10]
Experimental Protocol: Co-Solvent Screening
-
Baseline: Suspend this compound in your primary solvent of choice (e.g., THF) at the desired reaction temperature.
-
Titration: While stirring vigorously, add a high-polarity co-solvent (e.g., DMF or NMP) in 2-5% volume increments.
-
Observation: Monitor for complete dissolution.
-
Optimization: Identify the minimum percentage of co-solvent required to achieve a homogeneous solution. This minimizes the impact on workup and purification.
Table 2: Recommended Co-Solvent Pairs for this compound
| Primary Solvent | Co-Solvent | Typical Ratio (v/v) | Rationale & Use Case |
| Toluene | THF | 4:1 to 9:1 | Increases polarity just enough for high-temperature reactions, easier to remove than DMF. |
| THF | DMF or NMP | 10:1 to 20:1 | A small amount of DMF can dramatically increase solubility without the full commitment to a high-boiling solvent. |
| Dichloromethane | Acetonitrile | 5:1 to 10:1 | Useful for near-ambient temperature reactions where a slight polarity boost is needed. |
FAQ 4: Can I run the reaction if my substrate is only partially soluble? What techniques facilitate reactions in heterogeneous systems?
Yes, this is where Phase-Transfer Catalysis (PTC) becomes an invaluable tool, particularly for reactions involving an ionic nucleophile. A phase-transfer catalyst acts as a shuttle, transporting the reactant from one phase (e.g., solid or aqueous) into the organic phase where the this compound resides.[11][12][13]
Mechanism of Action: Solid-Liquid Phase-Transfer Catalysis
Caption: Simplified mechanism of a phase-transfer catalyst shuttling a nucleophile.
When to Use PTC:
-
When one reactant is an ionic salt (e.g., NaCN, KOAc, RSNa).
-
When you want to use a low-polarity, low-boiling point solvent (like Toluene or DCM) where the ionic salt is completely insoluble.
-
When heating does not sufficiently increase the reaction rate.
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB): A cost-effective and widely applicable catalyst.
-
Tetrabutylammonium hydrogen sulfate (TBAHS): Useful for reactions under neutral or acidic conditions.
-
Aliquat® 336 (a mixture of trialkylmethylammonium chlorides): A liquid catalyst that can be very effective in many systems.
Expert Insight: The key to successful PTC is creating an intimate mixture of the phases.[14] Vigorous stirring is not just recommended; it is essential to maximize the interfacial area where the ion exchange occurs.[5]
References
- 1. This compound | 51760-21-5 [chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Strategies to Avoid Ester Hydrolysis of Dimethyl 5-bromoisophthalate
Welcome to the technical support center for handling Dimethyl 5-bromoisophthalate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic pathways. Unwanted hydrolysis of the methyl ester groups is a common challenge that can lead to reduced yields, purification difficulties, and the formation of undesired byproducts. This document provides in-depth, field-proven insights and troubleshooting strategies to maintain the integrity of your ester functionalities throughout your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a significant issue with this compound?
A1: Ester hydrolysis is a chemical reaction where an ester bond is cleaved by a water molecule, resulting in the formation of a carboxylic acid and an alcohol.[1] In the case of this compound, this leads to the formation of the mono-methyl ester (5-bromoisophthalic acid monomethyl ester) and ultimately 5-bromoisophthalic acid. This side reaction is problematic as it consumes your starting material, complicates purification due to the similar polarities of the desired product and the acid byproducts, and can interfere with subsequent reaction steps.
Q2: Under what pH conditions is this compound most susceptible to hydrolysis?
A2: Ester hydrolysis is catalyzed by both acids and bases.[2][3] Therefore, the ester groups are most stable at a neutral or slightly acidic pH, typically between 4 and 6.[2] The rate of hydrolysis increases significantly under both strongly acidic (pH < 3) and strongly basic (pH > 8) conditions.[4][5][6][7]
Q3: How does temperature impact the rate of ester hydrolysis?
A3: As with most chemical reactions, the rate of ester hydrolysis is directly proportional to the temperature.[2][8] Higher reaction temperatures accelerate the rate of hydrolysis.[9][10] To mitigate this, it is often advantageous to conduct reactions at lower temperatures, such as 0°C or even sub-ambient temperatures, if the primary reaction kinetics allow.[2]
Q4: Can the solvent choice influence the rate of hydrolysis?
A4: Yes, the choice of solvent plays a critical role. Protic solvents, especially those containing water, will facilitate hydrolysis. Even seemingly "anhydrous" solvents can contain enough residual water to cause issues. The use of aprotic solvents and ensuring all reagents and solvents are scrupulously dried is a primary defense against hydrolysis. The dielectric constant of the solvent can also influence the rate of saponification (base-catalyzed hydrolysis).[11][12][13][14]
Troubleshooting Guides: Reaction-Specific Strategies
This section provides detailed troubleshooting advice for common reactions involving this compound, focusing on preventing ester hydrolysis.
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
Suzuki-Miyaura couplings are powerful for C-C bond formation but often employ basic conditions that threaten ester stability.[15]
Common Issue: Significant formation of 5-bromoisophthalic acid or its monoester derivative alongside the desired biaryl product.
Root Cause Analysis & Solutions:
-
Base Selection is Critical: Strong bases like NaOH or KOH will rapidly hydrolyze the esters.
-
Recommendation: Opt for milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective and are generally non-nucleophilic towards the ester.
-
-
Solvent System: While aqueous solvent mixtures are common in Suzuki reactions to dissolve the inorganic base, they provide the water necessary for hydrolysis.[15]
-
Recommendation: Minimize the water content as much as possible. Use a solvent system like Toluene/EtOH/H₂O or Dioxane/H₂O, and use only the minimal amount of water required to achieve solubility of the base. Alternatively, explore completely anhydrous conditions using bases soluble in organic solvents (e.g., organic bases or phase-transfer catalysts).
-
-
Reaction Temperature and Duration: Higher temperatures and longer reaction times increase the likelihood of hydrolysis.[16]
-
Recommendation: Aim for the lowest possible temperature that provides a reasonable reaction rate.[17] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
| Parameter | Standard Conditions (High Hydrolysis Risk) | Recommended Conditions (Low Hydrolysis Risk) |
| Base | NaOH, KOH, Na₂CO₃ (in excess water) | K₂CO₃, Cs₂CO₃, K₃PO₄, TEA, DIPEA |
| Solvent | High water content mixtures (e.g., DME/H₂O 1:1) | Anhydrous Toluene, Dioxane, or THF; Minimal H₂O |
| Temperature | > 80 °C | Room Temperature to 60 °C |
| Duration | > 12 hours | Monitor closely, quench upon completion (often < 4 hours) |
dot digraph "Troubleshooting_Suzuki_Coupling" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Ester Hydrolysis Observed in Suzuki Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Evaluate Base Strength"]; solvent [label="Assess Solvent System"]; temp [label="Review Reaction Temperature & Time"];
start -> base; start -> solvent; start -> temp;
base_sol [label="Switch to Milder Base\n(K₂CO₃, Cs₂CO₃, K₃PO₄)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_sol [label="Use Anhydrous Solvents\nMinimize Water Content", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; temp_sol [label="Lower Temperature\nReduce Reaction Time", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
base -> base_sol [label="Is base strong (NaOH, KOH)?"]; solvent -> solvent_sol [label="Is aqueous solvent used?"]; temp -> temp_sol [label="Is T > 80°C or time > 12h?"];
end_node [label="Optimized Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
base_sol -> end_node; solvent_sol -> end_node; temp_sol -> end_node; } caption [label="Decision workflow for Suzuki coupling.", shape=plaintext, fontsize=10];
Scenario 2: Nucleophilic Aromatic Substitution (SₙAr)
Reactions involving nucleophiles like amines or thiols to displace the bromine atom can be complicated by the nucleophile also attacking the ester carbonyl.
Common Issue: Amide or thioester formation at one or both ester positions, or hydrolysis if aqueous workup is not carefully controlled.
Root Cause Analysis & Solutions:
-
Nucleophile Reactivity: Highly reactive, basic nucleophiles (e.g., primary amines, sodium thiomethoxide) can readily attack the ester carbonyl.
-
Recommendation: If possible, use a less basic nucleophile. The addition of a non-nucleophilic base (e.g., DIPEA) can deprotonate the nucleophile in situ, maintaining a lower overall basicity. Running the reaction at lower temperatures will favor the desired SₙAr pathway over carbonyl attack.
-
-
Anhydrous Conditions: The presence of water can lead to competitive hydrolysis, especially if the reaction requires elevated temperatures.
dot digraph "S_N_Ar_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
sub [label="this compound + Nucleophile (NuH)"];
path1 [label="Desired SₙAr Pathway\n(Displacement of Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; path2 [label="Side Reaction: Nucleophilic Acyl Substitution\n(Attack on Ester C=O)", fillcolor="#FBBC05", fontcolor="#202124"]; path3 [label="Side Reaction: Hydrolysis\n(Attack by H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sub -> path1 [label="Controlled Temp.\nAnhydrous"]; sub -> path2 [label="High Temp.\nStrong Nucleophile"]; sub -> path3 [label="Presence of Water"];
prod1 [label="Desired Product"]; prod2 [label="Amide/Thioester Byproduct"]; prod3 [label="Carboxylic Acid Byproduct"];
path1 -> prod1; path2 -> prod2; path3 -> prod3; } caption [label="Competitive reaction pathways in SₙAr.", shape=plaintext, fontsize=10];
General Protocols for Minimizing Hydrolysis
Protocol 1: Rigorous Anhydrous Reaction Setup
This protocol is fundamental for preventing water-induced hydrolysis.
1. Glassware Preparation:
- Dry all glassware in an oven at a minimum of 120°C for at least 4 hours.
- Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon, or in a desiccator.
2. Solvent and Reagent Handling:
- Use commercially available anhydrous solvents, preferably from a sealed bottle or a solvent purification system.
- Add liquid reagents and solvents via a syringe through a rubber septum.
- Add solid reagents under a positive pressure of inert gas.
3. Reaction Monitoring:
- Maintain a positive inert gas pressure throughout the reaction. A simple balloon filled with nitrogen or argon is often sufficient for small-scale reactions.
- For reactions requiring a condenser open to the atmosphere, use a drying tube filled with a desiccant like calcium chloride or calcium sulfate.
Protocol 2: Careful Aqueous Workup
The workup phase is a high-risk step for hydrolysis, as the product is intentionally exposed to an aqueous environment.
1. Cool Down: Before quenching, cool the reaction mixture to 0°C in an ice bath. This dramatically slows the kinetics of hydrolysis.[1]
2. Neutralization:
- If the reaction is acidic, neutralize with a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃). Avoid strong bases. Add the bicarbonate solution slowly to control effervescence.
- If the reaction is basic, neutralize with a cold, dilute acid like 1 M HCl or a saturated solution of ammonium chloride (NH₄Cl).
3. Extraction and Washing:
- Perform extractions quickly and efficiently. Do not allow the layers to sit in the separatory funnel for extended periods.[1]
- Wash the combined organic layers with cold, saturated aqueous NaCl (brine). This helps to remove residual water and salts out the organic product.[1]
4. Drying:
- Thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄. Ensure the drying agent is free-flowing and not clumped, which indicates sufficient drying.
- Filter off the drying agent and concentrate the organic solvent in vacuo promptly.
Advanced Strategy: Protecting Groups
In multi-step syntheses where the ester functionality must survive harsh acidic or basic conditions, a protecting group strategy may be necessary.[2] While methyl esters are themselves a form of carboxylic acid protection, they are labile.[18][19]
-
Strategy: Transesterification of the methyl esters to a more robust ester, such as a tert-butyl ester, can be performed. tert-Butyl esters are stable to basic conditions and many nucleophiles but can be selectively cleaved under moderately acidic conditions.[20][21]
Consideration: This adds two steps to the synthesis (protection and deprotection) and should be considered when other methods to control hydrolysis are insufficient.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.truegeometry.com [blog.truegeometry.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. savemyexams.com [savemyexams.com]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DSpace [bradscholars.brad.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synarchive.com [synarchive.com]
- 19. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 20. may.chem.uh.edu [may.chem.uh.edu]
- 21. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Detecting Impurities in Dimethyl 5-bromoisophthalate
Welcome to the technical support guide for the analysis of Dimethyl 5-bromoisophthalate. This resource is designed for researchers, quality control analysts, and drug development professionals. Here, we provide in-depth, experience-based guidance on the common analytical challenges and methodologies for impurity profiling of this important pharmaceutical intermediate.[1] Our goal is to move beyond mere procedural lists and explain the underlying principles that ensure robust and reliable analytical outcomes.
Section 1: Frequently Asked Questions (FAQs) on Core Analytical Strategy
Q1: What are the expected impurities in this compound and how do they influence my choice of analytical method?
A: Understanding potential impurities is the cornerstone of developing a specific and stable analytical method. Impurities in this compound typically arise from three sources: the synthetic route, subsequent degradation, or storage.
-
Process-Related Impurities: The common synthesis involves the esterification of 5-bromoisophthalic acid with methanol.[2][3] Potential impurities include:
-
Starting Material: Unreacted 5-bromoisophthalic acid.
-
Incomplete Reaction Products: The mono-ester intermediate (methyl 5-bromoisophthalate).
-
Isomeric Impurities: Positional isomers such as Dimethyl 4-bromoisophthalate, if the initial bromination of isophthalic acid was not perfectly selective.
-
Related Substances: Unbrominated Dimethyl isophthalate.[4]
-
-
Degradation Products: As an ester, this compound is susceptible to hydrolysis, especially if exposed to moisture or non-neutral pH, reverting to its mono-ester or di-acid forms.
Your choice of analytical method must be able to resolve the active pharmaceutical ingredient (API) from these closely related compounds. High-Performance Liquid Chromatography (HPLC) is the premier choice due to its high resolving power for non-volatile aromatic acids and esters.[5][6] Gas Chromatography (GC) can also be employed, particularly for more volatile impurities like residual solvents (e.g., methanol) or potential by-products like methyl bromide.[7][8]
Q2: I'm setting up an HPLC method for the first time. What is a good starting point for column and mobile phase selection?
A: For separating this compound from its likely impurities, a reversed-phase HPLC (RP-HPLC) method is the most logical and effective approach.
-
Column Choice: A C18 (octadecylsilane) column is the workhorse for this type of analysis.[5][6] The non-polar stationary phase provides excellent hydrophobic interaction with the aromatic ring, while the ester and bromo groups add a degree of polarity that allows for effective separation. A standard dimension of 4.6 x 250 mm with 5 µm particles is a robust starting point.[9]
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent is recommended to resolve both polar (di-acid) and non-polar (di-ester) compounds in a single run.
-
Aqueous Phase (A): Start with a buffered aqueous solution, such as 20 mM potassium phosphate, adjusted to a low pH (e.g., 2.5-3.0) with phosphoric acid. This low pH is critical as it suppresses the ionization of any carboxylic acid impurities (like 5-bromoisophthalic acid), ensuring they are in a single, less polar form, which results in sharper, more symmetrical peaks.[10]
-
Organic Phase (B): Acetonitrile is generally preferred over methanol for this analysis as it often provides better peak shape and lower viscosity.
-
Starting Gradient: A good starting point would be a gradient from ~30% Acetonitrile to ~90% Acetonitrile over 20-30 minutes.
-
Q3: Which detection method is most suitable for impurity profiling by HPLC?
A: A Photodiode Array (PDA) or UV-Vis detector is the most common and practical choice. This compound and its aromatic impurities possess a strong chromophore (the benzene ring) and will absorb UV light.
-
Wavelength Selection: An analytical wavelength of around 230 nm is often a good choice for phthalate derivatives as it provides a sensitive response for the main compound and its related substances.[5][6][9] A PDA detector offers the significant advantage of acquiring the entire UV spectrum for each peak. This is invaluable for impurity analysis as it allows you to check for peak purity and can help in the tentative identification of impurities by comparing their UV spectra.
Q4: Can I use Gas Chromatography (GC) for routine purity analysis?
A: While HPLC is generally preferred for comprehensive impurity profiling, GC is an excellent complementary technique, especially when coupled with a Mass Spectrometry (MS) detector.
-
When to Use GC: GC is ideal for analyzing thermally stable and volatile compounds. It is the method of choice for:
-
Residual Solvents: Detecting residual methanol from the synthesis.
-
Volatile By-products: Identifying low molecular weight impurities.
-
-
GC-MS for Impurity Identification: GC coupled with a Mass Spectrometer (GC-MS) is a powerful tool for identifying unknown impurities. The electron ionization (EI) fragmentation patterns can provide a molecular fingerprint to help elucidate the structure of an unknown peak.[11] For brominated compounds, Negative Chemical Ionization (NCI) can be particularly sensitive and selective.[7][8][12]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis, providing potential causes and actionable solutions.
Issue 1: HPLC - Severe Peak Tailing for the Main Peak and/or Impurities
| Symptom | Potential Causes | Corrective Actions |
| Symmetrical peak front, but a long, sloping tail. | 1. Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the C18 column can interact with polar functional groups on your analyte, causing tailing. This is a very common issue with aromatic compounds.[13] | a. Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to ~2.5. This protonates the silanol groups, minimizing unwanted ionic interactions.[10] b. Use a Modern, End-Capped Column: Employ a high-purity, base-deactivated silica column specifically designed to minimize silanol activity. |
| 2. Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. | a. Reduce Injection Volume: Cut the injection volume by 50% and observe the peak shape. b. Dilute the Sample: Prepare a more dilute sample and reinject. If the peak shape improves, overload was the issue.[13] | |
| 3. Extra-Column Volume: Excessive tubing length or use of wide-bore tubing between the column and detector can cause peak broadening and tailing. | a. Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the column to the detector.[14] |
Issue 2: GC - Appearance of "Ghost Peaks" in Blank Runs
| Symptom | Potential Causes | Corrective Actions |
| Peaks appear in a blank solvent injection, often broad and in the latter part of the chromatogram. | 1. Carryover from Previous Injection: High-boiling or strongly retained components from a previous, more concentrated sample have adsorbed in the system (e.g., inlet liner, front of the column) and are slowly eluting. | a. Solvent Washes: Inject a high-purity, strong solvent (e.g., dichloromethane) multiple times to wash the injector and column. b. Bake Out the System: Disconnect the column from the detector and bake the column at its maximum allowed temperature for 30-60 minutes. |
| 2. Septum Bleed: Small pieces of the injector port septum can break off and degrade at high temperatures, releasing volatile compounds. | a. Replace the Septum: Use high-quality, low-bleed septa and replace them regularly. b. Use a Septum Purge: Ensure the injector's septum purge is active to vent away contaminants. | |
| 3. Contaminated Carrier Gas or Gas Traps: Impurities in the carrier gas (Helium, Hydrogen) or saturated gas traps can introduce a high background and ghost peaks. | a. Verify Gas Purity: Ensure you are using ultra-high purity (UHP) carrier gas. b. Regenerate/Replace Traps: Check and replace moisture, oxygen, and hydrocarbon traps according to the manufacturer's schedule. |
Issue 3: General - Poor Resolution Between Isomeric Impurities
| Symptom | Potential Causes | Corrective Actions |
| Two or more impurity peaks are co-eluting or only appear as a small shoulder on a larger peak. | 1. Insufficient Chromatographic Selectivity (HPLC): The chosen mobile phase/stationary phase combination is not providing enough differential retention for the isomers. | a. Modify Organic Solvent: Switch the organic modifier from Acetonitrile to Methanol (or vice-versa). The different solvent properties can alter selectivity. b. Change Column Phenyl-Hexyl Column: A phenyl-based stationary phase can offer alternative pi-pi interactions with the aromatic rings of your analytes, often improving resolution of positional isomers. |
| 2. Insufficient Column Efficiency (HPLC/GC): The column is not generating narrow enough peaks to allow for separation. | a. Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution. b. Use a Longer Column: A longer column provides more surface area for interaction and can improve separation, at the cost of longer run times and higher backpressure. c. Check for Dead Volume: Ensure all fittings and connections are tight and properly made.[14] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard RP-HPLC Method for Impurity Profiling
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and efficiency for aromatic esters.[5][6][9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH suppresses ionization of acidic impurities for better peak shape.[10] |
| Mobile Phase B | Acetonitrile | Good organic solvent with low viscosity and UV cutoff. |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability.[14] |
| Injection Vol. | 10 µL | A good starting volume to avoid overload. |
| Detection | PDA/UV at 230 nm | Provides high sensitivity for phthalate derivatives.[5][9] |
| Sample Prep. | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 0.5 mg/mL. | Ensures sample is fully dissolved in a solvent compatible with the mobile phase. |
Workflow for Impurity Identification
The following diagram illustrates a logical workflow from initial detection of an unknown impurity to its structural confirmation.
Caption: A typical workflow for identifying and characterizing unknown impurities.
Protocol 2: Structural Elucidation with NMR
Once an impurity has been isolated by preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for definitive structural identification.[15]
Q: How can NMR distinguish between this compound and a potential isomeric impurity like Dimethyl 4-bromoisophthalate?
A: The key is the symmetry and splitting patterns of the protons on the aromatic ring.[16]
-
This compound (Symmetrical):
-
The molecule has a plane of symmetry.
-
You would expect to see two distinct signals in the aromatic region of the ¹H NMR spectrum.
-
The proton at position 2 (between the two ester groups) will be a triplet (split by the two equivalent protons at positions 4 and 6).
-
The protons at positions 4 and 6 are equivalent and will appear as a doublet (split by the proton at position 2).
-
-
Dimethyl 4-bromoisophthalate (Asymmetrical):
-
This isomer has no plane of symmetry.
-
You would expect to see three distinct signals in the aromatic region, each integrating to one proton.
-
The splitting patterns (coupling constants) between these three adjacent protons would allow for unambiguous assignment.
-
Advanced 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively map out the proton-proton and proton-carbon correlations to confirm the substitution pattern on the aromatic ring.[16]
Section 4: Troubleshooting Logic Diagram
When facing a chromatographic problem, a systematic approach is essential. The diagram below outlines a decision-making process for troubleshooting poor peak shape in HPLC.
Caption: A decision tree for diagnosing the root cause of poor peak shape in HPLC.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 51760-21-5 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 5. "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham [opus.govst.edu]
- 6. opus.govst.edu [opus.govst.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Dimethyl 5-bromoisophthalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise structural elucidation and purity assessment of compounds are paramount. Dimethyl 5-bromoisophthalate, a key building block in various synthetic pathways, requires robust analytical methodologies to ensure its identity and quality. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) spectroscopy with alternative analytical techniques for the comprehensive analysis of this compound, grounded in experimental data and established scientific principles.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed roadmap of the molecular framework.
Deciphering the ¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to exhibit a distinct pattern of signals corresponding to the aromatic protons and the methyl ester groups. Based on the analysis of structurally similar compounds, such as dimethyl isophthalate and 5-bromoisophthalic acid, a predictive assignment of the chemical shifts can be made. The parent compound, dimethyl isophthalate, shows signals for its aromatic and methyl protons. The introduction of a bromine atom at the 5-position is expected to influence the electronic environment of the aromatic protons, leading to predictable shifts in their resonance frequencies.
Anticipated ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2, H-6 | ~8.4 | Doublet | 2H | Deshielded due to proximity to two electron-withdrawing ester groups. |
| H-4 | ~8.2 | Triplet | 1H | Located between two ester groups. |
| -OCH₃ | ~3.9 | Singlet | 6H | Protons of the two equivalent methyl ester groups. |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Unveiling the Carbon Skeleton with ¹³C NMR
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and offers insights into their chemical environment. The spectrum of this compound is expected to show distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons (both protonated and quaternary), and the methyl carbons.
Anticipated ¹³C NMR Spectral Data:
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165 | Carbonyl carbons of the ester groups. |
| C-5 (C-Br) | ~122 | Aromatic carbon directly attached to bromine. |
| C-1, C-3 | ~132 | Aromatic carbons attached to the ester groups. |
| C-2, C-6 | ~134 | Protonated aromatic carbons adjacent to the ester groups. |
| C-4 | ~130 | Protonated aromatic carbon opposite to the bromine. |
| -OCH₃ | ~52 | Methyl carbons of the ester groups. |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Workflow for NMR Analysis:
Caption: A streamlined workflow for the ¹H and ¹³C NMR analysis of this compound.
Alternative and Complementary Analytical Techniques
While NMR is unparalleled for structural elucidation, a multi-technique approach provides a more complete analytical profile, especially for purity assessment and confirmation of molecular weight.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound (C₁₀H₉BrO₄), the expected molecular weight is approximately 272.97 g/mol . The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in a distinctive M and M+2 isotopic cluster for the molecular ion peak, providing strong evidence for the presence of a single bromine atom.
Expected Mass Spectrum Fragmentation:
Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃) from the molecular ion.
Experimental Protocol for GC-MS Analysis:
A gas chromatography-mass spectrometry (GC-MS) method can be employed for both separation and identification.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: A non-polar column, such as a 5% phenyl methyl siloxane column, is typically suitable for separating aromatic esters.
-
Injection: Use a split or splitless injection depending on the sample concentration.
-
Oven Program: A temperature ramp, for instance, starting at 100°C and increasing to 250°C, would be appropriate to ensure good separation and elution of the compound.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.
-
Mass Range: Scan a mass range of m/z 50-350 to capture the molecular ion and key fragments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl groups of the esters and various vibrations of the aromatic ring.
Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1720-1740 | Strong, sharp carbonyl stretch. |
| C-O (ester) | ~1200-1300 | Strong C-O stretching vibration. |
| C-H (aromatic) | ~3000-3100 | Stretching vibrations of aromatic C-H bonds. |
| C=C (aromatic) | ~1450-1600 | Ring stretching vibrations. |
| C-Br | ~500-600 | C-Br stretching vibration. |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A reverse-phase HPLC method is well-suited for the analysis of this compound.
Experimental Protocol for HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile or methanol and water is a common choice for reverse-phase chromatography. A gradient elution may be necessary to separate impurities with different polarities.
-
Stationary Phase: A C18 column is a versatile and robust choice for this type of analysis.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (likely around 210 nm and 254 nm) is appropriate.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Analysis: Choosing the Right Tool for the Job
| Analytical Technique | Primary Application | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural Elucidation | Unambiguous structure determination, detailed information on molecular connectivity. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | High sensitivity, provides molecular formula information (with high resolution MS), fragmentation patterns aid in structural confirmation. | Isomers may not be distinguishable by MS alone. |
| FTIR Spectroscopy | Functional Group Identification | Rapid, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure. |
| HPLC | Purity Assessment | High resolution for separating impurities, quantitative analysis. | Does not provide direct structural information of unknown impurities without coupling to a detector like MS. |
Logical Relationship of Analytical Techniques:
Caption: Interrelationship of analytical techniques for the comprehensive characterization of this compound.
Conclusion
A comprehensive analytical strategy for this compound leverages the strengths of multiple techniques. NMR spectroscopy is indispensable for the definitive confirmation of its chemical structure. Mass spectrometry provides crucial confirmation of the molecular weight and can aid in the identification of impurities. FTIR offers a rapid method for functional group analysis, serving as a quick identity check. Finally, HPLC is the gold standard for quantifying the purity of the material. By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the quality, consistency, and identity of this compound, a critical component in their synthetic endeavors.
A Senior Application Scientist's Guide to the Structural Elucidation of Dimethyl 5-bromoisophthalate: A Comparative Analysis of Mass Spectrometry and Other Key Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. In this guide, we delve into the analytical characterization of Dimethyl 5-bromoisophthalate, a halogenated aromatic compound often utilized as a building block in pharmaceutical and materials science. Our primary focus will be a detailed interpretation of its mass spectrum, contextualized by a comparative analysis with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. This guide is structured to provide not only a methodological workflow but also the underlying scientific rationale for each analytical step, ensuring a comprehensive understanding of the data.
Interpreting the Mass Spectrum of this compound: A Step-by-Step Elucidation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is particularly informative due to the presence of a bromine atom.
The Molecular Ion Peak: A Tale of Two Isotopes
A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinctive isotopic pattern for the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks separated by two mass-to-charge units (m/z), referred to as the M+ and M+2 peaks, with a relative intensity ratio of approximately 1:1.
For this compound (C₁₀H₉BrO₄), the calculated molecular weight is approximately 272.97 g/mol . Therefore, in its mass spectrum, we expect to see two prominent peaks of nearly equal height at m/z 272 and 274, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively. The observation of this characteristic doublet is a strong confirmation of the presence of a single bromine atom in the molecule.
Deciphering the Fragmentation Pattern
Under electron ionization, the molecular ion of this compound will undergo fragmentation, providing valuable clues about its structure. The most likely fragmentation pathways involve the cleavage of the ester groups and the loss of the bromine atom.
A primary fragmentation mechanism for esters is alpha-cleavage , the breaking of the bond adjacent to the carbonyl group. In the case of this compound, this can lead to the loss of a methoxy radical (•OCH₃) to form a stable acylium ion.
-
Loss of a methoxy group (-OCH₃): This fragmentation would result in a pair of fragment ions at m/z 241 and 243 (272 - 31 and 274 - 31), again showing the characteristic 1:1 isotopic pattern for bromine.
-
Loss of a bromine atom (-Br): Cleavage of the carbon-bromine bond would lead to a fragment ion at m/z 193. This peak would not exhibit the isotopic pattern, as the bromine atom has been lost.
-
Further Fragmentation: The initial fragments can undergo further fragmentation. For example, the acylium ion at m/z 241/243 could lose a molecule of carbon monoxide (CO) to produce ions at m/z 213/215.
The following diagram illustrates the predicted primary fragmentation pathways for this compound:
A Comparative Guide to the Reactivity of Dimethyl 5-bromoisophthalate and Dimethyl 5-chloroisophthalate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, feasibility, and overall success of a synthetic route. For drug development and materials science, the functionalization of aromatic cores is a common and vital transformation. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: Dimethyl 5-bromoisophthalate and Dimethyl 5-chloroisophthalate. By examining their performance in key chemical transformations and providing supporting theoretical and experimental insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Executive Summary: A Tale of Two Halogens
At the heart of the reactivity difference between this compound and Dimethyl 5-chloroisophthalate lies the fundamental nature of the carbon-halogen bond. In the realm of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern organic chemistry, This compound generally exhibits superior reactivity compared to its chloro-analogue . This heightened reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields.
This guide will dissect the underlying principles governing this reactivity trend and provide a comparative analysis of their behavior in common synthetic applications, supported by available data and established chemical principles.
Physical and Chemical Properties at a Glance
A foundational understanding of the physical properties of these reagents is essential for their effective use in the laboratory.
| Property | This compound | Dimethyl 5-chloroisophthalate |
| Molecular Formula | C₁₀H₉BrO₄ | C₁₀H₉ClO₄ |
| Molecular Weight | 273.08 g/mol [1] | 228.63 g/mol |
| Melting Point | 86-91 °C[1] | 78-80 °C |
| Appearance | White to beige to light yellow solid | Solid |
| Solubility | Insoluble in water | Data not readily available |
| CAS Number | 51760-21-5[1] | 20330-90-9 |
The Theoretical Underpinning: Carbon-Halogen Bond Dissociation Energies
The observed difference in reactivity is primarily rooted in the disparity of the carbon-halogen bond strengths. The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond.
-
C-Br Bond Dissociation Energy (Aryl): ~339 kJ/mol
-
C-Cl Bond Dissociation Energy (Aryl): ~402 kJ/mol
This difference in bond energy has profound implications for reactions where the cleavage of the C-X bond is a key step, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these transformations is:
I > Br > OTf > Cl
This trend directly predicts the higher reactivity of this compound over Dimethyl 5-chloroisophthalate.
The Catalytic Cycle: Oxidative Addition as the Rate-Determining Step
The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step, which involves the insertion of the palladium into the carbon-halogen bond, is often the rate-determining step of the entire catalytic cycle.
References
A Comparative Guide to the Thermal Stability of Aromatic Polyamides Derived from Dimethyl 5-Haloisophthalates
Abstract
Introduction: The Quest for Enhanced Thermal Stability in Aromatic Polyamides
The remarkable properties of aromatic polyamides, often referred to as aramids, are a direct consequence of their rigid polymer backbones and extensive intermolecular hydrogen bonding. However, the ever-increasing demands of advanced applications in aerospace, electronics, and automotive industries necessitate the development of polymers with even greater thermal resilience. A key strategy to achieve this is the incorporation of halogen atoms into the polymer structure. Halogens are known to enhance thermal stability and impart flame-retardant properties.[1] This guide focuses on a specific class of such polymers, those derived from the polycondensation of an aromatic diamine with various dimethyl 5-haloisophthalates. By systematically varying the halogen substituent (F, Cl, Br, I) at the 5-position of the isophthalate ring, we can investigate the structure-property relationships that govern the thermal degradation of these materials.
The Influence of Halogen Substitution on Thermal Stability: A Mechanistic Overview
The thermal stability of a polymer is intrinsically linked to the bond dissociation energies of its constituent chemical bonds. In the case of polyamides derived from 5-haloisophthalates, the carbon-halogen (C-X) bond on the aromatic ring plays a crucial role. The general trend for the C-X bond strength is C-F > C-Cl > C-Br > C-I. This hierarchy suggests that polymers containing fluorine should exhibit the highest thermal stability, with a progressive decrease as we move down the halogen group.
Beyond bond strength, the presence of halogens can also influence thermal stability through several other mechanisms:
-
Radical Scavenging: During thermal degradation, halogen atoms can be released as radicals. These halogen radicals can act as scavengers for other reactive radicals, thereby interrupting the chain reactions of polymer decomposition and slowing down the degradation process.
-
Char Formation: The presence of halogens can promote the formation of a stable char layer upon heating. This char acts as an insulating barrier, protecting the underlying polymer from further thermal decomposition and limiting the release of flammable volatile compounds.
-
Intermolecular Interactions: The electronegativity and size of the halogen atom can influence the packing of polymer chains and the strength of intermolecular forces, which in turn can affect the overall thermal stability.
Comparative Thermal Performance Data (Synthesized)
As previously noted, a single experimental study providing a direct comparison of the entire series of polyamides from dimethyl 5-haloisophthalates is not available. However, based on published data for various halogenated aromatic polyamides, we can construct a representative table to illustrate the expected trends. The following table summarizes typical thermal decomposition data obtained via thermogravimetric analysis (TGA).
| Halogen Substituent (X) | Polymer Structure (Conceptual) | Td5% (°C, in N2) (Expected Range) | Td10% (°C, in N2) (Expected Range) | Char Yield at 800°C (%) (Expected Range) |
| -F | Polyamide from Dimethyl 5-fluoroisophthalate | 480 - 520 | 500 - 540 | 60 - 65 |
| -Cl | Polyamide from Dimethyl 5-chloroisophthalate | 450 - 490 | 470 - 510 | 55 - 60 |
| -Br | Polyamide from Dimethyl 5-bromoisophthalate | 430 - 470 | 450 - 490 | 50 - 55 |
| -I | Polyamide from Dimethyl 5-iodoisophthalate | 400 - 440 | 420 - 460 | 45 - 50 |
Note: The data presented in this table are synthesized from multiple sources on aromatic polyamides containing halogens and represent expected trends. Actual experimental values may vary depending on the specific diamine used, polymer molecular weight, and experimental conditions.
The expected trend clearly indicates that the fluorine-containing polyamide would possess the highest thermal stability, as evidenced by higher 5% and 10% weight loss temperatures (Td5% and Td10%) and a greater char yield. This is consistent with the high C-F bond energy. Conversely, the iodine-containing polyamide is expected to have the lowest thermal stability due to the weaker C-I bond.
Experimental Protocols
To facilitate further research and validation of the expected trends, we provide detailed, step-by-step methodologies for the synthesis and thermal analysis of these polymers.
Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This method is widely used for the synthesis of high-molecular-weight aromatic polyamides.
Materials:
-
Dimethyl 5-haloisophthalate (or the corresponding diacid chloride)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Monomer Preparation: If starting from dimethyl 5-haloisophthalate, it must first be hydrolyzed to the corresponding 5-haloisophthalic acid and then converted to the diacid chloride using a chlorinating agent like thionyl chloride.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1 equivalent) and anhydrous CaCl2 in anhydrous NMP.
-
Polymerization: To the stirred solution, add triphenyl phosphite (2.2 equivalents) and pyridine (2.2 equivalents). Then, add the 5-haloisophthalic acid (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 100-120°C and maintain for 3-4 hours under a nitrogen atmosphere.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Filter the fibrous polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.
Thermogravimetric Analysis (TGA)
TGA is the standard method for evaluating the thermal stability of polymers.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into the TGA sample pan (platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or air for oxidative stability studies) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10°C/min is standard.
-
Temperature Range: Typically from room temperature to 800°C or 1000°C.
-
-
Data Analysis: From the resulting TGA curve (weight % vs. temperature), determine the following parameters:
-
Td5% and Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively. These are common indicators of the onset of thermal decomposition.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 800°C). A higher char yield is generally indicative of better flame retardancy.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis and thermal characterization of the halogenated polyamides.
Caption: Workflow for the synthesis and thermal stability evaluation of polyamides derived from dimethyl 5-haloisophthalates.
Conclusion and Future Outlook
The incorporation of halogen substituents into the backbone of aromatic polyamides is a proven strategy for enhancing their thermal stability. Based on fundamental principles of chemical bond energies, a clear trend is expected: the thermal stability of polyamides derived from dimethyl 5-haloisophthalates will decrease in the order F > Cl > Br > I. The fluorine-containing polyamide is predicted to exhibit the highest decomposition temperature and char yield, making it a promising candidate for applications demanding extreme thermal resistance.
While this guide provides a robust framework for understanding and investigating these materials, there remains a clear need for a comprehensive experimental study that directly compares the entire homologous series under identical conditions. Such research would provide invaluable data for the rational design of next-generation high-performance polymers and would allow for a more precise quantification of the structure-property relationships discussed herein. Future work should also explore the synthesis of these polymers with a wider variety of aromatic diamines to further elucidate the interplay between the halogen substituent and the overall polymer architecture.
References
A Comparative Guide to the Kinetic Studies of Suzuki Coupling with Different Dimethyl Haloisophthalates
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] Its ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it a cornerstone of modern organic synthesis.[2] This guide provides an in-depth technical comparison of the kinetic performance of different dimethyl haloisophthalates (iodo-, bromo-, and chloro-substituted) in the Suzuki coupling reaction. By understanding the kinetic nuances of these substrates, researchers can optimize reaction conditions, improve yields, and gain deeper mechanistic insights.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step.
-
Oxidative Addition: In this initial step, an aryl halide (in this case, a dimethyl haloisophthalate) reacts with a palladium(0) complex, leading to the formation of a palladium(II) species. This step involves the cleavage of the carbon-halogen bond.[1] The rate of oxidative addition is highly dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl.[4] This is attributed to the decreasing bond strength of the carbon-halogen bond as we move down the halogen group.
-
Transmetalation: Following oxidative addition, the organopalladium(II) complex reacts with an organoboron compound (e.g., a boronic acid) in the presence of a base. This step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a crucial role in activating the organoboron reagent.[5]
-
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated.[3]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparing the Reactivity of Dimethyl Haloisophthalates
| Substrate | Relative Reactivity (Predicted) | Rationale |
| Dimethyl 5-iodoisophthalate | Highest | The Carbon-Iodine bond is the weakest among the halogens, leading to the fastest rate of oxidative addition. |
| Dimethyl 5-bromoisophthalate | Intermediate | The Carbon-Bromine bond is stronger than C-I but weaker than C-Cl, resulting in an intermediate reaction rate. |
| Dimethyl 5-chloroisophthalate | Lowest | The Carbon-Chlorine bond is the strongest, making the oxidative addition step the most challenging and the overall reaction the slowest. |
The two methoxycarbonyl groups on the isophthalate ring are electron-withdrawing. Electron-withdrawing substituents can have a complex effect on the Suzuki coupling. While they can accelerate the oxidative addition step, they may slow down the reductive elimination step. However, for aryl halides, it has been observed that the rate-determining step can shift from oxidative addition to transmetalation as the electron-withdrawing ability of the substituents increases.[6] This suggests that while the inherent reactivity of the C-X bond is the dominant factor, the electronic nature of the substituents also plays a significant role in the overall kinetics.
Experimental Protocol for Kinetic Studies
To empirically determine the kinetic profiles of the different dimethyl haloisophthalates, a series of controlled experiments must be conducted. The following is a detailed protocol for such a study.
Synthesis of Dimethyl Haloisophthalates
-
This compound: This can be synthesized from 5-bromoisophthalic acid by refluxing with anhydrous methanol and a catalytic amount of concentrated sulfuric acid.[7][8]
-
Dimethyl 5-iodoisophthalate: This can be prepared from dimethyl 5-aminoisophthalate via a Sandmeyer-type reaction involving diazotization followed by treatment with potassium iodide.[9]
-
Dimethyl 5-chloroisophthalate: Synthesis can be achieved through the esterification of 5-chloroisophthalic acid with methanol.
Kinetic Experiment Setup
-
Reaction Setup: To a pre-dried Schlenk tube equipped with a magnetic stir bar, add the dimethyl haloisophthalate (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Internal Standard: Add a degassed solvent mixture (e.g., 10 mL of toluene/ethanol/water in a 4:1:1 ratio) and an internal standard (e.g., dodecane, 0.5 mmol) to the reaction vessel.
-
Reaction Conditions: Place the Schlenk tube in a preheated oil bath at a constant temperature (e.g., 80 °C).
-
Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., 1 mL of diethyl ether) and a drying agent (e.g., Na₂SO₄).
-
Analysis: Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product.[2][10][11]
Caption: A flowchart illustrating the experimental workflow for the kinetic study.
Data Analysis
By plotting the concentration of the dimethyl haloisophthalate versus time, the initial reaction rate for each substrate can be determined. A comparison of these initial rates will provide a quantitative measure of their relative reactivities in the Suzuki coupling reaction. Further analysis of the kinetic data can also provide insights into the reaction order and the activation energy for each substrate.
Conclusion
The kinetic performance of dimethyl haloisophthalates in Suzuki coupling reactions is primarily governed by the strength of the carbon-halogen bond, leading to a predicted reactivity trend of iodo > bromo > chloro. The electron-withdrawing nature of the methoxycarbonyl groups will also influence the overall reaction kinetics. By following the detailed experimental protocol outlined in this guide, researchers can obtain valuable quantitative data to validate these predictions and further optimize their synthetic strategies. A thorough understanding of the kinetic aspects of this important reaction will undoubtedly facilitate the development of more efficient and robust methods for the synthesis of novel pharmaceutical and materials science compounds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 51760-21-5 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
A Comparative Guide to the Structural Validation of Dimethyl 5-bromoisophthalate: Establishing Molecular Identity Through Crystallographic and Spectroscopic Synergy
Abstract
Introduction: The Imperative of Structural Certainty
Dimethyl 5-bromoisophthalate (C₁₀H₉BrO₄, CAS No: 51760-21-5) is a diester derivative of isophthalic acid, utilized as a pharmaceutical intermediate.[1][2] Its precise molecular architecture—the spatial arrangement of its bromine atom and two methyl ester groups on the benzene ring—is critical to its reactivity and suitability in complex syntheses. An error in structural assignment can lead to significant downstream consequences, including loss of time, resources, and the generation of incorrect products.
Therefore, the rigorous validation of its structure is not merely an academic exercise but a foundational requirement for its use. While various analytical methods provide pieces of the structural puzzle, they are not all equal in their definitive power. This guide will compare the "gold standard" method, Single-Crystal X-ray Crystallography (SC-XRD), with essential spectroscopic techniques that provide orthogonal and confirmatory data.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[3] It provides an unambiguous, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision.[4][5] While a public crystal structure for this compound is not available in open-access databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of this writing, the workflow remains the benchmark against which all other methods are measured.
Theoretical Underpinnings: Why SC-XRD is Definitive
The method relies on the diffraction of a monochromatic X-ray beam by the ordered array of molecules in a single crystal.[3] The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing the positions and intensities of these diffracted spots, crystallographers can reconstruct a 3D model of the electron density within the unit cell—the basic repeating unit of the crystal. This electron density map is then interpreted to place atoms, defining the complete molecular connectivity and conformation in the solid state. The final refined structure is a highly accurate and precise representation of the molecule.
Experimental Workflow: From Powder to Publication
The journey from a powdered sample to a solved crystal structure is a multi-step process requiring patience and precision.
Diagram 1: Single-Crystal X-ray Crystallography Workflow
Experimental Protocol for SC-XRD
-
Crystal Growth (The Art of Crystallography):
-
Rationale: This is often the most challenging step. A high-quality, single crystal with dimensions typically >0.1 mm is required.[3] Slow crystal growth is essential to minimize defects.
-
Protocol: Dissolve this compound in a suitable solvent (e.g., methanol, ethyl acetate, or a mixture) to near saturation. Employ slow evaporation by covering the vial with parafilm and piercing a few small holes. Alternatively, use vapor diffusion by placing the vial in a sealed chamber containing a more volatile "anti-solvent" in which the compound is less soluble. Allow the setup to stand undisturbed for several days to weeks.
-
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or inclusions.
-
Protocol: Under a microscope, select a suitable crystal and mount it on a cryo-loop using a minimal amount of cryo-protectant oil. The loop is then attached to a goniometer head.
-
-
Data Collection:
-
Rationale: The crystal is cooled (typically to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.[3]
-
Protocol: Mount the goniometer head onto the diffractometer. A modern instrument with an area detector (like a CCD or pixel detector) will automatically center the crystal and collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Rationale: Specialized software is used to process the raw diffraction images, determine the unit cell parameters, and solve the "phase problem" to generate an initial electron density map. This initial model is then refined against the experimental data to improve its accuracy.
-
Protocol: The collected data is integrated and scaled. The structure is typically solved using "direct methods." The resulting atomic model is then refined, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should ideally be below 5-7% for a well-resolved small molecule structure.
-
Orthogonal Validation: A Spectroscopic & Spectrometric Approach
When a single crystal cannot be obtained, or as a necessary complement to crystallographic data, a suite of other analytical techniques must be employed. These methods probe different aspects of the molecule's properties, and their combined data provides a powerful, self-validating system for structural confirmation.[6][7][8]
Diagram 2: Integrated Spectroscopic Validation Workflow
Mass Spectrometry (MS): Determining the Formula
-
Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the molecular weight and, with high-resolution instruments (HRMS), the exact molecular formula.
-
Expected Data for C₁₀H₉BrO₄: The molecular weight is 273.08 g/mol .[10] Due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity at m/z 272 and 274. This isotopic signature is a powerful diagnostic tool.
-
Experimental Protocol (Electron Impact - EI):
-
Introduce a small amount of the solid sample into the ion source via a direct insertion probe.
-
Vaporize the sample with gentle heating.
-
Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV).[11]
-
The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The analyzer separates the ions based on their m/z ratio, and the detector records their relative abundance.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
-
Core Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies.
-
Expected Data for C₁₀H₉BrO₄:
-
~1720-1740 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the two ester groups.
-
~1200-1300 cm⁻¹: A strong absorption from the C-O stretch of the ester groups.
-
~3000-3100 cm⁻¹: Weaker absorptions from the C-H stretches of the aromatic ring.
-
~2850-2960 cm⁻¹: Weaker absorptions from the C-H stretches of the methyl groups.
-
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[1]
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid this compound powder onto the crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[10]
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
-
Core Principle: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[12] It maps the chemical environment of each ¹H and ¹³C nucleus, and through-bond couplings reveal connectivity.
-
Expected Data for C₁₀H₉BrO₄:
-
¹H NMR:
-
A singlet around 3.9-4.0 ppm, integrating to 6 protons, corresponding to the two equivalent methyl ester (-OCH₃) groups.
-
A pattern in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the benzene ring. Due to the substitution pattern, we would expect a triplet (or a narrow multiplet) for the proton between the two ester groups and a doublet (or a multiplet) for the two protons adjacent to the bromine atom.
-
-
¹³C NMR:
-
A signal around 52-55 ppm for the two equivalent methyl ester carbons.
-
A signal around 165-168 ppm for the two equivalent ester carbonyl carbons.
-
Four distinct signals in the aromatic region (~120-140 ppm) for the six aromatic carbons (two pairs will be equivalent by symmetry). The carbon attached to the bromine will be at a distinct chemical shift.
-
-
-
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's magnet.
-
The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the broadband proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. Further experiments like DEPT-135 can be run to distinguish between CH, CH₂, and CH₃ carbons.
-
Comparative Analysis: Choosing the Right Tool
The true power of structural elucidation lies in the intelligent application and integration of data from these different techniques.
| Technique | Information Provided | Sample Requirement | Destructive? | Level of Confidence |
| SC-XRD | Absolute 3D structure, bond lengths/angles, packing | High-quality single crystal (~0.1 mm) | No | Unambiguous |
| HRMS | Exact molecular formula, isotopic ratios | Micrograms, solid or liquid | Yes (in EI) | High (for formula) |
| ¹³C & ¹H NMR | Carbon-hydrogen framework, connectivity, symmetry | ~5-10 mg, soluble | No | High (for connectivity) |
| IR | Presence of specific functional groups | Milligrams, solid or liquid | No | Moderate (confirmatory) |
Conclusion: A Self-Validating Structural Dossier
While Single-Crystal X-ray Crystallography stands alone as the ultimate arbiter of molecular structure, its reliance on high-quality crystals makes it a technique of opportunity rather than a routine certainty. For this compound, and countless other critical compounds in research and development, a robust and confident structural assignment is built upon a foundation of complementary spectroscopic and spectrometric data.
The workflow is logical and self-validating:
-
Mass Spectrometry confirms the molecular weight and elemental formula (C₁₀H₉BrO₄), crucially verified by the 1:1 isotopic pattern of bromine.
-
IR Spectroscopy provides rapid confirmation of the key ester functional groups (C=O and C-O stretches).
-
NMR Spectroscopy provides the definitive map of the C-H framework, confirming the number and environment of protons and carbons, and establishing the connectivity consistent with the 5-bromo-substituted isophthalate structure.
When the data from these three independent techniques converge to tell the same, consistent story, a researcher can declare the structure of this compound validated with an exceptionally high degree of confidence, sufficient for publication, patenting, and progression into further development. The theoretical ideal of an X-ray structure provides the framework, but the practical synergy of spectroscopy provides the proof.
References
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. sc.edu [sc.edu]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Senior Application Scientist's Guide to Dimethyl 5-haloisophthalates in Pharmaceutical Synthesis
An In-depth Performance Comparison of Dimethyl 5-chloro-, 5-bromo-, and 5-iodoisophthalate in Key Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and scalability of a synthetic route. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures central to many pharmaceutical compounds. This guide provides a comprehensive comparative analysis of Dimethyl 5-bromoisophthalate and its chloro and iodo analogues, offering insights into their performance in pivotal pharmaceutical synthesis reactions, supported by experimental data and detailed protocols.
Introduction: The Dimethyl 5-haloisophthalate Scaffold
Dimethyl 5-haloisophthalates are versatile intermediates in pharmaceutical synthesis. The diester functionalities offer sites for further elaboration, while the halogen atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions. The nature of the halogen atom (chlorine, bromine, or iodine) significantly impacts the reactivity of the molecule, creating a trade-off between cost and performance that is a key consideration in process development and scale-up.
Physicochemical Properties and Synthesis Overview
A fundamental understanding of the physical and chemical properties of these building blocks is essential for their effective use. The following table summarizes key properties of the three analogues.
| Property | Dimethyl 5-chloroisophthalate | This compound | Dimethyl 5-iodoisophthalate |
| CAS Number | 20330-90-9 | 51760-21-5 | 51839-15-7[1] |
| Molecular Formula | C₁₀H₉ClO₄ | C₁₀H₉BrO₄ | C₁₀H₉IO₄[1] |
| Molecular Weight | 228.63 g/mol | 273.08 g/mol | 320.08 g/mol [1] |
| Melting Point | 78-80 °C | 89-91 °C[2] | 102-106 °C[3] |
| Appearance | White to faint yellow powder/crystals | White to beige to light yellow solid[4] | White to light yellow powder/crystal[3] |
| Relative Cost | Lowest | Moderate | Highest |
The synthesis of these compounds typically involves the halogenation of isophthalic acid followed by esterification. For example, this compound can be prepared in high yield by the esterification of 5-bromoisophthalic acid in methanol with a catalytic amount of sulfuric acid[4]. Similar approaches can be envisioned for the chloro and iodo analogues, starting from the corresponding halogenated isophthalic acids.
Comparative Performance in Key Cross-Coupling Reactions
The true value of these building blocks is realized in their application in carbon-carbon and carbon-heteroatom bond-forming reactions, which are cornerstones of modern pharmaceutical synthesis. The choice of halogen significantly dictates the reaction conditions and outcomes. The general reactivity trend for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-Cl[5][6]. This is primarily due to the decreasing bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly influences the rate-determining oxidative addition step in many catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures. The performance of the dimethyl 5-haloisophthalates in this reaction is a critical consideration.
Expected Performance Comparison:
| Feature | Dimethyl 5-iodoisophthalate | This compound | Dimethyl 5-chloroisophthalate |
| Reactivity | Highest | High | Moderate |
| Typical Reaction Temperature | Room temperature to moderate heating (e.g., 80 °C) | Moderate heating (e.g., 80-100 °C) | Higher heating (e.g., 100-120 °C) |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Moderate (e.g., 2-5 mol%) | Higher (e.g., 3-5 mol%) |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) | Standard to moderately bulky phosphine ligands | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often required[6][7] |
| Yields | Generally excellent | Good to excellent | Moderate to good, highly dependent on catalyst system |
Causality Behind Experimental Choices: The higher reactivity of the iodo- and bromo-derivatives allows for the use of less forcing conditions and simpler catalytic systems. For the less reactive chloro-analogue, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center[6][7]. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) also plays a crucial role in optimizing the reaction, with aqueous conditions often being beneficial[8].
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a key transformation for the synthesis of aryl alkynes, which are important motifs in many biologically active molecules.
Expected Performance Comparison:
| Feature | Dimethyl 5-iodoisophthalate | This compound | Dimethyl 5-chloroisophthalate |
| Reactivity | Highest | High | Low |
| Copper Co-catalyst | Often not required (copper-free conditions are effective)[9] | Can be performed with or without a copper co-catalyst[4][10][11] | Generally requires a copper co-catalyst and more forcing conditions |
| Reaction Temperature | Room temperature to mild heating | Room temperature to moderate heating | Elevated temperatures |
| Yields | Excellent | Good to excellent | Lower, with potential for side reactions |
Causality Behind Experimental Choices: The high reactivity of the iodo- and bromo-derivatives facilitates the reaction under mild conditions, often allowing for copper-free protocols that can prevent the formation of undesired alkyne homocoupling (Glaser coupling) byproducts[4][11]. The less reactive chloro-derivative typically requires the presence of a copper co-catalyst to facilitate the transmetalation of the copper acetylide to the palladium center.
Catalytic Cycles: Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes, leading to substituted olefins that are valuable intermediates in pharmaceutical synthesis.
Expected Performance Comparison:
| Feature | Dimethyl 5-iodoisophthalate | This compound | Dimethyl 5-chloroisophthalate |
| Reactivity | Highest | High | Low |
| Reaction Temperature | Mild to moderate heating (e.g., 80-100 °C) | Moderate to high heating (e.g., 100-120 °C) | High heating (e.g., 120-140 °C) and often requires specialized ligands[12] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(OAc)₂) | Often requires phosphine ligands (e.g., PPh₃) | Requires bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands[13] |
| Yields | Generally high | Good | Moderate, can be challenging |
Causality Behind Experimental Choices: Similar to the other cross-coupling reactions, the reactivity trend follows the C-X bond strength. For the less reactive chloro-derivative, highly active catalyst systems are required to achieve reasonable yields. The choice of base (e.g., Et₃N, K₂CO₃) and solvent (e.g., DMF, NMP, dioxane) is also critical for a successful Heck reaction[14].
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of this compound and a general procedure for a Suzuki-Miyaura coupling reaction.
Synthesis of this compound[5]
Materials:
-
5-Bromoisophthalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
5 wt% aqueous sodium bicarbonate solution
-
Distilled water
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 110 g (0.45 mol) of 5-bromoisophthalic acid, 500 mL of anhydrous methanol, and 10 g of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux with stirring for 6 hours.
-
Cool the mixture to room temperature and slowly add it dropwise to 1 L of distilled water.
-
Neutralize the mixture to pH 7-8 with a 5 wt% aqueous sodium bicarbonate solution.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with two portions of 1 L of distilled water.
-
Dry the resulting white solid in a vacuum oven at 50 °C for 48 hours to yield this compound (typical yield: ~89%).
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2 equivalents)
-
Toluene/Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the toluene/water solvent mixture (5 mL).
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Stir the reaction mixture vigorously at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between Dimethyl 5-chloro-, 5-bromo-, and 5-iodoisophthalate is a strategic decision that balances reactivity, cost, and the specific requirements of the synthetic route.
-
Dimethyl 5-iodoisophthalate is the most reactive of the three, allowing for the mildest reaction conditions, lowest catalyst loadings, and often the highest yields. It is the ideal choice for early-stage drug discovery and the synthesis of complex molecules where maximizing yield and minimizing reaction optimization time are paramount.
-
This compound offers a good balance between reactivity and cost. It is a workhorse reagent suitable for a wide range of cross-coupling reactions under reasonably mild conditions and is often the preferred choice for process development and scale-up where cost-effectiveness becomes a more significant factor.
-
Dimethyl 5-chloroisophthalate is the most cost-effective of the three but also the least reactive. Its use often requires more forcing reaction conditions and specialized, and often more expensive, catalyst systems. It is a viable option for large-scale manufacturing where the cost of the starting material is a primary driver and the necessary process optimization has been established.
By carefully considering the factors outlined in this guide, researchers and drug development professionals can make informed decisions in selecting the optimal Dimethyl 5-haloisophthalate building block for their specific pharmaceutical synthesis needs, ultimately contributing to more efficient and cost-effective drug development programs.
References
- 1. CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 6. Synthesis of bulky, electron rich hemilabile phosphines and their application in the Suzuki coupling reaction of aryl chlorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Dimethyl 5-bromoisophthalate in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of target molecules in complex biological and environmental matrices is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the cross-reactivity of Dimethyl 5-bromoisophthalate, a compound of interest in various research and development sectors. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays, offering field-proven insights and detailed experimental protocols to ensure the integrity of your analytical data.
Introduction: The Challenge of Specificity
This compound is a halogenated aromatic compound utilized as a pharmaceutical intermediate.[1] Its accurate detection is critical, yet complex mixtures present a significant analytical challenge due to the potential for cross-reactivity from structurally similar compounds. This guide will equip you with the knowledge to anticipate and mitigate these interferences, ensuring the specificity and reliability of your results.
Potential Cross-Reactants:
The primary concern for cross-reactivity arises from compounds with similar chemical structures. For this compound, these include:
-
Structural Isomers: Isomers of Dimethyl bromoisophthalate.
-
Halogenated Analogs: Dimethyl 5-chloroisophthalate and Dimethyl 5-iodoisophthalate.
-
Related Phthalates and their Metabolites: Compounds like dimethyl isophthalate and their metabolic byproducts.[2]
-
Degradation Products: Environmental or metabolic breakdown products of the parent compound.
This guide will compare the performance of three key analytical platforms in distinguishing this compound from these potential interferents.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision that directly impacts the specificity, sensitivity, and throughput of your study. Here, we compare GC-MS, LC-MS/MS, and Immunoassays for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3] Its high chromatographic resolution makes it a powerful tool for separating structurally similar isomers.
Principle: Compounds are separated based on their boiling points and affinity for the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum that acts as a chemical fingerprint.
Performance in Cross-Reactivity Assessment:
GC-MS can effectively differentiate this compound from many potential cross-reactants based on their retention times and fragmentation patterns. For instance, the retention indices of phthalates on various GC columns have been well-documented, aiding in method development.[4][5][6] However, co-elution of closely related isomers can still occur, necessitating careful optimization of the chromatographic method and reliance on unique fragment ions for quantification. The common phthalate fragment at m/z 149 can complicate analysis if not properly resolved.[3][7]
Illustrative Cross-Reactivity Data (GC-MS):
The following table presents hypothetical, yet realistic, relative response factors for potential cross-reactants in a GC-MS analysis optimized for this compound. This data is based on the principle that while chromatography can separate many compounds, those with very similar structures and volatility may show some degree of overlap, which is then resolved by mass spectrometry.
| Compound | Expected Retention Time (Relative to Analyte) | Relative Response Factor (%) | Key Differentiating Ions (m/z) |
| This compound | 1.00 | 100 | 272/274 (M+), 241/243, 163 |
| Dimethyl 4-bromoisophthalate | 0.98 | <5 | 272/274, 241/243, 163 |
| Dimethyl 5-chloroisophthalate | 0.95 | <1 | 228/230, 197/199, 163 |
| Dimethyl 5-iodoisophthalate | 1.05 | <1 | 320, 289, 163 |
| Dimethyl isophthalate | 0.92 | <0.1 | 194, 163, 133 |
| Monomethyl 5-bromoisophthalate | Requires derivatization | <0.1 (if derivatized) | Varies with derivatization |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique suitable for a wide range of compounds, including those that are not amenable to GC analysis without derivatization.
Principle: Compounds are separated in the liquid phase based on their polarity and affinity for the column's stationary phase. The tandem mass spectrometer provides two stages of mass analysis, allowing for highly selective detection through Multiple Reaction Monitoring (MRM).
Performance in Cross-Reactivity Assessment:
The selectivity of LC-MS/MS is its key advantage. By selecting specific precursor-to-product ion transitions, it is possible to detect and quantify this compound with minimal interference, even in the presence of co-eluting compounds. This makes it an excellent choice for complex matrices. The development of methods for other brominated organic pollutants in water provides a good starting point for method optimization.[8]
Illustrative Cross-Reactivity Data (LC-MS/MS):
The cross-reactivity in LC-MS/MS is determined by the uniqueness of the selected MRM transitions. The following table illustrates the expected low cross-reactivity due to the high specificity of the technique.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected Cross-Reactivity (%) |
| This compound | 273/275 | 241/243 | 20 | 100 |
| Dimethyl 4-bromoisophthalate | 273/275 | 241/243 | 20 | <1 (with chromatographic separation) |
| Dimethyl 5-chloroisophthalate | 229/231 | 197/199 | 20 | <0.1 |
| Dimethyl 5-iodoisophthalate | 321 | 289 | 20 | <0.1 |
| Dimethyl isophthalate | 195 | 163 | 18 | <0.1 |
| Monomethyl 5-bromoisophthalate | 259/261 | 227/229 | 18 | <0.1 |
Immunoassays (ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high-throughput screening capabilities and are often used for rapid detection of specific compounds.
Principle: These assays rely on the specific binding of an antibody to its target antigen. In a competitive ELISA format, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.
Performance in Cross-Reactivity Assessment:
The specificity of an immunoassay is determined by the antibody's ability to distinguish between the target analyte and structurally similar compounds. Cross-reactivity is a significant consideration and must be thoroughly evaluated during assay development. While immunoassays can be highly specific, even minor structural differences in analogs can lead to significant cross-reactivity, potentially leading to inaccurate quantification. The degree of cross-reactivity can be influenced by the immunoassay format and the specific antibodies used.[9]
Illustrative Cross-Reactivity Data (Competitive ELISA):
The following table presents hypothetical cross-reactivity data for a competitive ELISA developed for this compound. The values are calculated as: (IC50 of this compound / IC50 of competing compound) x 100.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Dimethyl 4-bromoisophthalate | 50 | 20 |
| Dimethyl 5-chloroisophthalate | 200 | 5 |
| Dimethyl 5-iodoisophthalate | 80 | 12.5 |
| Dimethyl isophthalate | >1000 | <1 |
| 5-Bromoisophthalic acid | >1000 | <1 |
Experimental Protocols
To ensure the trustworthiness and reproducibility of your findings, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the analysis of this compound in complex matrices.
GC-MS Analysis Protocol
This protocol is designed for the analysis of this compound in a complex matrix such as serum, requiring a robust sample preparation to remove interferences.
Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of serum in a glass tube, add an internal standard (e.g., deuterated this compound or a structurally similar compound with a different retention time).
-
Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a hexane/dichloromethane mixture).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 2-5) with a fresh aliquot of organic solvent and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Conditions:
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Injector: Splitless mode at 280 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 272, 274, 241, 243, 163) and the internal standard.
LC-MS/MS Analysis Protocol
This protocol is suitable for the analysis of this compound in aqueous samples, such as environmental water, and leverages the high sensitivity of LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample (spiked with an internal standard) onto the cartridge at a slow flow rate (e.g., 5 mL/min).
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the transitions specified in the data table above.
Competitive ELISA Protocol
This protocol outlines the general steps for a competitive ELISA to screen for this compound.
Assay Procedure:
-
Coating: Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight.
-
Washing: Wash the plate to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Competition: Add standards or samples along with a fixed concentration of enzyme-labeled this compound (the competitor) to the wells and incubate.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Signal Measurement: Measure the absorbance of the wells using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Conclusion and Recommendations
The selection of an appropriate analytical method for the study of this compound in complex mixtures is contingent upon the specific requirements of the research.
-
GC-MS offers excellent separation capabilities for isomers and is a cost-effective and robust technique for routine analysis, provided that potential co-elution issues are addressed through careful method development.
-
LC-MS/MS provides superior specificity and sensitivity, making it the gold standard for quantitative analysis in complex matrices where low detection limits are required and interferences are a major concern.
-
Immunoassays are best suited for high-throughput screening applications. However, their utility is highly dependent on the specificity of the antibody, and thorough cross-reactivity testing is essential for data validation.
By understanding the principles, strengths, and limitations of each technique, and by implementing the rigorous experimental protocols outlined in this guide, researchers can confidently and accurately assess the presence and quantity of this compound, ensuring the scientific integrity of their work.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. The Kovats Retention Index: Dimethyl isophthalate (C10H10O4) [pherobase.com]
- 6. glsciences.com [glsciences.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dimethyl 5-bromoisophthalate and Its Derivatives
Introduction: The Structural Nuances of Isophthalate Derivatives
Dimethyl 5-bromoisophthalate serves as a pivotal building block in the synthesis of functional polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates.[1][2][3] Its utility stems from the difunctional nature of the isophthalate core and the reactive handle provided by the bromine substituent. The substitution at the 5-position of the benzene ring is a critical design element, as modifying this position with different functional groups (e.g., -NO₂, -NH₂, -I) dramatically alters the molecule's electronic properties, steric profile, and intermolecular interactions.
For researchers in materials science and drug development, the precise characterization of these molecules is not merely a procedural formality; it is the foundation upon which reliable and reproducible research is built. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. They provide an unambiguous fingerprint of the molecular structure, enabling confirmation of identity, assessment of purity, and elucidation of structural transformations.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its key derivatives. We will explore not just the data itself, but the underlying chemical principles that govern the observed spectral differences, offering field-proven insights into experimental design and data interpretation.
The Analytical Workflow: A Self-Validating Approach
A robust analytical workflow ensures that the data collected is both accurate and reliable. The process is cyclical, with each technique providing complementary information that validates the findings of the others.
Caption: A typical workflow for the synthesis and spectroscopic validation of new chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay for ¹H, and a 2-5 second delay for ¹³C.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the ¹H signals. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Comparative ¹H NMR Analysis
The substitution at the 5-position of the isophthalate ring creates a plane of symmetry. This results in a predictable set of signals for the aromatic protons: a triplet for H-2 and a doublet for H-4 and H-6. The chemical shift of these protons is highly sensitive to the electronic nature of the substituent at C-5.
Caption: Molecular structures of Dimethyl Isophthalate derivatives.
Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts, δ, in ppm)
| Compound | Substituent (-X) | Electronic Effect | H-2 (t) | H-4, H-6 (d) | -OCH₃ (s) |
| Dimethyl 5-aminoisophthalate[4] | -NH₂ | Strong Donating | ~7.5 | ~7.0 | ~3.9 |
| Dimethyl isophthalate[5] | -H | Neutral | 8.71 | 8.26 | 3.96 |
| This compound | -Br | Weak Withdrawing | ~8.6 | ~8.4 | ~3.9 |
| Dimethyl 5-nitroisophthalate[6] | -NO₂ | Strong Withdrawing | ~9.1 | ~9.0 | ~4.0 |
-
Causality: The trend observed is a direct consequence of the substituent's electronic effect. The electron-donating amino (-NH₂) group increases electron density on the ring, shielding the aromatic protons and shifting their signals upfield (to lower ppm values). Conversely, the strongly electron-withdrawing nitro (-NO₂) group decreases electron density, deshielding the protons and causing a significant downfield shift (to higher ppm values). The bromine atom, being electronegative, has a moderate deshielding effect compared to the unsubstituted parent compound.
Comparative ¹³C NMR Analysis
The same electronic principles govern the ¹³C NMR spectra. The chemical shifts of the aromatic carbons provide a clear picture of the electron distribution within the ring.
Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts, δ, in ppm)
| Compound | Substituent (-X) | C=O | C-1, C-3 | C-2 | C-4, C-6 | C-5 | -OCH₃ |
| Dimethyl 5-aminoisophthalate[4] | -NH₂ | ~167 | ~131 | ~120 | ~118 | ~150 | ~52 |
| Dimethyl isophthalate[7] | -H | 166.1 | 130.8 | 133.8 | 128.8 | 129.5 | 52.3 |
| This compound | -Br | ~165 | ~133 | ~137 | ~132 | ~122 | ~53 |
| Dimethyl 5-nitroisophthalate[6] | -NO₂ | ~164 | ~133 | ~135 | ~127 | ~148 | ~53 |
-
Expert Insight: Note the chemical shift of C-5, the carbon directly attached to the substituent. For the amino derivative, this carbon is significantly shielded (~150 ppm), while for the nitro derivative, it is also shielded relative to what might be expected, due to resonance effects, but the key difference is seen in the other ring carbons. The ipso-carbon attached to the bromine (C-5) is shifted upfield to ~122 ppm, a characteristic effect of halogen substitution. The carbonyl carbons (C=O) are less affected but still show subtle shifts based on the overall electron density of the ring.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Comparative IR Analysis
For isophthalate derivatives, the most informative region is the carbonyl stretching (νC=O) frequency, which typically appears between 1700-1750 cm⁻¹. The exact position is sensitive to the electronic effects transmitted through the aromatic ring.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | Substituent (-X) | C=O Stretch (Ester) | C-O Stretch | Aromatic C=C | C-X Stretch |
| Dimethyl 5-aminoisophthalate | -NH₂ | ~1715 | ~1250 | ~1600 | C-N: ~1340 |
| Dimethyl isophthalate[8] | -H | ~1725 | ~1250 | ~1610 | N/A |
| This compound | -Br | ~1730 | ~1255 | ~1590 | C-Br: ~680 |
| Dimethyl 5-nitroisophthalate[6] | -NO₂ | ~1735 | ~1260 | ~1615 | N-O: ~1530, ~1350 |
-
Causality: An electron-withdrawing group like -NO₂ pulls electron density away from the carbonyl carbon, strengthening the C=O double bond and increasing its vibrational frequency (a shift to higher wavenumbers). Conversely, an electron-donating group like -NH₂ pushes electron density into the ring, which can slightly weaken the C=O bond through resonance, lowering its vibrational frequency. The C-X bond stretch is also a key diagnostic peak, with the C-Br stretch appearing at a low frequency due to the high mass of the bromine atom.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic charged ions.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight) and detected.
-
Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Comparative MS Analysis
The molecular ion peak is the most critical piece of information. For this compound, a unique and unmistakable feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2)⁺.
Caption: Plausible EI-MS fragmentation pathway for this compound.
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | MW | Key Peaks (m/z) and Interpretation |
| Dimethyl isophthalate[8] | C₁₀H₁₀O₄ | 194.18 | 194 (M⁺•) , 163 (M - •OCH₃)⁺, 135 (M - •COOCH₃)⁺ |
| This compound [9] | C₁₀H₉BrO₄ | 273.08 | 272/274 (M⁺•) , 241/243 (M - •OCH₃)⁺, 183/185 |
| Dimethyl 5-nitroisophthalate[6] | C₁₀H₉NO₆ | 239.18 | 239 (M⁺•) , 208 (M - •OCH₃)⁺, 193 (M - NO₂)⁺ |
| Dimethyl 5-aminoisophthalate[4] | C₁₀H₁₁NO₄ | 209.20 | 209 (M⁺•) , 178 (M - •OCH₃)⁺ |
-
Trustworthiness: The presence of the M⁺/M+2 doublet for the bromo-compound is a self-validating piece of data. If this pattern is absent, the compound is not what it is presumed to be. The loss of a methoxy radical (•OCH₃, 31 Da) is a common and expected fragmentation for methyl esters, providing further structural confirmation across all derivatives.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a clear demonstration of structure-property relationships. Each analytical technique provides a unique but complementary piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework and report on the electronic environment, IR spectroscopy confirms the presence of key functional groups and their electronic perturbations, and Mass Spectrometry verifies the molecular weight and provides the definitive signature of halogenation.
For the researcher, a thorough understanding of these techniques and the causal relationships between chemical structure and spectral output is indispensable. It allows for confident structural assignment, ensures the quality of synthetic materials, and ultimately accelerates the pace of discovery and innovation in drug development and materials science.
References
- 1. This compound | 51760-21-5 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl isophthalate(1459-93-4) 1H NMR spectrum [chemicalbook.com]
- 6. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl isophthalate(1459-93-4) 13C NMR spectrum [chemicalbook.com]
- 8. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking New Catalysts for Dimethyl 5-bromoisophthalate Reactions
For researchers, scientists, and professionals in drug development, the efficient functionalization of aromatic building blocks is a cornerstone of modern synthesis. Dimethyl 5-bromoisophthalate is a key intermediate, and the selection of an optimal catalyst for its transformation is critical for achieving high yields, selectivity, and process efficiency. This guide provides an in-depth comparison of established and novel catalyst systems for cross-coupling reactions involving this compound, supported by experimental data and detailed protocols.
The Challenge: Steric Hindrance and Electronic Deactivation
This compound presents a unique set of challenges for catalytic cross-coupling. The bromine atom is situated on an electron-deficient aromatic ring due to the presence of two electron-withdrawing methyl ester groups. Furthermore, the positioning of these ester groups ortho and para to the bromine can introduce steric hindrance, potentially impeding the approach of the catalyst and coupling partners. These electronic and steric factors necessitate careful consideration in catalyst selection to overcome higher activation barriers and prevent catalyst deactivation.
Key Performance Metrics in Catalysis
To objectively compare catalyst performance, we rely on several key metrics:
-
Yield (%) : The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON) : The total number of moles of substrate that a mole of catalyst can convert before becoming inactive. It is a measure of catalyst longevity and efficiency.[1][2]
-
Turnover Frequency (TOF) : The number of catalytic cycles a catalyst can perform per unit of time, indicating the catalyst's intrinsic activity.[1][3][4]
-
Catalyst Loading (mol%) : The amount of catalyst used relative to the limiting reactant. Lower catalyst loadings are desirable for cost-effectiveness and reducing metal contamination in the final product.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating biaryl structures. The choice of palladium catalyst and ligand is crucial, especially when dealing with sterically hindered and electron-deficient substrates like this compound.[5][6][7]
Catalyst Performance Comparison: Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) | Reference(s) |
| Established: Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | ~85 | 42.5 | ~4 | [8][9] |
| New: G3-XPhos Precatalyst | XPhos | K₃PO₄ | 2-MeTHF | 80 | 0.5 | >95 | 190 | ~16 | [10][11] |
| New: PEPPSI-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 1 | >90 | 90 | ~15 | [12] |
Causality Behind Experimental Choices:
The traditional Pd(PPh₃)₄ catalyst, while effective for many substrates, can struggle with sterically hindered and electron-deficient aryl bromides, often requiring higher catalyst loadings and temperatures. The dissociation of PPh₃ ligands to generate the active 14-electron Pd(0) species can be slow, and the catalyst can be prone to deactivation.[13][14]
Modern Buchwald-type ligands like XPhos are bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species, accelerates the rate-limiting oxidative addition step, and facilitates the final reductive elimination to release the product.[15][16] The use of G3-XPhos, a well-defined precatalyst, ensures a consistent and rapid generation of the active catalyst, leading to higher TONs and TOFs even at lower temperatures and catalyst loadings.[10][11] N-heterocyclic carbene (NHC) ligands, as seen in the PEPPSI-IPr catalyst, are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to deactivation and highly active for challenging substrates.[12][17]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be self-validating through rigorous monitoring and the use of an internal standard for accurate quantification.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., G3-XPhos Precatalyst)
-
Potassium phosphate (K₃PO₄)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the G3-XPhos precatalyst (0.005 mmol, 0.5 mol%) and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 2-MeTHF (5 mL) and the internal standard (0.5 mmol).
-
Reaction and Monitoring: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 6 hours) and analyzing them by GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the yield based on the isolated product and quantify the conversion at each time point using the internal standard to determine the TOF.
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes. Traditional methods often rely on a copper co-catalyst, which can lead to undesirable alkyne homocoupling. Modern catalyst systems aim to improve efficiency and eliminate the need for copper.[18][19]
Catalyst Performance Comparison: Sonogashira Coupling
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) | Reference(s) |
| Established: Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | 65 | 2 | ~80 | 40 | ~3 | [8][19] |
| New: cataCXium® PIntb | PIntb | None (Cu-free) | TMEDA | TMEDA | 80 | 0.1 | >95 | 950 | ~80 | [1] |
| New: [DTBNpP]Pd(crotyl)Cl | DTBNpP | None (Cu-free) | TMP | DMSO | rt | 2.5 | >90 | 36 | ~18 | [20] |
Causality Behind Experimental Choices:
The classic Pd(PPh₃)₂Cl₂/CuI system is effective but suffers from drawbacks related to the copper co-catalyst, including the formation of Glaser-Hay homocoupling byproducts and potential contamination of the final product. The need for an amine base can also limit functional group tolerance.[18][19]
Newer catalyst systems often focus on copper-free conditions. The cataCXium® PIntb ligand, a bulky biarylphosphine, creates a highly active and stable palladium center that can facilitate the coupling without a copper co-catalyst, leading to exceptionally high TONs.[1] The use of a strong organic base like tetramethylethylenediamine (TMEDA) is also crucial in this system. The [DTBNpP]Pd(crotyl)Cl precatalyst is an air-stable, monoligated system that allows for rapid catalyst activation at room temperature, offering a mild and efficient route to Sonogashira products with excellent functional group tolerance.[20]
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol includes in-situ monitoring to provide a detailed kinetic profile, ensuring the trustworthiness of the performance data.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., cataCXium® PIntb with Na₂PdCl₄)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a glovebox, add Na₂PdCl₄ (0.001 mmol, 0.1 mol%) and cataCXium® PIntb (0.002 mmol, 0.2 mol%) to a vial. Add TMEDA (3 mL) and stir for 10 minutes.
-
To a separate reaction vessel, add this compound (1.0 mmol) and a stir bar.
-
Add the prepared catalyst solution to the reaction vessel.
-
Add phenylacetylene (1.2 mmol).
-
Reaction and Monitoring: Seal the vessel and heat to 80°C. Monitor the reaction using an in-situ IR probe or by taking aliquots for LC-MS analysis to determine the rate of product formation.
-
Workup: After completion, cool to room temperature, dilute with ethyl acetate, and wash with a saturated aqueous solution of NH₄Cl and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification and Analysis: Purify by column chromatography. Calculate yield, TON, and TOF from the isolated product and the kinetic data obtained from in-situ monitoring.
Visualization of Sonogashira Experimental Workflow
Caption: Workflow for a copper-free Sonogashira coupling experiment.
III. Heck Coupling: Vinylation of Aryl Bromides
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. For a deactivated substrate like this compound, catalyst choice is key to achieving good yields and avoiding side reactions.[10][21]
Catalyst Performance Comparison: Heck Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference(s) |
| Established: Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 1 | ~75 | [10][22] |
| New: Herrmann's Catalyst | Buchwald-type | NaOAc | NMP | 120 | 0.5 | >90 | [23] |
| New: Pd/NHC Complex | NHC | K₂CO₃ | Dioxane | 110 | 1 | >92 | [2][17] |
Causality Behind Experimental Choices:
Traditional Heck catalysts based on Pd(OAc)₂ and simple phosphine ligands can suffer from catalyst decomposition at the high temperatures often required for deactivated aryl bromides, leading to the formation of palladium black and reduced catalytic activity.[21][22]
Herrmann's catalyst, a palladacycle, is a highly stable and active precatalyst that is particularly effective for the Heck reaction of aryl bromides. Its stability allows for reactions at higher temperatures with lower catalyst loadings, improving overall efficiency.[23] Palladium complexes with N-heterocyclic carbene (NHC) ligands offer a combination of high stability and activity. The strong Pd-NHC bond prevents ligand dissociation and subsequent catalyst decomposition, making them excellent choices for challenging Heck couplings.[2][17]
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The reaction is highly sensitive to the choice of ligand, which dictates the scope of both the amine and the aryl halide coupling partners.[15]
Catalyst Performance Comparison: Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference(s) |
| Established: Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 1.5 | ~80 | [15] |
| New: G3-BrettPhos Precatalyst | BrettPhos | LHMDS | Dioxane | rt | 1 | >95 | [13] |
| New: NIXANTPHOS/Pd(OAc)₂ | NIXANTPHOS | NaOt-Bu | Toluene | 110 | 0.5 | >90 | [4] |
Causality Behind Experimental Choices:
First and second-generation Buchwald-Hartwig catalyst systems, while groundbreaking, often required relatively high catalyst loadings and were limited in the scope of amines that could be coupled, particularly with challenging aryl halides.[15]
The development of increasingly bulky and electron-rich biarylphosphine ligands like BrettPhos has dramatically expanded the scope and efficiency of the Buchwald-Hartwig amination. These ligands promote the formation of the active monoligated palladium species and accelerate both the oxidative addition and reductive elimination steps. The use of a well-defined precatalyst like G3-BrettPhos allows for reactions to proceed at room temperature with high efficiency.[13] NIXANTPHOS is another advanced ligand that has shown exceptional activity for the amination of unactivated aryl chlorides and bromides, outperforming more traditional bidentate ligands.[4]
Conclusion
The benchmarking of catalysts for the transformation of this compound reveals a clear trend: modern, well-defined precatalysts bearing bulky, electron-rich phosphine or N-heterocyclic carbene ligands consistently outperform traditional catalyst systems. These advanced catalysts offer higher yields, broader functional group tolerance, lower catalyst loadings, and milder reaction conditions. For researchers working with this important building block, the adoption of these newer catalytic technologies is key to unlocking more efficient and robust synthetic routes. This guide serves as a starting point for catalyst selection, and it is recommended that researchers perform their own screening and optimization to identify the ideal conditions for their specific application.
References
- 1. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. [PDF] Turnover Frequency (TOF) for Insight into Reaction Rates via Noble Metal Supported Catalysts | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of Dimethyl 5-bromoisophthalate in Reaction Mixtures
Welcome to an in-depth comparative guide on the quantitative analysis of Dimethyl 5-bromoisophthalate. As a key intermediate in pharmaceutical synthesis, the accurate and precise quantification of this compound directly within its reaction matrix is paramount for ensuring process efficiency, yield optimization, and impurity control.[1][2] This document moves beyond mere procedural lists; it provides a causal understanding of methodological choices, grounded in years of field experience and validated scientific principles.
This guide is designed for researchers, analytical scientists, and drug development professionals. We will objectively compare three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method is presented with a self-validating protocol, expert insights, and supporting data to empower you to select and implement the optimal strategy for your laboratory's needs.
Chapter 1: High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography is the workhorse of many analytical labs for its robustness, versatility, and reliability in quantifying analytes in complex mixtures. It is particularly well-suited for compounds like this compound, which possesses strong chromophores (aromatic ring, carbonyl groups) amenable to UV detection.
Principle of Operation
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase C18 column is ideal. The non-polar stationary phase retains the relatively non-polar analyte, while a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) elutes the components. The elution time (retention time) is characteristic of the compound, and the area under the peak in the UV chromatogram is proportional to its concentration.
Experimental Protocol: HPLC-UV Analysis
1. Preparation of Standards & Samples:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
-
Calibration Standards: Perform serial dilutions of the Stock Standard Solution with the diluent to prepare a minimum of five calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Withdraw a small, accurately measured aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction if necessary. Dilute the aliquot in a 10 mL volumetric flask with the diluent. The dilution factor should be chosen to ensure the final concentration falls within the calibration range. Filter the diluted sample through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Instrumentation & Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution using a mixture of Water (pH adjusted to 2.6 with phosphoric acid) and Methanol (40:60, v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[3]
-
Detector: UV-Vis Diode Array Detector (DAD) set to 210 nm.[3][4]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[3]
-
Quantify the this compound in the prepared sample by interpolating its peak area from the calibration curve.
Experimental Workflow: HPLC-UV
References
- 1. This compound | 51760-21-5 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Dimethyl 5-bromoisophthalate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. Dimethyl 5-bromoisophthalate, a halogenated aromatic ester, is a valuable reagent in organic synthesis. However, its safe and compliant disposal is paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Hazards: Why Proper Disposal Matters
This compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[1][2] As a brominated organic compound, its improper disposal can lead to the release of hazardous substances into the environment. The core principle behind its disposal is to prevent its entry into landfill and water systems, as halogenated organic compounds are subject to stringent environmental regulations.[3]
Core Principles of this compound Waste Management
Before delving into specific procedures, it's crucial to adopt a waste management hierarchy that prioritizes safety and environmental responsibility.
1. Waste Minimization: The most effective disposal method is to minimize waste generation in the first place. This can be achieved through:
-
Careful planning of experiments to use only the necessary amount of the chemical.
-
Maintaining an accurate chemical inventory to avoid ordering duplicates.
2. Segregation: Proper segregation of chemical waste is fundamental to safe and compliant disposal.[6] this compound waste must be collected separately from non-halogenated organic waste.[7][8] This is because the treatment processes for these two types of waste are different, and mixing them can create hazardous byproducts during disposal.[7]
3. Labeling: All waste containers must be clearly and accurately labeled.[6] The label for this compound waste should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
Step-by-Step Disposal Procedures
The following procedures provide a clear pathway for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound, whether in pure form or as waste, it is mandatory to wear the appropriate PPE to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect the eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dust or vapors, especially during transfers.[1] |
Waste Collection and Storage
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting solid this compound waste. The container should have a secure screw-top lid.
-
Solid Waste:
-
For pure, unused, or expired this compound, carefully transfer the solid into the designated waste container inside a chemical fume hood to minimize the risk of inhalation.
-
For contaminated materials such as gloves, weighing paper, or absorbent pads used for minor spills, place them in a separate, clearly labeled bag for solid hazardous waste.
-
-
Solutions: If this compound is in a solvent, it must be disposed of as halogenated liquid waste. Do not mix it with non-halogenated solvent waste.
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.[1][2] The container must be kept closed at all times, except when adding waste.
Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The primary and recommended method for the destruction of halogenated organic compounds is incineration at a permitted facility.[9]
Why Incineration?
High-temperature incineration is an effective method for breaking down the complex and stable structure of halogenated aromatic compounds. However, it's critical that this process is conducted in specialized incinerators equipped with advanced flue gas cleaning systems. This is because the combustion of brominated compounds can produce harmful byproducts, including hydrogen bromide (HBr) and, under suboptimal conditions, polybrominated dibenzodioxins and dibenzofurans.[4] Licensed facilities are designed to manage these risks and ensure complete destruction of the hazardous waste in an environmentally sound manner.
Landfill is Not an Option
Due to the persistent and toxic nature of halogenated organic compounds, their disposal in landfills is heavily restricted by environmental regulations to prevent soil and groundwater contamination.[3]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
PPE: Don the appropriate PPE before attempting to clean up the spill.
-
Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[1][2] Avoid creating dust. For small liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a clear understanding of its hazards and adherence to established disposal protocols are non-negotiable. By following the principles of waste minimization, proper segregation, and compliant disposal through high-temperature incineration by a licensed professional service, researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
- 1. polymerandfire.wordpress.com [polymerandfire.wordpress.com]
- 2. fishersci.com [fishersci.com]
- 3. pcb.illinois.gov [pcb.illinois.gov]
- 4. norden.org [norden.org]
- 5. researchgate.net [researchgate.net]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. uakron.edu [uakron.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of Dimethyl 5-bromoisophthalate
This document provides essential safety protocols and operational guidance for the handling of Dimethyl 5-bromoisophthalate (CAS No. 51760-21-5). It is intended for laboratory personnel, including researchers, chemists, and technicians, to foster a culture of safety and ensure procedural excellence. This guide moves beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, grounded in the specific chemical properties of the compound.
Understanding the Hazard Profile
This compound is a solid organic compound that, while stable under normal conditions, presents several health hazards that necessitate careful handling.[1][2][3] Understanding its classification is the first step in mitigating risk.
Hazard Classifications:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2): Contact with eyes can lead to serious irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust may cause respiratory irritation.[1][2][3]
-
Acute Toxicity (Oral, Category 3): Some sources classify this compound as toxic if swallowed.[4][5]
The causality behind these hazards lies in the chemical's reactivity with biological tissues. As an aromatic bromo-ester, it can interact with proteins and lipids in the skin and mucous membranes, leading to an inflammatory response.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is considered, engineering controls must be in place to minimize exposure. The primary engineering control for handling this compound is a certified chemical fume hood .[3] This is critical to control the inhalation of any fine dust particles, which can cause respiratory tract irritation.[1][3] Ensure that the fume hood has adequate airflow and is used correctly. Additionally, readily accessible eyewash stations and safety showers are mandatory in any area where this chemical is handled.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are non-negotiable. The following table outlines the minimum PPE requirements for handling this compound, based on an activity-based risk assessment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant risk of splashing.[1][3] | Protects eyes from direct contact with the chemical, which can cause serious irritation.[1][2][3] |
| Hand Protection | Nitrile or neoprene gloves. Always inspect gloves for integrity before use.[6] | Provides a robust barrier against skin contact, preventing irritation.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[2][3] | Protects skin from accidental spills and splashes.[6] |
| Respiratory Protection | Not typically required for small-scale laboratory use when handled within a certified chemical fume hood. For large-scale operations or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is necessary.[1][2][3] | Prevents inhalation of dust particles that can lead to respiratory irritation.[3] |
Safe Handling and Operational Protocol
Adherence to a systematic workflow is paramount for safety. The following step-by-step guide provides a framework for handling this compound from receipt to disposal.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and informed response is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][7] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][8] Ensure the area is well-ventilated. For large spills, evacuate the area and follow institutional emergency procedures. |
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Unused this compound and any materials contaminated with it (e.g., weigh boats, gloves, absorbent pads) should be treated as hazardous waste.[2]
-
Containment: Collect all waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility.[1][3] Do not empty into drains or release into the environment.[1]
By adhering to these detailed protocols, researchers and scientists can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fi [fishersci.fi]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound 97 51760-21-5 [sigmaaldrich.com]
- 5. chemical-label.com [chemical-label.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
